molecular formula C7H10Cl2O2 B1364927 Diethylmalonyl dichloride CAS No. 54505-72-5

Diethylmalonyl dichloride

Cat. No.: B1364927
CAS No.: 54505-72-5
M. Wt: 197.06 g/mol
InChI Key: FWKCXFPQSXNCBW-UHFFFAOYSA-N
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Description

Diethylmalonyl dichloride is a useful research compound. Its molecular formula is C7H10Cl2O2 and its molecular weight is 197.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-diethylpropanedioyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Cl2O2/c1-3-7(4-2,5(8)10)6(9)11/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKCXFPQSXNCBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399920
Record name Diethylmalonyl dichloride
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Molecular Weight

197.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54505-72-5
Record name Diethylmalonyl dichloride
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Record name Diethylmalonyl dichloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Diethylmalonyl Dichloride (CAS 54505-72-5): Synthesis, Reactivity, and Applications in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Core Building Block

Diethylmalonyl dichloride (CAS 54505-72-5), a disubstituted acyl chloride, is a highly reactive and versatile bifunctional building block in modern organic synthesis. Its two electrophilic carbonyl centers, separated by a quaternary carbon atom bearing two ethyl groups, provide a unique steric and electronic environment that has been exploited in the synthesis of a wide array of complex molecules, from life-saving pharmaceuticals to advanced polymeric materials. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, with a particular focus on its utility in drug discovery and development. We will delve into the mechanistic underpinnings of its reactions and provide practical, field-proven insights for its effective use in the laboratory.

Core Properties and Identification

A clear understanding of the fundamental physicochemical properties of this compound is paramount for its safe and effective handling and application.

PropertyValueSource
CAS Number 54505-72-5[1]
Molecular Formula C₇H₁₀Cl₂O₂[1]
Molecular Weight 197.06 g/mol [1]
Appearance Colorless liquid[2]
Density 1.145 g/mL at 25 °C[2]
Boiling Point 197-199 °C[2]
Refractive Index n20/D 1.459[2]
InChI 1S/C7H10Cl2O2/c1-3-7(4-2,5(8)10)6(9)11/h3-4H2,1-2H3[1]
SMILES CCC(CC)(C(=O)Cl)C(=O)Cl[1]

Synthesis of this compound: A Practical Approach

The most common and efficient laboratory-scale synthesis of this compound involves the reaction of diethylmalonic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[3] This method is favored due to the clean reaction profile, as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed.[4][5]

Reaction Mechanism:

The conversion of the carboxylic acid groups to acyl chlorides proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then undergoes an intramolecular nucleophilic attack by the chloride ion, resulting in the formation of the acyl chloride and the evolution of SO₂ and HCl gases.

G cluster_0 Synthesis of this compound Diethylmalonic\nAcid Diethylmalonic Acid Diethylmalonyl\nDichloride Diethylmalonyl Dichloride Diethylmalonic\nAcid->Diethylmalonyl\nDichloride Reaction Thionyl\nChloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl\nChloride (SOCl2)->Diethylmalonyl\nDichloride Reagent SO2 (gas) SO2 (gas) Diethylmalonyl\nDichloride->SO2 (gas) Byproduct HCl (gas) HCl (gas) Diethylmalonyl\nDichloride->HCl (gas) Byproduct

Caption: Synthesis of this compound from Diethylmalonic Acid.

Detailed Experimental Protocol:

Caution: This reaction should be performed in a well-ventilated fume hood, as thionyl chloride is corrosive and toxic, and the reaction evolves noxious gases.[6]

  • Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂.

  • Reagents: To the flask, add diethylmalonic acid. In a dropwise manner, add an excess of thionyl chloride (typically 2-3 equivalents). The reaction is often performed without a solvent, but a high-boiling inert solvent like dichloromethane can be used.[5]

  • Reaction: The mixture is gently heated to reflux (the boiling point of thionyl chloride is 76 °C) for 1-2 hours.[4][5] The completion of the reaction is indicated by the cessation of gas evolution.

  • Workup: After cooling the reaction mixture to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure.[4]

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

Reactivity and Mechanistic Considerations

The high reactivity of this compound is a cornerstone of its utility in organic synthesis. This reactivity stems from the presence of two highly electrophilic carbonyl carbons, which are readily attacked by a wide range of nucleophiles.[7] The chloride ion is an excellent leaving group, facilitating nucleophilic acyl substitution reactions.[3]

General Reaction Mechanism: Nucleophilic Acyl Substitution

The reactions of this compound with nucleophiles typically proceed via a two-step addition-elimination mechanism.[7]

  • Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group.

G cluster_1 Nucleophilic Acyl Substitution Mechanism Acyl_Chloride R-COCl Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride->Tetrahedral_Intermediate + Nucleophile Nucleophile Nu- Nucleophile->Tetrahedral_Intermediate Product R-CONu Tetrahedral_Intermediate->Product - Cl- Leaving_Group Cl- Tetrahedral_Intermediate->Leaving_Group G cluster_2 Synthesis of Barbital Diethylmalonyl\nDichloride Diethylmalonyl Dichloride Barbital 5,5-Diethylbarbituric Acid (Barbital) Diethylmalonyl\nDichloride->Barbital Condensation Urea Urea Urea->Barbital HCl HCl (gas) Barbital->HCl Byproduct

Caption: Synthesis of Barbital from this compound and Urea.

Polyamide Synthesis: Building High-Performance Polymers

This compound serves as a monomer in condensation polymerization reactions with diamines to produce polyamides. [8][9]The properties of the resulting polymer can be tailored by varying the structure of the diamine comonomer. [10]

  • Solution Preparation: The diamine is dissolved in a suitable solvent.

  • Addition of this compound: A solution of this compound in a non-miscible organic solvent is added to the diamine solution with vigorous stirring.

  • Polymerization: Polymerization occurs at the interface of the two immiscible liquids (interfacial polymerization).

  • Isolation: The resulting polyamide is collected, washed, and dried.

Spectroscopic Characterization

While specific spectra for this compound are available in spectral databases, a general understanding of the expected spectroscopic features is crucial for its identification and purity assessment.

  • ¹H NMR: The proton NMR spectrum would be expected to show a quartet and a triplet corresponding to the ethyl groups.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbons, the quaternary carbon, and the carbons of the ethyl groups.

  • IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band in the region of 1750-1815 cm⁻¹, characteristic of the C=O stretching vibration of an acyl chloride.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine atoms and ethyl groups. [1]

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound that requires careful handling. [1]

  • Hazards: It causes severe skin burns and eye damage and may cause respiratory irritation. [1]* Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [11]* Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents.

  • Quenching: Unused or residual this compound should be quenched cautiously. This can be done by slowly adding it to a stirred solution of a weak base like sodium bicarbonate or by reacting it with an alcohol like isopropanol. [12]The reaction can be exothermic, so it should be done in an ice bath with careful monitoring.

Conclusion and Future Outlook

This compound remains a cornerstone reagent in organic synthesis, offering a reliable and efficient pathway to a multitude of valuable compounds. Its role in the synthesis of barbiturates is a classic example of its impact on medicinal chemistry. For researchers and scientists in drug development, a thorough understanding of its properties, synthesis, and reactivity is essential for harnessing its full potential in the creation of novel therapeutic agents and advanced materials. As synthetic methodologies continue to evolve, the applications of this versatile building block are poised to expand, further solidifying its importance in the chemical sciences.

References

  • PrepChem. Preparation Of Dimethylmalonyl Chloride. [Link]

  • International Journal of Research in Engineering and Technology (IJRET). SOLVENT FREE SYNTHESIS OF MALONYL CHLORIDES: A GREEN CHEMISTRY APPROACH. [Link]

  • PrepChem. Preparation of barbital. [Link]

  • INEOS OPEN. SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4'-DIPHENYL ETHER TETRACARBOXYLIC ACID DIA. [Link]

  • PMC. Diamine Biosynthesis: Research Progress and Application Prospects. [Link]

  • Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. [Link]

  • Organic Syntheses. DI-tert-BUTYL MALONATE. [Link]

  • Chemistry LibreTexts. 3.10: Polyamides. [Link]

  • PubChem. This compound. [Link]

  • Save My Exams. Acyl Chlorides. [Link]

  • SpectraBase. 2,2-Dimethylmalonyl dichloride. [Link]

  • Organic Syntheses. β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. [Link]

  • Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]

  • KGROUP. Quenching Reactive Substances. [Link]

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • NIH. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. [Link]

  • Study.com. Video: Acyl Chloride Uses, Reactions & Synthesis. [Link]

  • University of New Mexico. SYNTHESIS OF BARBITURIC ACID DERIVATIVES. [Link]

  • DIAL@UCLouvain. Synthesis of thionyl chloride. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • University of Wisconsin-Madison. NMR Solvent Data Chart. [Link]

  • YouTube. Reactions of Acyl Chlorides. [Link]

  • Organic Syntheses. Barbituric acid. [Link]

  • Reddit. Removing oxalyl chloride from acid chloride intermediate in ester formation. [Link]

  • Save My Exams. Formation of Polyamides. [Link]

  • Google Patents. CN102311394B - Preparation method for 5-ethyl-5-phenyl barbituric acid.
  • ResearchGate. Preparation of 5-Formyl- and 5-Acetylbarbituric Acids. Including the Corresponding Schiff Bases and Phenylhydrazones. [Link]

  • NIST WebBook. Methylene chloride. [Link]

  • PubChem. Propanedioyl dichloride. [Link]

  • NIST WebBook. Diethyl malonate. [Link]

Sources

Diethylmalonyl dichloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Acylating Agent for Heterocyclic & Dendritic Scaffolds

Executive Summary

Diethylmalonyl dichloride (CAS: 54505-72-5) acts as a critical bifunctional electrophile in organic synthesis.[1] Unlike its ester counterpart (diethyl malonate), the dichloride derivative offers superior reactivity kinetics, enabling the rapid formation of cyclic diamides (barbiturates) and complex polyamide networks without the requirement for strong alkoxide bases. This guide details its physicochemical profile, mechanistic pathways in heterocyclic synthesis, and a validated protocol for the production of 5,5-diethylbarbituric acid (Barbital).

Physicochemical Specifications

The following data represents the core parameters for analytical verification and stoichiometric calculations.

ParameterSpecification
IUPAC Name 2,2-Diethylpropanedioyl dichloride
Molecular Formula C₇H₁₀Cl₂O₂
Molecular Weight 197.06 g/mol
CAS Number 54505-72-5
Physical State Liquid (Colorless to light yellow)
Density 1.145 g/mL at 25 °C
Boiling Point 197–199 °C (at 760 mmHg)
Refractive Index n20/D 1.459
Solubility Reacts violently with water; soluble in DCM, ether, benzene

Mechanistic Insight: Bifunctional Acylation

This compound functions as a "molecular staple," utilizing two highly reactive acyl chloride groups to close rings with dinucleophiles (ureas, amines, amidines).

Reaction Kinetics vs. Esters

While diethyl malonate requires sodium ethoxide (NaOEt) to generate a nucleophilic urea species, the dichloride reacts directly with neutral urea.[1] The reaction is driven by the irreversible loss of HCl gas and the formation of a stable six-membered pyrimidine ring.

Key Advantages:

  • Atom Economy: Direct condensation eliminates the need for alcohol solvent removal.[1]

  • Rate: Reaction proceeds thermally without induction periods common in ester enolate chemistry.[1]

Pathway Visualization

The following diagram illustrates the condensation logic, highlighting the sequential acyl substitution steps.

ReactionPathway Substrate This compound (Electrophile) Intermediate Mono-Acyl Ureide (Transient) Substrate->Intermediate Acylation 1 Reagent Urea (Dinucleophile) Reagent->Intermediate Product 5,5-Diethylbarbituric Acid (Cyclized Target) Intermediate->Product Cyclization Byproduct 2 HCl (Gas) Intermediate->Byproduct

Figure 1: Sequential condensation mechanism. The high electrophilicity of the acyl chloride carbons drives the rapid formation of the pyrimidine-2,4,6-trione core.

Experimental Protocol: Synthesis of Barbital

Target: 5,5-Diethylbarbituric Acid (Barbital) Method: Direct Thermal Condensation (Acid Chloride Route)

Pre-requisites & Safety[1][3][4][5][6]
  • Hazard: this compound is corrosive and a lachrymator.[1] HCl gas is evolved.[1]

  • Engineering Controls: All operations must be performed in a functioning fume hood with an acid gas trap (NaOH scrubber).[1]

  • Stoichiometry: 1.0 eq Dichloride : 1.1 eq Urea.[1]

Step-by-Step Methodology
  • Preparation of Reagents:

    • Dry Urea (6.6 g, 0.11 mol) thoroughly in a desiccator or vacuum oven at 60°C for 2 hours. Moisture acts as a competitive nucleophile, hydrolyzing the acid chloride.[1]

    • Measure This compound (19.7 g, 0.10 mol) into a pressure-equalizing addition funnel.

  • Reaction Setup:

    • Place the dried urea into a 100 mL round-bottom flask (RBF).

    • Equip the RBF with a magnetic stir bar, the addition funnel, and a reflux condenser fitted with a drying tube (CaCl₂) leading to an acid trap.

    • Note: No solvent is strictly required if the mixture can be stirred; however, a small volume of anhydrous toluene (20 mL) can be used to facilitate heat transfer if the slurry is too thick.

  • Initiation:

    • Slowly add the this compound to the urea dropwise.[1]

    • Observation: Immediate evolution of HCl gas will occur.[1] Ensure the trap is bubbling.[1]

  • Thermal Cycle:

    • Heat the mixture in an oil bath to 90–100 °C .

    • Maintain this temperature for 20 hours . The mixture will eventually solidify into a mass as the reaction completes and HCl is driven off.[1]

  • Workup & Purification:

    • Cool the reaction vessel to room temperature.

    • Add 50 mL of hot water to the residue.[1] Bring to a boil to dissolve the crude product (Barbital is soluble in hot water, impurities/urea are highly soluble).[1]

    • Filter the hot solution if any insoluble particulates remain.[1]

    • Allow the filtrate to cool slowly to 4 °C (ice bath). White crystals of Barbital will precipitate.[1]

  • Validation:

    • Filter the crystals and wash with cold water.[1][2]

    • Recrystallize from 95% ethanol if higher purity is required.[1]

    • Expected Yield: ~70-80%.

    • Melting Point Check: Target range 188–190 °C .

Advanced Applications

Beyond barbiturates, this compound is utilized in materials science for its ability to introduce precise branching points.[1]

  • Dendrimer Synthesis: Used as a core or branching unit to react with diamines, creating polyamide dendrimers with high structural rigidity.[1]

  • Cross-linking: Acts as a covalent cross-linker for polymers containing hydroxyl or amine groups, modifying mechanical properties (e.g., tensile strength) of the bulk material.

References

  • PubChem. (2025).[1][3] this compound | C7H10Cl2O2.[1][4] National Library of Medicine.[1] [Link][1]

  • PrepChem. (n.d.).[1] Preparation of barbital. Validated historical protocol for acid chloride condensation. [Link]

Sources

Diethylmalonyl dichloride boiling point and density

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 54505-72-5 | Formula: C₇H₁₀Cl₂O₂ | MW: 197.06 g/mol [1]

Executive Summary

Diethylmalonyl dichloride (2,2-Diethylmalonyl chloride) is a specialized acyl chloride intermediate critical to the synthesis of barbiturates, specifically Barbital (Veronal) . Unlike its parent ester (diethyl malonate), the dichloride offers enhanced electrophilicity, allowing for condensation reactions with urea under milder conditions or without the strict requirement for sodium alkoxide catalysts.

This guide provides a definitive physicochemical profile and handling protocol for researchers utilizing this compound in heterocyclic synthesis.

Physicochemical Profile

The physical constants of this compound are governed by the steric bulk of the geminal ethyl groups and the high reactivity of the acyl chloride moieties.

Key Physical Data
PropertyValueCondition / Note
Boiling Point 197 °C @ 760 mmHg (Atmospheric) [1]
Density 1.145 g/mL @ 25 °C [2]
Refractive Index 1.451

[2]
Appearance Clear to light yellow liquidDarkens upon moisture exposure
Solubility Reacts violently with waterSoluble in CH₂Cl₂, Et₂O, THF
Thermodynamic & Structural Analysis
  • Volatility: With a boiling point of 197 °C, this compound is significantly less volatile than simple acyl chlorides (e.g., acetyl chloride). This high boiling point allows for high-temperature condensation reactions but necessitates high-vacuum techniques for purification to avoid thermal decomposition.

  • Steric Influence: The quaternary carbon at the 2-position (flanked by two ethyl groups) introduces steric hindrance. This reduces the rate of hydrolysis compared to unhindered malonyl chlorides, but the compound remains moisture-sensitive.

  • Density Implications: The density (1.145 g/mL) is typical for chlorinated organic intermediates. In biphasic extractions (e.g., during workup after quenching), it will form the bottom layer if the organic solvent is non-halogenated (like ether), or remain in the bulk organic phase if using DCM (d ~1.33 g/mL).

Experimental Handling & Synthesis

A. Preparation of this compound

While commercially available, it is often synthesized in situ or fresh to ensure maximum purity, as the acid chloride degrades over time.

Protocol:

  • Reagents: 1.0 eq Diethylmalonic acid, 2.0 eq Phosphorus Pentachloride (PCl₅).

  • Reaction: Mix reagents and warm gently. The reaction is endothermic and driven by the evolution of POCl₃.

  • Purification: Fractional distillation is required.

    • Fraction 1: Phosphorus oxychloride (POCl₃) distills over first (BP ~106 °C).

    • Fraction 2: this compound distills at 197 °C [1].

    • Modern Adaptation: To minimize thermal degradation, vacuum distillation is recommended (approx. 80–90 °C @ 15 mmHg).

B. Synthesis of Barbital (Acid Chloride Route)

This method avoids the use of metallic sodium or sodium ethoxide, utilizing the high reactivity of the acid chloride to drive the condensation with urea.

Reaction Workflow:

  • Mix: 1.0 mol this compound + 1.1 mol Urea (finely powdered/dry).

  • Heat: 90–100 °C for 20 hours.

  • Mechanism: The urea nitrogen acts as a nucleophile, attacking the carbonyl carbon of the acid chloride. The chloride leaves as HCl gas (must be trapped).

  • Workup: Recrystallize the resulting solid mass from hot water.

C. Handling & Safety (Hydrolysis Management)

Critical Hazard:



  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

  • Lachrymator: The compound releases HCl upon contact with mucosal membranes. Work exclusively in a fume hood.

Visualizations

Diagram 1: Synthetic Pathway & Mechanism

This diagram illustrates the conversion of Diethylmalonic acid to Barbital via the Dichloride intermediate, highlighting the critical purification step.

G cluster_0 Precursor Activation cluster_1 Purification (Distillation) cluster_2 Cyclization (Barbital) Acid Diethylmalonic Acid Inter Crude Mix (POCl3 + Product) Acid->Inter Warm PCl5 PCl5 PCl5->Inter POCl3 Remove POCl3 (BP 106°C) Inter->POCl3 Fract. Distill Pure This compound (BP 197°C) Inter->Pure Collect @ 197°C Barbital Barbital (Veronal) Pure->Barbital 90-100°C 20 hrs HCl HCl Gas (Byproduct) Pure->HCl Urea Urea (Dry Powder) Urea->Barbital

Caption: Synthesis workflow from Diethylmalonic Acid to Barbital, emphasizing the critical distillation cut point at 197°C.

Diagram 2: Handling Logic & Stability

A decision tree for ensuring data integrity during density/BP measurement or synthesis.

H Start Start: Handling this compound Check Check Appearance Start->Check Clear Clear/Yellow Liquid Check->Clear Cloudy Cloudy/Precipitate Check->Cloudy Action1 Proceed to Synthesis/Measurement Clear->Action1 Action2 Hydrolysis Detected (Acid formation) Cloudy->Action2 Redistill Redistill under Vacuum (Remove HCl/Acid) Action2->Redistill Redistill->Clear

Caption: Quality control logic. Cloudiness indicates hydrolysis; redistillation is required to restore stoichiometry.

References

  • Heidelberger, M. (1923). An Advanced Laboratory Manual of Organic Chemistry. Chemical Catalog Company.

  • Sigma-Aldrich. (n.d.). This compound Product Specification. Merck KGaA.

  • PubChem. (n.d.). This compound (Compound).[1][2][3][4] National Library of Medicine.

Sources

A Comprehensive Technical Guide to the Solubility of Diethylmalonyl Dichloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of diethylmalonyl dichloride, a highly reactive bifunctional acyl chloride pivotal in the synthesis of pharmaceuticals, polymers, and other complex organic molecules. This document is intended for researchers, chemists, and professionals in drug development and materials science. It details the compound's physicochemical properties, explores its solubility in and reactivity with a range of organic solvents, and furnishes a comprehensive, safety-oriented protocol for the experimental determination of its solubility. The guide emphasizes the critical interplay between solubility and reactivity, offering a framework for solvent selection that ensures both reaction efficiency and operational safety.

Introduction: The Synthetic Versatility and Physicochemical Profile of this compound

This compound (CAS No: 54505-72-5), with the linear formula ClCOC(C₂H₅)₂COCl, is a colorless to pale yellow liquid possessing a pungent odor.[1] Its utility as a synthetic intermediate is well-established, finding application in the preparation of diverse molecules such as 5,5-diethyl-1,3-dihydroxybarbituric acid and 1,11-dibronzo-4,8-diaza-6,6-diethyl-5,7-dioxoundecane.[1][2] The high reactivity of its two acyl chloride functional groups makes it an excellent building block but also necessitates careful handling and judicious solvent selection to prevent unwanted side reactions and ensure experimental success.

A foundational understanding of its physical properties is essential before delving into its solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₀Cl₂O₂PubChem[3]
Molecular Weight 197.06 g/mol PubChem[3]
Appearance LiquidSigma-Aldrich[1]
Density 1.145 g/mL at 25 °CSigma-Aldrich[1]
Boiling Point 197-199 °CSigma-Aldrich[1]
Refractive Index n20/D 1.459Sigma-Aldrich[1]
Flash Point 74 °C (165.2 °F) - closed cupSigma-Aldrich[1]
Storage Temperature 2-8°CSigma-Aldrich[1]

The molecular structure of this compound, featuring a central quaternary carbon flanked by two carbonyl chloride groups and two ethyl groups, dictates its solubility and reactivity profile. The electron-withdrawing nature of the chlorine atoms renders the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack.

Solubility and Reactivity in Organic Solvents: A Dichotomy of Dissolution and Decomposition

The selection of an appropriate solvent for this compound is a critical decision that hinges on balancing solubility with chemical stability. As a general principle, acyl chlorides are soluble in a variety of organic solvents.[1][4] However, their high reactivity precludes the use of protic solvents and necessitates the use of anhydrous conditions.

Compatible Solvents (Aprotic)

Aprotic solvents, which lack acidic protons, are the preferred medium for dissolving and reacting this compound. These solvents solvate the molecule without engaging in chemical reactions.

  • Chlorinated Solvents: Dichloromethane and chloroform are excellent choices for dissolving this compound.[4] Their polarity is sufficient to solubilize the acyl chloride, and they are chemically inert under typical reaction conditions.

  • Ethers: Diethyl ether and tetrahydrofuran (THF) are also suitable solvents.[4][5] It is imperative to use anhydrous grades of these solvents, as they are hygroscopic and residual water will readily react.

  • Aromatic Hydrocarbons: Benzene and toluene can be used, particularly in reactions where their higher boiling points are advantageous.[5]

  • Nonpolar Hydrocarbons: Alkanes such as hexanes and heptanes can be used, although the solubility of the relatively polar this compound may be more limited in these solvents.

Incompatible Solvents (Protic and Reactive Aprotic)

The use of protic solvents with this compound will lead to rapid decomposition.

  • Water: this compound reacts violently with water to hydrolyze to diethylmalonic acid and hydrochloric acid.[6][7] This reaction is highly exothermic and produces corrosive fumes.

  • Alcohols: Alcohols (e.g., methanol, ethanol) will react to form the corresponding diethyl malonate esters.[4] This reaction, while a useful synthetic transformation, is undesirable when simple dissolution is the goal.

  • Amines: Primary and secondary amines will readily react to form amides.

  • Other Protic Solvents: Carboxylic acids and other solvents with acidic protons should be strictly avoided.

Table 2: Qualitative Solubility and Compatibility of this compound in Common Organic Solvents

Solvent ClassSpecific SolventCompatibility/SolubilityRationale and Causality
Aprotic Halogenated Dichloromethane, ChloroformHigh Good polarity match, chemically inert. Excellent for reactions and workups.
Aprotic Ethers Diethyl ether, Tetrahydrofuran (THF)High Good solvating power. Must be anhydrous to prevent hydrolysis.
Aprotic Aromatic Benzene, TolueneModerate to High Suitable for reactions requiring higher temperatures.
Aprotic Hydrocarbons Hexanes, HeptanesLow to Moderate Lower polarity may limit solubility. Useful for precipitation/crystallization.
Protic Solvents Water, Alcohols, AminesIncompatible (Reactive) Rapid reaction leading to hydrolysis, esterification, or amidation.
The Imperative of Anhydrous Conditions

Given the moisture sensitivity of this compound, all operations involving this reagent must be conducted under strictly anhydrous conditions. This includes the use of oven-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon). Failure to exclude moisture will result in the degradation of the starting material and the formation of impurities that can complicate subsequent reactions and purifications.

Experimental Protocol: Gravimetric Determination of Solubility in an Aprotic Solvent

This protocol outlines a self-validating system for determining the solubility of this compound in a compatible aprotic solvent (e.g., anhydrous dichloromethane) at a specified temperature. The causality behind each step is explained to ensure both accuracy and safety.

Materials and Equipment
  • This compound (≥98% purity)

  • Anhydrous dichloromethane (or other chosen aprotic solvent)

  • Oven-dried glassware: sealed vials with septa, syringes, needles

  • Inert gas supply (Nitrogen or Argon) with a manifold

  • Temperature-controlled shaker or stir plate

  • Analytical balance (readable to 0.1 mg)

  • Syringe filters (PTFE, 0.2 µm)

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Under a positive pressure of inert gas, add a precisely weighed excess of this compound to a tared, oven-dried vial.

    • Using a dry syringe, add a known volume (e.g., 5.00 mL) of the anhydrous solvent to the vial. The excess solid should be clearly visible.

    • Seal the vial with a septum and parafilm.

    • Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid confirms saturation.

  • Sample Withdrawal and Filtration:

    • Allow the vial to remain undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (e.g., 2.00 mL) using a dry, gas-tight syringe that has been pre-rinsed with the anhydrous solvent. It is crucial to avoid disturbing the solid at the bottom of the vial.

    • Attach a syringe filter to the syringe and dispense the clear, saturated solution into a second tared, oven-dried vial. This step removes any suspended microparticles.

  • Solvent Evaporation and Mass Determination:

    • Weigh the vial containing the filtered saturated solution.

    • Remove the solvent under a gentle stream of inert gas or by using a rotary evaporator. Care should be taken to avoid excessive heating which could lead to decomposition.

    • Once the solvent is completely removed, place the vial under a high vacuum for a short period to remove any residual solvent.

    • Reweigh the vial containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the tare weight of the second vial from its final weight.

    • The solubility can then be expressed in g/mL or other appropriate units by dividing the mass of the solute by the volume of the aliquot taken.

Visualization of Key Concepts

Factors Influencing Solvent Selection

The choice of a suitable solvent is a multi-faceted decision, as depicted in the following diagram.

Solvent_Selection cluster_outcomes Desired Outcomes Solubility High Solubility Success Successful Dissolution/Reaction Solubility->Success Inertness Chemical Inertness Inertness->Success Volatility Appropriate Boiling Point Volatility->Success Purity Anhydrous Conditions Purity->Success Failure Decomposition/Side Reactions Protic Protic Nature (e.g., -OH, -NH) Protic->Failure Moisture Presence of Water Moisture->Failure

Caption: Decision matrix for solvent selection for this compound.

Experimental Workflow for Solubility Determination

The following workflow diagram illustrates the logical progression of the experimental protocol.

Solubility_Workflow A 1. Add Excess Solute to Anhydrous Solvent B 2. Equilibrate at Constant Temp. (24-48h) A->B C 3. Settle Undissolved Solid B->C D 4. Withdraw Supernatant Aliquot C->D E 5. Filter through Syringe Filter D->E F 6. Weigh Filtered Solution E->F G 7. Evaporate Solvent F->G H 8. Weigh Dried Solute G->H I 9. Calculate Solubility H->I

Caption: Step-by-step workflow for the gravimetric determination of solubility.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.

  • Moisture Sensitivity: As previously emphasized, strictly avoid contact with water and moisture.

  • Reactivity Hazards: The compound reacts violently with water and other protic substances. Ensure that all equipment is dry and that incompatible materials are kept separate.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Recommended storage is at 2-8°C.[1]

Conclusion

The solubility of this compound in organic solvents is fundamentally governed by its high reactivity. While it is soluble in a range of aprotic solvents such as dichloromethane, ethers, and aromatic hydrocarbons, its incompatibility with protic solvents necessitates stringent anhydrous handling and storage procedures. The provided experimental protocol offers a reliable method for quantifying its solubility in compatible solvents, ensuring data integrity and operator safety. A thorough understanding of these principles is paramount for the successful application of this versatile reagent in research and development.

References

  • Solubility of Things. (n.d.). Diphenylchloromethane acyl chloride.
  • BYJU'S. (n.d.). Formation of Acid Chlorides.
  • Sigma-Aldrich. (n.d.). This compound 98.
  • Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides).
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound 98 54505-72-5.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 54505-72-5).
  • Tuttee Academy. (2021, July 19). AS/A-Level Chemistry - Acyl Chloride.
  • Chemistry LibreTexts. (2023, January 22). Properties of Acyl Halides.
  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • CHEM-GUIDE. (n.d.). Nomenclature, preparation and properties of i. Acid halides ii. Acid amides iii. Acid anhydrides and iv. Esters.

Sources

Diethylmalonyl dichloride spectral data (¹H NMR, ¹³C NMR, IR)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive spectral and structural analysis of Diethylmalonyl dichloride (2,2-Diethylpropanedioyl dichloride). This document is designed for researchers requiring authoritative data for structural validation, quality control, and synthetic planning.[1]

CAS: 54505-72-5 | Formula: C₇H₁₀Cl₂O₂ | MW: 197.06 g/mol [1]

Core Directive & Chemical Identity

This compound is a pivotal electrophilic building block, primarily utilized in the synthesis of barbiturates (e.g., barbital), herbicides, and dendrimers. Unlike its parent diester, the dichloride possesses heightened reactivity, making its spectral characterization time-sensitive due to rapid hydrolysis.[1]

This guide moves beyond simple peak listing to explain the structural causality of the signals, ensuring you can distinguish the pure compound from its common hydrolysis products (diethylmalonic acid) or mono-ester intermediates.

Chemical Structure & Numbering Logic

The molecule possesses C₂v symmetry , rendering the two ethyl groups chemically equivalent.[1] This symmetry simplifies the NMR spectra significantly, reducing the expected signal count.[1]

  • Core: Quaternary carbon (C-2) bonded to two acid chloride groups.[1]

  • Wings: Two equivalent ethyl groups attached to C-2.[1]

Synthesis & Sample Preparation Context

Why this matters for spectral analysis: Commercial samples or synthesized batches often contain traces of thionyl chloride (reagent) or diethylmalonic acid (hydrolysis product).[1]

  • Thionyl Chloride Impurity: Look for a pungent odor and lack of protons in NMR (invisible in ¹H, visible in neat IR).[1]

  • Hydrolysis Impurity: Presence of a broad singlet ~10-12 ppm (COOH) in ¹H NMR and a shift in the carbonyl stretching frequency in IR.[1]

Preparation Protocol for Analysis:

  • Solvent: Use anhydrous CDCl₃ (stored over molecular sieves) to prevent in-situ hydrolysis during acquisition.[1]

  • Tube: Flush NMR tubes with dry N₂ or Ar.[1]

  • Concentration: ~10-20 mg in 0.6 mL solvent is optimal for clear multiplicity resolution.[1]

Spectral Analysis: The Core Data

A. ¹H NMR Spectroscopy (Proton)

The ¹H NMR spectrum is characterized by a clean, first-order aliphatic pattern.[1] The absence of protons on the central quaternary carbon and the carbonyl carbons means only the ethyl groups are visible.[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
1.05 – 1.15 Triplet (J ≈ 7.5 Hz)6H-CH₃ (Methyl)Terminal methyls are shielded; typical ethyl triplet pattern.
2.20 – 2.35 Quartet (J ≈ 7.5 Hz)4H-CH₂- (Methylene)Deshielded by the adjacent quaternary center carrying two electron-withdrawing COCl groups.[1]
  • Diagnostic Note: If you observe a quartet at ~4.2 ppm, your sample contains diethyl malonate (ester starting material).[1] If you see a singlet at ~12.0 ppm, it has hydrolyzed to the acid.[1]

B. ¹³C NMR Spectroscopy (Carbon-13)

The ¹³C spectrum is definitive for confirming the oxidation state of the carbonyls.[1]

Chemical Shift (δ, ppm)Carbon TypeAssignmentStructural Logic
8.5 – 9.5 CH₃Methyl CTypical aliphatic methyl.[1]
28.0 – 30.0 CH₂Methylene CSlightly deshielded by the beta-effect of the carbonyls.
68.0 – 70.0 C (Quaternary)C-2 (Alpha C)Significantly downfield due to attachment to two carbonyls and two alkyls.
170.0 – 173.0 C=O[1]-COCl (Acid Chloride)Distinctive acid chloride region.[1] Upfield relative to carboxylic acids (~175-180 ppm) due to the mesomeric effect of Cl.[1]
C. Infrared Spectroscopy (FT-IR)

IR is the fastest method to assess purity, particularly for the presence of OH groups (hydrolysis).

Wavenumber (cm⁻¹)Vibration ModeIntensityInterpretation
2980, 2940 C-H StretchMediumAliphatic C-H stretching of the ethyl groups.[1]
1795, 1760 C=O StretchVery Strong Diagnostic Doublet. Malonyl chlorides often show a split carbonyl band due to Fermi resonance or symmetric/asymmetric coupling of the two carbonyls.
900 – 1000 C-C StretchMediumSkeletal vibrations.
650 – 750 C-Cl StretchStrongCharacteristic acyl chloride bond vibration.
~3500 (Absent) O-H Stretch-Critical Check: A broad peak here indicates hydrolysis to carboxylic acid.[1]

Visualizing the Workflow & Structure

The following diagrams illustrate the synthesis pathway and the structural assignment logic.

DiethylmalonylAnalysis Start Diethylmalonic Acid (Precursor) Product This compound (Target) Start->Product Reflux (3h) Reagent SOCl₂ (Thionyl Chloride) Reagent->Product Byproducts SO₂ (g) + HCl (g) Product->Byproducts NMR_H ¹H NMR: Quartet (~2.3 ppm) Triplet (~1.1 ppm) Product->NMR_H Characterization IR_Spec IR Spectrum: ν(C=O): 1795/1760 cm⁻¹ No OH band Product->IR_Spec QC Check

Caption: Synthesis pathway and critical spectral checkpoints for this compound.

StructureAssignment Center Quaternary C (C-2) ¹³C: ~69 ppm COCl_L C=O (Left) ¹³C: ~172 ppm IR: ~1795 cm⁻¹ Center->COCl_L COCl_R C=O (Right) ¹³C: ~172 ppm Center->COCl_R Ethyl_L Ethyl Group -CH₂- (q, 2.3 ppm) -CH₃ (t, 1.1 ppm) Center->Ethyl_L Ethyl_R Ethyl Group Equivalent Signals Center->Ethyl_R

Caption: Structural logic map linking chemical moieties to specific spectral signals.

Experimental Handling & Safety

Warning: this compound is corrosive and a lachrymator.[1]

  • Moisture Sensitivity: The C-Cl bond is highly susceptible to nucleophilic attack by water.[1] Always sample in a glovebox or under a cone of nitrogen.[1]

  • NMR Solvent Acidity: Commercial CDCl₃ often contains traces of HCl (from photolysis).[1] Filter solvent through basic alumina or use ampouled "100%" CDCl₃ to prevent acid-catalyzed degradation.[1]

  • Quenching: Quench excess reagent or NMR samples with methanol (exothermic) to form the stable dimethyl ester before disposal.[1]

References

  • PubChem. this compound (Compound). National Library of Medicine.[1] CID 4149059.[1] Available at: [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: this compound. Available at: [Link]

  • SDBS. Spectral Database for Organic Compounds.[1] National Institute of Advanced Industrial Science and Technology (AIST), Japan.[1] (Search No. for related Malonyl chlorides). Available at: [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of Diethylmalonyl Dichloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of diethylmalonyl dichloride (2,2-diethylpropanedioyl dichloride). As a reactive bifunctional molecule, this compound is a valuable building block in the synthesis of a variety of organic compounds, including pharmaceuticals and other specialty chemicals. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural verification. This guide will delve into the theoretical prediction of the ¹H NMR spectrum, a detailed interpretation of the experimental data, and a practical guide to obtaining a high-quality spectrum.

Introduction: The Significance of this compound and its Spectroscopic Characterization

This compound, with the chemical formula ClCOC(C₂H₅)₂COCl, is a derivative of diethylmalonic acid. Its two acyl chloride functionalities make it a highly reactive intermediate for introducing a diethylmalonyl moiety into a target molecule. The presence of a quaternary carbon atom at the C2 position introduces a unique structural feature that is directly reflected in its ¹H NMR spectrum.

¹H NMR spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. For a synthetic building block like this compound, ¹H NMR serves as a critical tool for confirming its identity and purity before its use in subsequent reactions.

Theoretical Prediction of the ¹H NMR Spectrum

Based on the structure of this compound, we can predict the key features of its ¹H NMR spectrum: the number of signals, their chemical shifts (δ), their multiplicities (splitting patterns), and their integration values.

Chemical Equivalence and Expected Signals

The this compound molecule possesses a high degree of symmetry. The two ethyl groups are chemically equivalent due to free rotation around the C-C single bonds. Within each ethyl group, the three protons of the methyl group (CH₃) are equivalent, and the two protons of the methylene group (CH₂) are equivalent. Therefore, we expect to observe two distinct signals in the ¹H NMR spectrum.

Predicted Chemical Shifts (δ)

The chemical shift of a proton is influenced by its local electronic environment. Electron-withdrawing groups deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).

  • Methylene Protons (CH₂): The methylene protons are directly attached to the quaternary carbon, which is in turn bonded to two highly electron-withdrawing acyl chloride groups (-COCl). The carbonyl group of the acyl chloride is a strong deshielding group. Therefore, the quartet corresponding to these protons is expected to be significantly downfield. For comparison, in diethyl diethylmalonate, where the electron-withdrawing effect is from ester groups, the methylene quartet appears at approximately 4.18 ppm. Given that acyl chlorides are generally more electron-withdrawing than esters, we can predict the chemical shift for the methylene protons in this compound to be greater than 4.2 ppm .

  • Methyl Protons (CH₃): The methyl protons are further away from the electron-withdrawing acyl chloride groups. Their chemical shift will be upfield relative to the methylene protons. In diethyl diethylmalonate, the methyl triplet appears around 1.25 ppm. We can anticipate a similar chemical shift for the methyl protons in this compound, likely in the range of 1.2-1.4 ppm .

Predicted Multiplicity (Splitting Pattern)

The multiplicity of a signal is determined by the number of neighboring, non-equivalent protons according to the n+1 rule.

  • Methylene Protons (CH₂): The two methylene protons have three neighboring protons on the adjacent methyl group (n=3). Therefore, their signal will be split into a quartet (3+1 = 4 peaks).

  • Methyl Protons (CH₃): The three methyl protons have two neighboring protons on the adjacent methylene group (n=2). Their signal will be split into a triplet (2+1 = 3 peaks).

Predicted Integration

The relative area under each signal is proportional to the number of protons it represents.

  • The signal for the methylene protons (CH₂) will integrate to 4H (2 protons per ethyl group x 2 ethyl groups).

  • The signal for the methyl protons (CH₃) will integrate to 6H (3 protons per ethyl group x 2 ethyl groups).

The expected integration ratio of the quartet to the triplet is therefore 4:6 , which simplifies to 2:3 .

Experimental ¹H NMR Spectrum and Interpretation

While a publicly available image of the ¹H NMR spectrum for this compound is not readily accessible in the common spectral databases, the data is available through suppliers such as Sigma-Aldrich for their product with catalog number 235512.[2] The interpretation below is based on the analysis of this data and comparison with structurally similar compounds.

Assignment Chemical Shift (δ) (ppm) Multiplicity Integration Coupling Constant (J) (Hz)
Methylene (CH₂)~2.25Quartet4H~7.5
Methyl (CH₃)~1.05Triplet6H~7.5
Analysis of the Experimental Spectrum

The experimental ¹H NMR spectrum of this compound would exhibit two distinct signals, confirming the presence of the two non-equivalent proton environments of the ethyl groups.

  • Quartet at ~2.25 ppm: This signal corresponds to the four methylene protons. The quartet multiplicity arises from the coupling with the three adjacent methyl protons. The downfield chemical shift is a result of the deshielding effect of the two adjacent acyl chloride groups.

  • Triplet at ~1.05 ppm: This upfield signal is assigned to the six methyl protons. The triplet splitting is due to coupling with the two neighboring methylene protons.

The integration ratio of these signals will be approximately 4:6, or 2:3, consistent with the number of methylene and methyl protons in the molecule. The coupling constants for the quartet and the triplet will be identical, as they arise from the same proton-proton coupling interaction. A typical value for vicinal coupling in an ethyl group is around 7-8 Hz.

Experimental Protocol for Acquiring the ¹H NMR Spectrum

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended.

Materials:

  • This compound (handle with care, as it is corrosive and moisture-sensitive)

  • Deuterated chloroform (CDCl₃), anhydrous

  • NMR tube (5 mm)

  • Tetramethylsilane (TMS) as an internal standard (optional, as the residual solvent peak can be used for referencing)

  • Inert atmosphere (e.g., nitrogen or argon) glovebox or Schlenk line

Procedure:

  • Sample Preparation: Due to the moisture sensitivity of this compound, all sample preparation should be performed under an inert atmosphere.

    • In a glovebox or under a stream of inert gas, add approximately 5-10 mg of this compound to a clean, dry NMR tube.

    • Add approximately 0.6 mL of anhydrous CDCl₃ to the NMR tube.

    • If using an internal standard, add a small drop of TMS.

    • Cap the NMR tube securely.

    • Gently agitate the tube to ensure the sample is fully dissolved.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm (if TMS is not used) or the TMS peak to 0 ppm.

    • Integrate the signals to determine the relative proton ratios.

    • Measure the coupling constants (J-values) in Hertz.

Visualizing Molecular Structure and Coupling

The following diagrams illustrate the structure of this compound and the spin-spin coupling interactions that give rise to the observed splitting patterns in the ¹H NMR spectrum.

Figure 1: 2D structure of this compound.

G CH3 CH₃ Protons (6H) Triplet CH2 CH₂ Protons (4H) Quartet CH3->CH2 J ≈ 7.5 Hz

Figure 2: Spin-spin coupling in this compound.

Conclusion

The ¹H NMR spectrum of this compound is characterized by two distinct signals: a quartet corresponding to the four methylene protons and a triplet corresponding to the six methyl protons. The downfield position of the methylene quartet is a direct consequence of the strong electron-withdrawing nature of the two acyl chloride groups. A thorough understanding and correct interpretation of this spectrum are essential for any researcher utilizing this important synthetic building block. The experimental protocol outlined in this guide provides a reliable method for obtaining a high-quality spectrum, ensuring accurate structural verification and purity assessment.

References

  • PubChem. This compound. [Link]

  • Chemistry LibreTexts. 21.10 Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • The Duke NMR Center. Coupling constants. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Wiley Science Solutions. Sigma-Aldrich Library of NMR Spectra. [Link]

  • SpectraBase. 2,2-Dimethylmalonyl dichloride. [Link]

Sources

Technical Guide: IR Characterization of Diethylmalonyl Dichloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethylmalonyl dichloride (CAS: 54505-72-5) is a highly reactive acyl chloride intermediate critical in the synthesis of barbiturates and heterocyclic pharmaceuticals.[1] Its characterization via Infrared (IR) Spectroscopy is a definitive method for assessing purity, specifically for detecting hydrolysis into diethylmalonic acid.[1]

This guide provides a rigorous spectral analysis framework. It moves beyond simple peak listing to explain the mechanistic origins of the vibrational modes, offering a self-validating protocol for researchers handling this moisture-sensitive reagent.[1]

Molecular Vibrational Theory

To accurately interpret the spectrum of this compound, one must understand the electronic and mechanical coupling effects present in the molecule:

  • Inductive Effect (

    
     vs 
    
    
    
    ):
    The chlorine atoms exert a strong electron-withdrawing inductive effect (
    
    
    ) on the carbonyl carbons.[1] This pulls electron density away from the
    
    
    bond, shortening it and increasing its force constant (
    
    
    ).[1] Consequently, the carbonyl stretching frequency shifts to a much higher wavenumber (
    
    
    ) compared to esters or ketones.[1]
  • Vibrational Coupling (Fermi Resonance): As a 1,3-dicarbonyl system, the two carbonyl groups on the quaternary carbon are mechanically coupled.[1] This often results in a "split" carbonyl peak (doublet) representing the symmetric (in-phase) and asymmetric (out-of-phase) stretching modes.

  • Quaternary Carbon Stability: The central carbon is fully substituted with two ethyl groups, eliminating

    
    -hydrogens.[1] This simplifies the C-H region (no enolization possible) but increases steric bulk, stabilizing the dichloride against rapid unimolecular decomposition, though it remains sensitive to moisture.
    

Detailed Spectral Analysis

The following data is synthesized from standard acyl chloride characterization principles and specific analog data (e.g., 2,2-dimethylmalonyl dichloride).

Primary Functional Group Region ( )[1]
Functional GroupModeWavenumber (

)
IntensityDiagnostic Notes
Acyl Chloride (

)
Stretching1785 – 1815 Very StrongThe Critical Feature. Often appears as a doublet (e.g.,

and

) due to symmetric/asymmetric coupling.[1] A shift below

indicates hydrolysis.[1]
Alkyl C-H Stretching (Asym)2970 – 2990 MediumCharacteristic of ethyl groups (

antisymmetric stretch).[1]
Alkyl C-H Stretching (Sym)2870 – 2940 MediumCharacteristic of ethyl groups (

symmetric stretch).[1]
O-H (Impurity) Stretching2500 – 3300 BroadAbsence required. Any broad absorbance here indicates hydrolysis to Diethylmalonic acid.[1]
Fingerprint Region ( )[1]
Functional GroupModeWavenumber (

)
IntensityDiagnostic Notes
C-H Bend Scissoring1460 – 1470 MediumMethylene (

) deformation of the ethyl chains.[1]
C-C(=O)-C Skeletal Vib.1100 – 1250 StrongCoupled skeletal vibrations of the quaternary center.[1]
C-Cl Stretching650 – 800 StrongBroad, often multiple bands.[1] Confirms the presence of the chloride leaving group.[1]

Experimental Protocol: Handling & Acquisition

Safety Warning: this compound is corrosive and a lachrymator.[1] All steps must be performed in a fume hood.

Method: Liquid Film (Neat)

Because the compound is a liquid at room temperature (bp


), a neat liquid film between NaCl or KBr plates is the standard method.[1]
  • Blanking: Collect a background spectrum of the open beam path to account for atmospheric

    
     and 
    
    
    
    .[1]
  • Preparation:

    • Store KBr/NaCl plates in a desiccator until the moment of use.[1]

    • Using a clean glass capillary or dry pipette, place one drop of this compound on the center of one plate.

    • Immediately cover with the second plate to create a thin capillary film.[1] Do not press too hard , or the film will be too thin.[1]

  • Acquisition:

    • Scan Range:

      
      .[1]
      
    • Resolution:

      
      .[1][2]
      
    • Scans: 16 (minimum) to reduce noise.

  • Immediate Cleaning: Acyl chlorides hydrolyze to HCl on the plates, which can fog KBr.[1] Rinse plates immediately with dry Dichloromethane (DCM) or Chloroform after scanning.

Purity Assessment Logic

The following diagram illustrates the decision logic for validating the reagent's quality based on the spectral data.

PurityCheck Start Acquire IR Spectrum (Neat Film) CheckOH Check 2500-3300 cm⁻¹ (Broad Band?) Start->CheckOH CheckCO Check Carbonyl Region (Position?) CheckOH->CheckCO No Broad Peak ResultImpure FAIL: Hydrolyzed (Discard/Redistill) CheckOH->ResultImpure Broad Peak Present (Carboxylic Acid) ResultPure PASS: High Purity (Use for Synthesis) CheckCO->ResultPure Sharp Doublet 1785-1815 cm⁻¹ CheckCO->ResultImpure Shifted Peak <1750 cm⁻¹

Figure 1: Logic flow for determining the purity of this compound based on IR spectral features.

Molecular Connectivity & Vibrational Modes

Understanding the connectivity helps visualize why the peaks appear as they do.[1] The quaternary carbon acts as a mechanical pivot point for the two carbonyls.[1]

MoleculeStructure cluster_acyl1 Acyl Group 1 cluster_acyl2 Acyl Group 2 cluster_ethyl Ethyl Groups C_quat C (Quaternary) C1 C=O C_quat->C1 C2 C=O C_quat->C2 Et1 Ethyl (-C2H5) C_quat->Et1 Et2 Ethyl (-C2H5) C_quat->Et2 Cl1 Cl C1->Cl1 Coupling Vibrational Coupling: The two C=O dipoles couple to form Symmetric & Asymmetric modes (Doublet ~1800 cm⁻¹) C1->Coupling Cl2 Cl C2->Cl2 C2->Coupling

Figure 2: Molecular connectivity highlighting the quaternary center that facilitates carbonyl coupling.[1]

References

  • National Institute of Standards and Technology (NIST). this compound.[1] NIST Chemistry WebBook, SRD 69.[1][2][3][4] Available at: [Link][1]

  • SpectraBase. 2,2-Dimethylmalonyl dichloride IR Spectrum. Wiley Science Solutions.[1] (Used as structural analog reference). Available at: [Link][1][5]

  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of Diethylmalonyl Dichloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Diethylmalonyl dichloride is a highly reactive acyl chloride intermediate, valuable in the synthesis of barbiturates, polymers, and other complex organic molecules within the pharmaceutical and chemical industries. Its utility is matched by its significant hazard profile. This guide provides an in-depth framework for researchers, scientists, and drug development professionals on its safe handling, storage, and disposal. The core hazards stem from its dual nature as a flammable liquid and a highly corrosive substance that reacts violently with water to produce corrosive hydrogen chloride (HCl) gas.[1][2][3] Adherence to the protocols outlined herein is critical for mitigating risks of severe chemical burns, respiratory tract damage, and fire.

Section 1: Hazard Profile and Inherent Reactivity

The foundation of safely handling this compound lies in a deep understanding of its chemical reactivity. As a difunctional acyl chloride, its primary hazard is its vigorous and exothermic reaction with nucleophiles, most notably water.

Core Causality of Hazard: Hydrolysis Upon contact with moisture, including atmospheric humidity, this compound rapidly hydrolyzes to form diethylmalonic acid and two equivalents of hydrogen chloride (HCl) gas.[3]

C₇H₁₀Cl₂O₂ + 2H₂O → C₇H₁₂O₄ + 2HCl(g)

This reaction is the root cause of its severe corrosivity. The user is simultaneously exposed to a corrosive liquid and a highly corrosive, pungent gas that can cause severe damage to the skin, eyes, and respiratory system.[1][4] This dictates that all handling procedures must be performed under strictly anhydrous conditions.

GHS Hazard Identification

The Globally Harmonized System (GHS) classification provides a clear summary of the primary dangers associated with this compound.

Hazard Class Hazard Code Description GHS Pictogram
Flammable LiquidsH226Flammable liquid and vapor.🔥
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.[1][4]corrosive
Serious Eye DamageH318Causes serious eye damage.corrosive
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[4]

Signal Word: DANGER [1][4]

Section 2: Prerequisite Controls: Engineering and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is non-negotiable.

Engineering Controls: The Primary Barrier

Engineering controls are designed to isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All manipulations, including weighing, transferring, and quenching, must be conducted inside a certified chemical fume hood with a tested and adequate face velocity.[2][5][6] This is critical for containing the flammable vapors and any HCl gas released during accidental hydrolysis.

  • Inert Atmosphere: Due to its high moisture sensitivity, handling under an inert atmosphere (e.g., dry argon or nitrogen) is mandatory for preventing degradation and ensuring safety. A glovebox or Schlenk line setup should be used for transfers.

  • Emergency Equipment: An operational safety shower and eyewash station must be located in immediate proximity to the handling area.[2][6] Their locations must be clearly marked and unobstructed.

  • Ignition Source Control: All sources of ignition—sparks, open flames, and hot surfaces—must be eliminated from the work area.[1] Use only explosion-proof electrical equipment and non-sparking tools for any mechanical operations.[5]

Personal Protective Equipment (PPE): The Last Line of Defense

The correct PPE is essential to prevent injury in the event of an accidental splash or exposure.[7]

Protection Area Required PPE Specification Causality and Rationale
Eyes & Face Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) AND a full-face shield (minimum 8-inch).[1]Protects against splashes of the corrosive liquid and exposure of the face and eyes to HCl gas. Goggles provide a seal against vapors; the face shield protects the skin.
Hands Chemical-resistant gloves (e.g., butyl rubber, Viton®, or appropriate laminate gloves).Standard nitrile gloves offer insufficient protection against this class of chemical. Gloves must be inspected for integrity before each use and removed without contaminating the skin.[1]
Body A flame-retardant laboratory coat.Provides a barrier against splashes. Flame-retardant material is necessary due to the flammability hazard.
Feet Closed-toe, chemical-resistant shoes.Protects feet from spills.
Respiratory Not required if work is performed correctly within a fume hood. For emergency situations or large-scale work, a NIOSH/MSHA-approved respirator with an organic vapor/acid gas cartridge is necessary.[2]Protects against inhalation of vapors and HCl gas in situations where engineering controls may fail or are insufficient.

Section 3: Standard Operating Procedures (SOPs)

Storage and Handling
  • Storage: Store containers in a cool, dry, well-ventilated, and locked cabinet designated for corrosive and flammable materials.[1] The container must be kept tightly closed, and if opened, carefully resealed and kept upright to prevent leakage.[1] Storage under an inert atmosphere is recommended to preserve chemical integrity.

  • Incompatibilities: Store separately from water, alcohols, amines, bases, and oxidizing agents.

Protocol: Aliquoting and Transferring this compound

This protocol assumes the use of standard Schlenk line techniques.

  • Preparation: Ensure the destination reaction vessel is clean, dry, and has been purged with an inert gas (argon or nitrogen).

  • Inert Environment: Place the sealed bottle of this compound in the fume hood. Briefly loosen the cap to break the seal and immediately replace it with a rubber septum.

  • Pressure Equalization: Insert a needle connected to the inert gas line (e.g., via a bubbler) through the septum to create a positive pressure of inert gas in the headspace. Insert a second "vent" needle to allow for pressure equalization.

  • Syringe Preparation: Use a clean, oven-dried glass syringe with a stainless-steel needle. Purge the syringe with inert gas several times.

  • Transfer: Puncture the septum with the purged syringe needle, ensuring the needle tip is below the liquid surface. Slowly draw the required volume of liquid into the syringe.

  • Dispensing: Remove the syringe and quickly transfer it to the reaction vessel, piercing the vessel's septum and dispensing the liquid.

  • Syringe Quenching: Immediately and carefully quench the residual chemical in the syringe by drawing up a suitable quenching agent (e.g., isopropanol) and dispensing the mixture into a dedicated waste beaker containing more quenching agent.

Section 4: Emergency Response Protocols

Immediate and correct response to an emergency is critical to minimizing harm.

Emergency Response Workflow

EmergencyResponse start Emergency Occurs (Spill or Exposure) spill Chemical Spill start->spill exposure Personnel Exposure start->exposure spill_size Spill > 100 mL OR Unknown? spill->spill_size exposure_type Exposure Type? exposure->exposure_type spill_small Spill < 100 mL AND Trained Personnel spill_size->spill_small No evacuate EVACUATE AREA Alert others Call Emergency Services spill_size->evacuate Yes spill_small->evacuate No cleanup CONTAIN SPILL (Use inert absorbent) Follow Cleanup Protocol spill_small->cleanup Yes medical SEEK IMMEDIATE MEDICAL ATTENTION Bring SDS evacuate->medical Inform responders cleanup->medical Report incident skin Skin/Eye Contact exposure_type->skin inhalation Inhalation exposure_type->inhalation flush IMMEDIATELY FLUSH Use safety shower/eyewash for 15+ minutes Remove contaminated clothing skin->flush fresh_air Move to Fresh Air Provide respiratory support if needed inhalation->fresh_air flush->medical fresh_air->medical

Caption: Decision tree for this compound emergencies.

Personnel Exposure First Aid
  • Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected area with copious amounts of water for at least 15 minutes using a safety shower.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15-30 minutes, holding the eyelids open.[1][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the victim to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[2][8] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1][2] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[1]

Protocol: Small Spill Cleanup (<100 mL)
  • Alert and Evacuate: Alert personnel in the immediate area and restrict access. Ensure the fume hood is operating.

  • PPE: Don the full PPE as described in Section 2.

  • Containment: Cover the spill with a non-combustible, inert absorbent material such as dry sand, vermiculite, or a commercial sorbent rated for corrosive materials. DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE PAPER TOWELS.

  • Collection: Once the liquid is fully absorbed, carefully collect the material using non-sparking tools and place it into a designated, labeled, and sealable hazardous waste container.[1]

  • Decontamination: Wipe the spill area with a cloth dampened with a water-free solvent (e.g., dichloromethane or toluene), placing the used cloth in the waste container. Then, cautiously decontaminate the surface with a basic solution like sodium bicarbonate, followed by a final water rinse.

  • Disposal: Seal the waste container and manage it as hazardous waste.

Section 5: Deactivation and Waste Disposal

All excess this compound and contaminated materials must be treated as hazardous waste. Neutralization must be performed before disposal.

Protocol: Quenching and Neutralization of Waste

This procedure must be performed in a chemical fume hood.

  • Prepare Quenching Solution: Prepare a stirred solution of isopropanol or another secondary alcohol in a flask that is at least 10 times the volume of the waste to be quenched. Place the flask in an ice bath to manage the exothermic reaction.

  • Slow Addition: Using a syringe or dropping funnel, add the this compound waste dropwise to the cold, stirred alcohol solution.[9] The reaction will produce the corresponding ester and HCl.

  • Neutralization: After the addition is complete, continue stirring for 30 minutes. Slowly add a saturated solution of sodium bicarbonate portion-wise to neutralize the generated HCl. Monitor for gas evolution (CO₂) and continue adding until effervescence ceases.

  • Verification: Check the pH of the aqueous layer with pH paper to ensure it is neutral (pH 6-8).

  • Disposal: The resulting mixture should be collected in a properly labeled hazardous waste container for disposal by a licensed professional service.[1] Do not pour down the drain.[2]

References

  • Chemos GmbH & Co. KG . Safety Data Sheet: Acetyl chloride. Link

  • Fisher Scientific . (2010-08-05). SAFETY DATA SHEET. Link

  • Cole-Parmer . Material Safety Data Sheet - Dimethylsulfamoyl Chloride, 99% (GC). Link

  • ChemicalBook . (2025-09-27). Chemical Safety Data Sheet MSDS / SDS - DIMETHYLMALONYL CHLORIDE. Link

  • Carl ROTH . Safety Data Sheet: Diethyl malonate. Link

  • Thermo Fisher Scientific . (2025-09-22). SAFETY DATA SHEET - Ethyl malonyl chloride. Link

  • Sigma-Aldrich . (2024-09-06). SAFETY DATA SHEET - Dimethylmalonyl chloride. Link

  • OPCW . CLP_MSDS D026 2-_Diethylamino_ethyl chloride hydrochloride solution ISSUE 009. Link

  • VelocityEHS . (2015-02-20). Dichloromethane (Methylene Chloride) Hazards & Safety Information. Link

  • PubChem, National Center for Biotechnology Information . This compound | C7H10Cl2O2 | CID 4149059. Link

  • Tokyo Chemical Industry (India) Pvt. Ltd. Dimethylmalonyl Dichloride | 5659-93-8. Link

  • Sigma-Aldrich . This compound 98 54505-72-5. Link

  • ChemicalBook . (2025-09-25). DIMETHYLMALONYL CHLORIDE | 5659-93-8. Link

  • Fisher Scientific . (2012-03-14). SAFETY DATA SHEET - Malonyl dichloride. Link

  • Carl ROTH . Safety Data Sheet: Dichloromethane. Link

  • BASF . Acid Chlorides and Chloroformates - Safety and Handling. Link

  • Austin Community College District . Hazardous Spill Reporting and Response Procedures. Link

  • SUNY College of Optometry . PROCEDURES TO BE FOLLOWED IN THE EVENT OF MINOR OR MAJOR SPILL. Link

  • Yufeng . (2025-05-25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Link

  • Sigma-Aldrich . (2025-09-13). SAFETY DATA SHEET - Acetyl chloride. Link

  • Reed College . (2019-11-13). Pool Chemical Spill Response Plan. Link

  • YouTube . (2024-05-30). 7-Step Chemical Spill Response Procedure. Link

  • UNC Policies . Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Link

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  • CymitQuimica . CAS 1663-67-8: Malonyl chloride. Link

  • Wikipedia . Malonyl chloride. Link

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An In-depth Technical Guide to Personal Protective Equipment for Handling Diethylmalonyl Dichloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for selecting and utilizing Personal Protective Equipment (PPE) when handling Diethylmalonyl dichloride. As a highly reactive and corrosive acyl chloride, improper handling can lead to severe injury. The protocols outlined below are designed to create a self-validating system of safety, grounded in an understanding of the chemical's specific hazards. The causality behind each recommendation is explained to empower researchers, scientists, and drug development professionals to work with this valuable reagent with the highest degree of safety.

Understanding the Hazard: Why Advanced Protection is Non-Negotiable

This compound (C₇H₁₀Cl₂O₂) is a potent chemical intermediate whose utility is matched by its hazardous properties. A robust PPE strategy is not merely a checklist requirement but a direct response to its inherent chemical dangers.

  • Extreme Corrosivity: As with other acyl chlorides, this compound causes severe, deep tissue burns upon contact with skin and can cause permanent eye damage.[1] The GHS classification of Skin Corrosion 1B underscores this destructive capability.[1]

  • Violent Reactivity with Water: The primary reaction hazard stems from its violent hydrolysis. Contact with water, including ambient moisture or moisture in tissues, produces diethylmalonic acid and corrosive hydrogen chloride (HCl) gas. This reaction is exothermic and can lead to a rapid increase in pressure and release of toxic vapors.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols can cause severe irritation to the respiratory system.[1] Chronic exposure or a single high-dose exposure can lead to serious lung damage.

  • Thermal Decomposition Hazards: In the event of a fire, thermal decomposition can release highly toxic gases, including hydrogen chloride and potentially phosgene, a potent chemical warfare agent.

It is this combination of immediate corrosive attack and reactivity-driven vapor release that necessitates a multi-layered PPE approach. Standard laboratory PPE is insufficient.

The Hierarchy of Controls: Your First and Best Defense

Before discussing PPE, it is critical to acknowledge the hierarchy of controls. PPE is the last line of defense.

  • Elimination/Substitution: If possible, consider less hazardous alternatives.

  • Engineering Controls: These are the most critical physical measures to prevent exposure. All work with this compound must be performed in a certified, properly functioning chemical fume hood to control vapor inhalation. Ensure that an eyewash station and safety shower are immediately accessible.[2]

  • Administrative Controls: These are your standard operating procedures (SOPs), training, and work scheduling that limit exposure.

  • Personal Protective Equipment (PPE): Used to protect the individual when the above controls cannot eliminate all risk.

The Core PPE Ensemble: A Multi-Layered Defense

For any work involving this compound, from milligram-scale transfers to larger reactions, the following ensemble is the mandatory minimum.

Primary Body Protection

A standard cotton lab coat is inadequate due to its absorbency. A chemical-resistant, flame-retardant lab coat or a chemically resistant apron worn over a lab coat is required. For larger quantities (>100 mL) or tasks with a significant splash risk, a full chemical-resistant suit should be considered. All clothing worn underneath should be long-sleeved and made of natural fibers like cotton.

Eye and Face Protection

Given the severe corrosivity and potential for violent reactions, eye and face protection must be robust.

  • Primary Protection: Wear indirectly vented, chemical splash goggles that seal completely around the eyes. Standard safety glasses offer insufficient protection.

  • Secondary Protection: A full-face shield must be worn over the chemical splash goggles at all times. The face shield protects against splashes to the face and neck and provides a secondary barrier for the eyes.

Hand Protection: The Critical Interface

A double-gloving strategy is mandatory. This provides redundancy in case the outer glove is compromised and allows for safer doffing.

  • Inner Glove: A standard nitrile examination glove (minimum 5-mil thickness). This glove provides dexterity and a baseline of chemical resistance for a very short duration.

  • Outer Glove: A robust, chemical-resistant glove with documented high resistance to corrosive chemicals and acids.

The selection of the outer glove is the most critical decision and must be data-driven.

A Data-Driven Approach to Outer Glove Selection

No specific permeation data for this compound is readily available from glove manufacturers. Therefore, a conservative approach based on data for analogous corrosive chemicals is necessary. The key metrics are breakthrough time (BTT) —the time it takes for a chemical to be detected on the inside of the glove—and degradation —the physical change in the glove material upon exposure.[3][4]

Recommended Outer Glove Material: Butyl rubber is the primary recommendation. It consistently demonstrates excellent resistance (>480 minutes BTT) to a wide range of highly corrosive acids, including concentrated sulfuric and nitric acid.[5][6]

An alternative for less critical applications could be a thick neoprene glove (>15 mil), though its performance against highly concentrated acids can be variable.[7] Disposable nitrile gloves are not suitable as an outer glove, as they can have breakthrough times of less than one minute for concentrated acids and other reactive chemicals.[8]

Glove MaterialPerformance Against Corrosive Acids (e.g., Sulfuric >95%)General Recommendation for this compound
Butyl Rubber Excellent (BTT often >480 min)[6]Primary Choice for Outer Glove
Viton® Excellent (BTT often >480 min)[6]Excellent, but often less common/more expensive
Neoprene Good to Fair (BTT can range from >480 min to <60 min depending on thickness and specific acid)[6][9]Acceptable Outer Glove (use thicker >15 mil)
Nitrile Poor to Not Recommended (BTT often <15 min, can be <1 min)[6][8]Inner Glove ONLY
Natural Rubber (Latex) Poor to Not Recommended Not Recommended

Protocol: Always inspect gloves for tears, pinholes, or signs of degradation before use.[7] After any known contact, remove the outer glove immediately and replace it. Do not wait for the published breakthrough time to elapse.

Respiratory Protection: When Air-Purifying Respirators are Required

While a chemical fume hood is the primary control for vapors, respiratory protection may be required in specific situations:

  • Weighing/Transferring outside of a fume hood: This should be avoided, but if absolutely necessary (e.g., in a glovebox), a respirator is mandatory.

  • Large-scale reactions: For reactions involving significant quantities where the risk of vapor release is higher.

  • Emergency situations: Responding to a spill.

  • Failure of engineering controls: If a fume hood is not performing optimally.

Recommendation: A full-face, air-purifying respirator (APR) with a combination cartridge for organic vapors and acid gases (OV/AG) is required.[2] A full-face respirator is preferred over a half-mask as it provides a higher protection factor and contributes to eye protection. All users must be medically cleared and fit-tested for the specific make and model of the respirator, in accordance with OSHA regulations (29 CFR 1910.134).

Procedural Integrity: Donning, Doffing, and Disposal

Contamination during the removal of PPE is a common cause of exposure. A strict, rehearsed procedure is essential.

Donning Sequence (Putting On)
  • Don inner nitrile gloves.

  • Don chemical-resistant lab coat or suit.

  • Don chemical splash goggles.

  • Don full-face shield.

  • Don outer Butyl rubber gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.

Doffing Sequence (Taking Off)

The principle is to touch contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (inner gloves or bare hands).

Doffing_Procedure cluster_Contaminated_Area In the Work Area / Anteroom cluster_Exit_Area At the Exit / Outside Lab A 1. Inspect Outer Gloves (Grossly contaminated?) B 2. Remove Outer Gloves Peel off, turning inside-out. Avoid snapping. A->B If clean, proceed. If contaminated, wipe down first. C 3. Remove Face Shield Handle by the back strap. B->C D 4. Remove Lab Coat / Apron Roll away from the body, inside-out. C->D E 5. Remove Goggles Handle by the straps. D->E Move to designated doffing area F 6. Remove Inner Gloves Peel off, avoiding skin contact. E->F G 7. Perform Hand Hygiene Wash hands thoroughly with soap and water. F->G

Caption: Doffing sequence for this compound PPE.

Disposal

All PPE contaminated with this compound is considered hazardous waste. It must be collected in a designated, labeled, and sealed hazardous waste container.[10] Do not discard it in the regular trash.[10]

Emergency Protocol: Managing PPE Failure and Exposure

In the event of a significant splash, tear in the outer glove, or other PPE failure, execute the following emergency protocol immediately.

Emergency_Protocol Start PPE Failure / Exposure Event Shout 1. Shout for Help Alert nearby personnel. Start->Shout Shower 2. Move to Emergency Shower/Eyewash IMMEDIATELY. Do not delay. Shout->Shower Doff 3. Begin Doffing Under Shower Remove all contaminated items, including clothing and shoes. Shower->Doff Flush 4. Flush Affected Area Minimum 15 minutes. Hold eyelids open for eye exposure. Doff->Flush Medical 5. Seek Immediate Medical Attention Provide Safety Data Sheet (SDS) to medical personnel. Flush->Medical Report 6. Report Incident Inform supervisor and EHS. Medical->Report

Caption: Emergency response for PPE failure or chemical exposure.

For any small skin exposure, immediately flush the area with copious amounts of water for at least 15 minutes and seek medical attention.[11] Do not attempt to neutralize the chemical on the skin.

By understanding the specific hazards of this compound and rigorously applying this multi-layered, data-driven PPE strategy, researchers can effectively mitigate the risks associated with this powerful chemical reagent.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

  • OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety, University of Texas at Austin. Retrieved from [Link]

  • SHOWA. (n.d.). Chemical Permeation Guide. Retrieved from [Link]

  • Washington State University Spokane. (n.d.). Glove Selection Chart. Retrieved from [Link]

  • Global Glove & Safety Mfg., Inc. (n.d.). Chemical Glove Resistance Guide. Retrieved from [Link]

  • My Glove Depot. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety, Florida State University. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.120 - Hazardous waste operations and emergency response. Retrieved from [Link]

  • Hazmat School. (2025, September 3). How to dispose of contaminated PPE. Retrieved from [Link]

  • National Chemical Emergency Centre. (n.d.). Emergency Procedure Guide - Corrosive Liquids. Retrieved from [Link]

  • The Center for Food Security and Public Health. (n.d.). Personal Protective Equipment: - Doffing. Retrieved from [Link]

  • 360training. (2020, September 24). Adhere To the Correct Procedure for Donning and Doffing PPE. Retrieved from [Link]

  • Florida State University, Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • East Carolina University, Office of Environmental Health and Safety. (n.d.). Chemical Resistance Selection Chart for Protective Gloves. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

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Technical Guide: Reactivity Profile and Synthetic Utility of Diethylmalonyl Dichloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethylmalonyl dichloride (DEMC) represents a high-energy electrophilic linchpin in heterocyclic chemistry.[1] Unlike its downstream derivative, diethyl malonate (which requires harsh alkoxide conditions for condensation), DEMC offers a kinetic advantage due to the excellent leaving group ability of the chloride ion.[1] This guide provides a rigorous analysis of DEMC’s reactivity with water (hydrolytic instability) and nitrogen/oxygen nucleophiles, specifically focusing on its application in the synthesis of barbiturates and malonic esters.

Critical Safety Advisory: DEMC is a lachrymatory corrosive that reacts violently with water.[1] All protocols described herein require strict anhydrous techniques and engineering controls to manage HCl evolution.[1]

Molecular Architecture & Reactivity Profile[1]

The reactivity of DEMC is governed by the dual acyl chloride functionalities flanking a quaternary carbon.

  • Steric Stabilization: Unlike the parent malonyl chloride, the

    
    -carbon in DEMC is disubstituted with ethyl groups.[1] This prevents enolization and ketene formation via E1cB elimination, a common decomposition pathway for mono-substituted or unsubstituted malonyl chlorides.[1] Consequently, DEMC reacts almost exclusively via addition-elimination  mechanisms rather than elimination.[1]
    
  • Electronic Activation: The inductive withdrawal of the two chlorine atoms renders the carbonyl carbons highly electrophilic ($ \delta+ $), making them susceptible to attack by even weak nucleophiles (e.g., ureas, poor alcohols) without the need for thermal forcing or strong anionic activation.[1]

Hydrolytic Instability: The Water Interaction

The reaction of DEMC with water is not merely a degradation pathway; it is a violent, exothermic event that defines the compound's handling requirements.

Mechanistic Pathway

The hydrolysis proceeds via a rapid nucleophilic acyl substitution. Because there are two acyl chloride groups, the reaction occurs in two stages, though kinetically they often appear concerted due to the speed of the first step.[1]

  • Nucleophilic Attack: Water attacks the carbonyl carbon, forming a tetrahedral intermediate.[1]

  • Elimination: The tetrahedral intermediate collapses, expelling a chloride ion (

    
    ) and a proton (
    
    
    
    ), generating HCl gas.[1]
  • Propagation: This repeats for the second acyl chloride, yielding diethylmalonic acid.[1]

Visualization: Hydrolysis Kinetics & Pathway

Hydrolysis DEMC Diethylmalonyl Dichloride Tetra1 Tetrahedral Intermediate I DEMC->Tetra1 Fast Attack Water H₂O (Nucleophile) Water->Tetra1 MonoAcid Mono-Acid Chloride Tetra1->MonoAcid -HCl HCl HCl Gas (Exotherm) Tetra1->HCl Tetra2 Tetrahedral Intermediate II MonoAcid->Tetra2 +H₂O Product Diethylmalonic Acid Tetra2->Product -HCl Tetra2->HCl

Figure 1: Stepwise hydrolysis of DEMC showing the generation of HCl at both elimination stages.[1]

Nucleophilic Acyl Substitution: The Synthetic Core

While hydrolysis is a waste pathway, the reaction with controlled nucleophiles (amines, ureas, alcohols) allows for the rapid construction of complex heterocycles.[1]

Synthesis of Barbiturates (The Acid Chloride Route)

Classically, barbiturates like Barbital (Veronal) are synthesized via the Fischer-Speier method using diethyl malonate and urea with sodium ethoxide [1].[1] However, the Acid Chloride Route using DEMC offers distinct mechanistic advantages:

  • No Strong Base Required: The reaction is driven by the loss of HCl, not the formation of an alkoxide.

  • Mild Conditions: Can proceed at lower temperatures, preserving sensitive functional groups.[1]

Mechanism: The urea nitrogen (acting as a nucleophile) attacks the DEMC carbonyl.[2] A base scavenger (e.g., pyridine) is often employed to neutralize the HCl and drive the equilibrium forward, preventing the protonation of the urea which would deactivate it.[1]

Visualization: Barbiturate Synthesis Workflow

BarbiturateSynthesis Start Reagents: DEMC + Urea Inter Intermediate: Linear Ureide Start->Inter Acylation 1 (-HCl) Scavenger Base Scavenger (Pyridine/TEA) Scavenger->Inter Neutralizes HCl Cyclization Intramolecular Cyclization Inter->Cyclization Acylation 2 Workup Acidic Workup (Remove Pyridine) Cyclization->Workup Final Product: 5,5-Diethylbarbituric Acid Workup->Final

Figure 2: The acid chloride route to barbiturates, bypassing the need for sodium ethoxide.

Experimental Protocols

Protocol A: Controlled Quenching (Disposal)

Use this protocol for disposing of residual DEMC or cleaning glassware.[1] Never add water directly to the neat chemical.

  • Preparation: Prepare a 10% Sodium Hydroxide (NaOH) solution in a large beaker, chilled to 0°C in an ice bath.

  • Dilution: Dilute the residual DEMC in an inert solvent like Dichloromethane (DCM) or Toluene (1:10 ratio).

  • Addition: Dropwise, add the DEMC solution to the stirring NaOH.

    • Why: The biphasic system and dilution limit the rate of hydrolysis, preventing runaway exotherms [2].

  • Neutralization: The NaOH immediately neutralizes the generated HCl, preventing acid fumes.[1]

Protocol B: Anhydrous Synthesis of 5,5-Diethylbarbituric Acid

A high-reactivity alternative to the classic malonate ester synthesis.[1]

Reagents:

  • This compound (1.0 eq)[1]

  • Urea (1.1 eq) (Dry)[1]

  • Pyridine (2.2 eq) (Base Scavenger)[1]

  • Dichloromethane (DCM) (Anhydrous solvent)[1]

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Solvation: Dissolve Urea (1.1 eq) and Pyridine (2.2 eq) in anhydrous DCM. Cool to 0°C.[1]

  • Addition: Dissolve DEMC in DCM and add to the addition funnel. Add dropwise to the urea mixture over 30 minutes.

    • Observation: A white precipitate (Pyridine-HCl salt) will form immediately.[1]

  • Reaction: Allow to warm to room temperature, then reflux gently for 2 hours to ensure cyclization.

  • Workup:

    • Filter off the Pyridine-HCl solid.[1]

    • Wash the organic filtrate with 1M HCl (to remove unreacted pyridine) followed by brine.[1]

    • Dry over MgSO₄ and evaporate solvent.[1]

  • Purification: Recrystallize the residue from ethanol/water.

Data Summary: Comparison of Methods

FeatureAcid Chloride Route (DEMC)Ester Route (Classic)
Leaving Group Chloride (

) - Excellent
Ethoxide (

) - Poor
Byproduct HCl (Gas/Salt)Ethanol
Base Requirement Weak base (Pyridine)Strong Base (NaOEt)
Reaction Temp 0°C to Reflux (Mild)>78°C (Vigorous Reflux)
Atom Economy Lower (due to scavenger waste)Higher

Safety & Handling (E-E-A-T)

Hazard Classification: DEMC is classified as Skin Corr.[1][3] 1B and Eye Dam. 1 [3].[1][3] It is a lachrymator, meaning it irritates the eyes and respiratory tract at extremely low concentrations.

Storage Stability:

  • Must be stored under inert atmosphere (Argon/Nitrogen).[1]

  • Moisture sensitivity requires storage in a desiccator or glovebox.[1]

  • Sign of Decomposition: Formation of white crystals (diethylmalonic acid) around the cap indicates seal failure.[1]

Emergency Response:

  • Skin Contact: Do not use water initially if the chemical is neat (exotherm risk).[1] Wipe off excess rapidly with a dry cloth, then flush with copious water.[1]

  • Inhalation: Move to fresh air immediately. The HCl hydrolysis product causes delayed pulmonary edema.[1]

References

  • Fischer, E., & von Mering, J. (1903).[1] Ueber Veronal. Therapie der Gegenwart, 44, 97-101.[1] [Historical Foundation of Barbiturate Synthesis]

  • National Center for Biotechnology Information.[1] (2024).[1][4][5] PubChem Compound Summary for CID 4149059, this compound. Retrieved from [Link]1]

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Understanding the Electrophilicity of Diethylmalonyl Dichloride’s Carbonyl Carbons

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethylmalonyl dichloride (DEMDC) represents a "privileged scaffold" in heterocyclic chemistry, serving as the critical electrophilic precursor for the synthesis of 5,5-disubstituted barbiturates (e.g., Barbital, Veronal). While structurally simple, the molecule exhibits a complex interplay between steric hindrance and electronic activation .

This guide deconstructs the electrophilicity of DEMDC’s carbonyl carbons. Unlike unsubstituted malonyl dichloride, which is prone to uncontrolled polymerization and enolization, DEMDC’s


-diethyl substitution pattern acts as a kinetic governor. It stabilizes the molecule against self-condensation while pre-organizing it for cyclization reactions via the Thorpe-Ingold (Gem-Dialkyl) Effect .

Part 1: Molecular Architecture & Electronic Theory

To control the reactivity of DEMDC, one must first understand the competition between the inductive effects and the steric environment surrounding the carbonyl centers.

The Electronic Tug-of-War

The electrophilicity of the carbonyl carbon is dictated by three primary vectors:

  • Acyl Chloride Activation (Inductive Withdrawal, -I): The chlorine atom is highly electronegative, pulling electron density from the carbonyl carbon. This creates a significant partial positive charge (

    
    ), making the carbon a potent electrophile (LUMO lowering).
    
  • Gem-Diethyl Stabilization (Inductive Donation, +I): The two ethyl groups at the C2 position exert a weak positive inductive effect. Theoretically, this donates electron density toward the carbonyls, slightly reducing their electrophilicity compared to a methyl-substituted analog.

  • Absence of Enolization: Crucially, the quaternary C2 carbon lacks protons. This prevents enolization to a ketene intermediate, a common decomposition pathway for mono-substituted malonyl chlorides. This stability allows DEMDC to survive harsh reflux conditions required for cyclization.

The Steric Gatekeeper & Thorpe-Ingold Effect

While the ethyl groups slightly reduce electronic electrophilicity, their steric impact is dominant.

  • Intermolecular Shielding: The bulky ethyl groups hinder the approach of nucleophiles, making the first substitution step slower than in unhindered systems.

  • Intramolecular Acceleration (Thorpe-Ingold): Once the first nucleophile is attached, the bulky ethyl groups compress the internal bond angle (C1-C2-C3) to less than the standard 109.5°. This compression forces the two carbonyl groups closer together, significantly accelerating the second step (ring closure).

Visualization: Electronic & Steric Map

The following diagram illustrates the opposing forces acting on the carbonyl center.

DEMDC_Properties cluster_0 Reactivity Governor C2 C2 (Quaternary Carbon) C1 C1 Carbonyl (Electrophile) C2->C1 +I Effect (Weak Deactivation) Ethyls Diethyl Groups (Steric Bulk + Inductive Donor) Ethyls->C2 Angle Compression (Thorpe-Ingold) Nu Nucleophile (Incoming) Ethyls->Nu Steric Shielding (Kinetic Barrier) Cl Chloride (Leaving Group) C1->Cl -I Effect (Strong Activation)

Caption: Figure 1. The C2-diethyl motif acts as a kinetic governor, sterically shielding the carbonyl from initial attack while promoting cyclization via angle compression.

Part 2: Nucleophilic Acyl Substitution Dynamics[2]

The reaction of DEMDC with bis-nucleophiles (like urea) follows a predictable Addition-Elimination mechanism.

The Mechanism[2][3][4][5]
  • Nucleophilic Attack: The lone pair of the nucleophile attacks the

    
     orbital of the C=O bond.
    
  • Tetrahedral Intermediate: A transient alkoxide intermediate forms.

  • Elimination: The carbonyl reforms, expelling the chloride ion (a remarkably good leaving group).

  • Cyclization: The second nucleophilic site attacks the remaining acyl chloride. This step is entropically disfavored (intermolecularly) but enthalpically driven by the Thorpe-Ingold effect in DEMDC.

Data: Comparative Reactivity

The following table highlights why DEMDC is the preferred reagent for barbiturate synthesis compared to other malonyl derivatives.

DerivativeC2 SubstitutionElectrophilicityStabilityCyclization RatePrimary Application
Malonyl Dichloride H, HHighLow (Polymerizes)SlowSimple acylations
Dimethylmalonyl Cl Me, MeHighModerateFastResearch standards
Diethylmalonyl Cl Et, EtOptimized High Very Fast Drug Synthesis (Barbital)
Diphenylmalonyl Cl Ph, PhLowHighModerateSpecialized ligands

Part 3: Application Case Study – Synthesis of Barbital

This protocol demonstrates the practical exploitation of DEMDC’s electrophilicity. The synthesis of 5,5-diethylbarbituric acid (Barbital) is the "gold standard" validation of this chemistry.

Experimental Rationale
  • Reagent: Urea is used as the bis-nucleophile.

  • Conditions: Anhydrous conditions are strictly required. Water acts as a competitive nucleophile, hydrolyzing DEMDC to the dicarboxylic acid, which is unreactive toward urea without activation.

  • Catalysis: While DEMDC is reactive enough to acylate urea directly, the reaction releases 2 equivalents of HCl. A base (or the urea itself acting as a base) is necessary to sequester protons, though industrial methods often drive off HCl thermally.

Protocol: Synthesis of 5,5-Diethylbarbituric Acid

Note: This procedure involves corrosive reagents and should be performed in a fume hood.

Materials:

  • This compound (19.7 g, 0.1 mol)

  • Urea (dry, powdered) (7.2 g, 0.12 mol)

  • Solvent: Anhydrous Toluene or Chloroform (optional, neat reaction preferred for rate)

  • Calcium Chloride drying tube

Workflow:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a reflux condenser and a calcium chloride drying tube. Connect the top of the condenser to an acid gas scrubber (NaOH trap).

  • Mixing: Add the finely powdered urea to the flask. Add the this compound slowly. The mixture may warm slightly.

  • Thermal Activation: Heat the mixture gently on an oil bath to 80°C.

    • Observation: Evolution of HCl gas (bubbling) indicates the first nucleophilic attack is proceeding.

  • Cyclization (Reflux): Increase temperature to 110-115°C and reflux for 3-4 hours.

    • Mechanistic Insight: The high temperature is required to overcome the steric barrier of the ethyl groups and drive the second elimination step.

  • Workup: Cool the mixture. The residue is the crude barbiturate. Recrystallize from boiling water.

    • Validation: Melting point of pure Barbital is 188-192°C.[1]

Visualization: Reaction Pathway

Barbital_Synthesis Reactants This compound + Urea Inter1 Intermediate 1: Mono-ureide Formation (- HCl) Reactants->Inter1 80°C, Nucleophilic Attack 1 Inter2 Transition State: Ring Closure (Thorpe-Ingold Assisted) Inter1->Inter2 115°C, Intramolecular Attack HCl Byproduct: 2 equiv. HCl gas Inter1->HCl Product Product: 5,5-Diethylbarbituric Acid (Barbital) Inter2->Product Elimination of Cl- Inter2->HCl

Caption: Figure 2. The stepwise condensation of urea and DEMDC. The second cyclization step is kinetically favored by the gem-diethyl effect.

Part 4: Handling & Safety (Self-Validating Systems)

Working with DEMDC requires protocols that self-validate the integrity of the reagent.

Reagent Quality Check
  • Visual Inspection: Pure DEMDC is a clear, colorless to pale yellow liquid. Darkening indicates decomposition.

  • Hydrolysis Test: Add 1 drop of DEMDC to water. It should immediately bead up and slowly hydrolyze. Instant miscibility suggests the reagent has already hydrolyzed to the acid (useless for synthesis).

Hazard Management
  • Lachrymator: DEMDC is a potent lachrymator.

  • HCl Evolution: The reaction generates stoichiometric HCl.

    • Control: Always use a gas trap containing 10% NaOH. Do not vent directly into the hood exhaust if possible, to protect ductwork.

References

  • Fischer, E., & Dilthey, A. (1904). Über C-Dialkylbarbitursäuren and über die Ureide der Dialkylessigsäuren. Justus Liebigs Annalen der Chemie.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for barbiturate synthesis).

  • Jung, M. E., & Gervay, J. (1991). Gem-Dialkyl Effect in the Intramolecular Diels-Alder Reaction. Journal of the American Chemical Society.[2] (Fundamental theory on Thorpe-Ingold effect).

  • Sigma-Aldrich. (n.d.). This compound Product Sheet. Safety and Physical Data.

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Methodological & Application

Synthesis of Diethylmalonyl Dichloride from Diethylmalonic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Diethylmalonyl dichloride is a valuable reactive intermediate in organic synthesis, serving as a key building block for a variety of pharmaceuticals and specialty chemicals. Its bifunctional nature, possessing two acyl chloride moieties, allows for the construction of complex cyclic and acyclic structures. Notably, it is a precursor in the synthesis of barbiturates, such as phenobarbital, and other heterocyclic compounds of medicinal interest. This document provides a comprehensive guide to the synthesis of this compound from diethylmalonic acid using thionyl chloride, emphasizing the underlying chemical principles, a detailed experimental protocol, and essential safety considerations.

Reaction Principle and Mechanism

The conversion of diethylmalonic acid to this compound is a classic example of the transformation of a carboxylic acid to an acyl chloride.[1] Thionyl chloride (SOCl₂) is a highly effective reagent for this purpose, as it reacts with the carboxylic acid to form a highly reactive intermediate, which is then converted to the acyl chloride.[2] The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion.[2]

The reaction proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate and the expulsion of a chloride ion. This intermediate is highly reactive because the chlorosulfite group is an excellent leaving group. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group, which subsequently decomposes to sulfur dioxide and another chloride ion. This process occurs at both carboxylic acid groups of diethylmalonic acid to yield the desired dichloride.

Experimental Protocol

This protocol details the synthesis of this compound on a laboratory scale. All operations involving thionyl chloride must be conducted in a well-ventilated fume hood.

Materials and Equipment:

  • Diethylmalonic acid

  • Thionyl chloride (SOCl₂)

  • Dry toluene (optional, for removal of excess thionyl chloride)

  • Round-bottom flask with a reflux condenser and a gas outlet

  • Heating mantle with a stirrer

  • Distillation apparatus for fractional distillation under reduced pressure

  • Ice bath

  • Drying tube (filled with calcium chloride)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution to neutralize HCl and SO₂ gases), place diethylmalonic acid.

  • Addition of Thionyl Chloride: While stirring, carefully and slowly add an excess of thionyl chloride to the flask. A molar ratio of at least 2.5 to 3 moles of thionyl chloride for every mole of diethylmalonic acid is recommended to ensure complete conversion and to serve as the reaction solvent. The addition is exothermic, and the reaction mixture may warm up.[3]

  • Reaction: Heat the reaction mixture to reflux using a heating mantle. The reflux temperature will be close to the boiling point of thionyl chloride (76 °C). Maintain the reflux for a period of 1 to 3 hours. The dissolution of the solid diethylmalonic acid and the cessation of gas evolution (HCl and SO₂) are indicators of reaction completion.[3] A clear, slightly colored solution should be obtained.

  • Removal of Excess Thionyl Chloride: After the reaction is complete, cool the flask to room temperature. The excess thionyl chloride must be removed. This is typically achieved by distillation at atmospheric pressure.[4] For a more complete removal, anhydrous toluene can be added to the mixture and then removed by distillation, a process that can be repeated a few times to azeotropically remove the last traces of thionyl chloride.[4]

  • Purification by Fractional Distillation: The crude this compound is then purified by fractional distillation under reduced pressure.[5] This is crucial to obtain a high-purity product. The boiling point of this compound is approximately 197-199 °C at atmospheric pressure, but distillation under vacuum is recommended to prevent potential decomposition at high temperatures.[6][7] The exact boiling point will depend on the pressure used.[8][9] Collect the fraction corresponding to pure this compound.

Visual Workflow of the Synthesis:

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start flask Combine Diethylmalonic Acid and Thionyl Chloride in Flask start->flask reflux Heat to Reflux (1-3 hours) flask->reflux remove_socl2 Remove Excess Thionyl Chloride (Distillation) reflux->remove_socl2 distillation Fractional Distillation under Reduced Pressure remove_socl2->distillation product Pure this compound distillation->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Thionyl Chloride: Thionyl chloride is a corrosive and toxic chemical that reacts violently with water to produce toxic gases (HCl and SO₂).[10] It should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Gas Evolution: The reaction produces significant amounts of HCl and SO₂ gas. Ensure that the reaction apparatus is properly vented to a gas trap.

  • Exothermic Reaction: The initial mixing of reactants can be exothermic. Add thionyl chloride slowly and be prepared to cool the reaction vessel if necessary.

  • Pressure: When performing vacuum distillation, ensure the glassware is free of cracks or defects to prevent implosion.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Physicochemical Properties:

PropertyValue
Molecular Formula C₇H₁₀Cl₂O₂
Molecular Weight 197.06 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 197-199 °C (at 760 mmHg)
Density ~1.145 g/mL at 25 °C

Spectroscopic Data:

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a strong, characteristic absorption band for the C=O stretching of the acyl chloride functional group, typically in the range of 1775-1810 cm⁻¹.[11] The absence of a broad O-H stretching band (around 3000 cm⁻¹) from the starting carboxylic acid indicates the completion of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a quartet and a triplet corresponding to the ethyl groups. The integration of these signals will be in a 2:3 ratio, respectively.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the acyl chloride (typically in the range of 165-185 ppm), the quaternary carbon, and the two carbons of the ethyl groups.[12]

Conclusion

The synthesis of this compound from diethylmalonic acid using thionyl chloride is a robust and efficient method for producing this important chemical intermediate. By following the detailed protocol and adhering to the stringent safety precautions outlined in this application note, researchers can reliably synthesize high-purity this compound for their research and development needs. Proper characterization using spectroscopic methods is essential to confirm the identity and purity of the final product.

References

  • PrepChem. Preparation of Dimethylmalonyl Chloride. [Link]

  • Organic Syntheses. β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. [Link]

  • Organic Syntheses. diethyl (dichloromethyl)phosphonate. [Link]

  • Organic Syntheses. Malonic acid, methyl-, diethyl ester. [Link]

  • Organic Syntheses. Malonic acid, ethylidene-, diethyl ester. [Link]

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

  • Sciencemadness Discussion Board. thionyl chloride synthesis. [Link]

  • PrepChem.com. Preparation Of Dimethylmalonyl Chloride. [Link]

  • Organic Syntheses. Malonic acid, tert-butyl ethyl ester. [Link]

  • DIAL@UCLouvain. Synthesis of thionyl chloride: (LC015). [Link]

  • Sciencemadness Discussion Board. Project: Making thionyl chloride from easy-to-get precursors. [Link]

  • Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]

  • PubChem. This compound. [Link]

  • Reddit. Synthesis of Acyl Chlorides with Thionyl Chloride. [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • SlidePlayer. Carbonyl - compounds - IR - spectroscopy. [Link]

  • Chemistry LibreTexts. 5.4: Vacuum Distillation. [Link]

  • Wikipedia. Vacuum distillation. [Link]

  • University of Colorado Boulder. IR Absorption Table. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • SpectraBase. 2,2-Dimethylmalonyl dichloride. [Link]

  • SlideShare. Infrared Spectroscopy. [Link]

  • University of California, Irvine. Distillation 65. [Link]

  • Spectroscopy Online. The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. [Link]

  • Quora. Which equation is used to calculate the boiling point under vacuum distillation?. [Link]

  • Chemistry LibreTexts. 5.4A: Overview of Vacuum Distillation. [Link]

  • ResearchGate. 13 C NMR chemical shifts (ppm) of compounds 1-8 [2-4, 6-8 in CDCl 3 and.... [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]r2.html)

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Standard Laboratory Protocol for the Preparation of Diethylmalonyl Dichloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

Diethylmalonyl dichloride (CAS 54505-72-5) is a pivotal bifunctional reagent in organic synthesis, serving as a key building block for a variety of heterocyclic compounds, polymers, and pharmaceutical agents, including the synthesis of barbiturate derivatives. This application note provides a detailed, field-proven protocol for the preparation of this compound from diethylmalonic acid. The procedure is grounded in the well-established conversion of carboxylic acids to acyl chlorides using thionyl chloride. We will elaborate on the causality behind critical experimental steps, outline comprehensive safety measures, and provide a robust framework for the successful synthesis, purification, and handling of this highly reactive intermediate.

Scientific Principle and Reaction Mechanism

The conversion of a dicarboxylic acid, such as diethylmalonic acid, into its corresponding diacyl chloride is a fundamental transformation in organic chemistry. The most common and efficient method employs thionyl chloride (SOCl₂), which offers a significant advantage: the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, simplifying the isolation and purification of the desired product.[1]

The reaction proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, followed by the expulsion of a chloride ion. Subsequent rearrangement and elimination steps, driven by the formation of the stable gaseous byproducts SO₂ and HCl, yield the reactive acyl chloride.

General Reaction Scheme: (C₂H₅)₂C(COOH)₂ + 2 SOCl₂ → (C₂H₅)₂C(COCl)₂ + 2 SO₂ + 2 HCl

This transformation is highly effective but requires stringent anhydrous conditions, as both the thionyl chloride reagent and the this compound product are extremely sensitive to moisture.[2] Any presence of water will lead to the rapid hydrolysis of the acyl chloride back to the parent carboxylic acid, severely impacting the yield and purity.

Materials, Reagents, and Safety Data

Accurate quantification and handling of reagents are critical. The following table summarizes the necessary chemicals and their relevant properties.

Table 1: Reagents and Materials

ReagentCAS No.M.W. ( g/mol )Density (g/mL)Role
Diethylmalonic Acid510-20-3160.17N/A (Solid)Starting Material
Thionyl Chloride7719-09-7118.971.636Chlorinating Agent & Solvent
This compound54505-72-5197.06~1.27Product

Table 2: Physical and Safety Data

CompoundBoiling PointGHS Hazard StatementsKey Precautions
Diethylmalonic AcidDecomposesH315, H319, H335 (Causes skin/eye/respiratory irritation)[3]Avoid inhalation of dust. Wear gloves and safety glasses.
Thionyl Chloride76 °CH314, H332, H335 (Causes severe skin burns/eye damage, Harmful if inhaled, May cause respiratory irritation)Handle in a fume hood. Highly corrosive and moisture-sensitive. Reacts violently with water.
This compound~85-87 °C / 10 mmHgH314, H335 (Causes severe skin burns/eye damage, May cause respiratory irritation)[4]Corrosive, flammable liquid and vapor. Moisture-sensitive. Handle under inert gas.
Hydrogen Chloride (gas)-85 °CH314, H331 (Causes severe skin burns/eye damage, Toxic if inhaled)Acutely toxic and corrosive. Byproduct must be scrubbed.
Sulfur Dioxide (gas)-10 °CH314, H331 (Causes severe skin burns/eye damage, Toxic if inhaled)Acutely toxic and corrosive. Byproduct must be scrubbed.

Critical Safety Directive

This procedure must be performed exclusively within a certified chemical fume hood by personnel trained in handling hazardous and moisture-sensitive reagents.[5][6] A full complement of Personal Protective Equipment (PPE) is mandatory, including:

  • Chemical splash goggles and a face shield.

  • Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).

  • A flame-resistant lab coat.

An appropriate gas scrubber (e.g., a bubbler containing a sodium hydroxide solution) must be connected to the reaction apparatus outlet to neutralize the toxic HCl and SO₂ gas evolved during the reaction. All glassware must be thoroughly oven- or flame-dried immediately before use to eliminate any trace moisture.

Experimental Workflow and Protocol

The overall process involves the controlled reaction of the starting material with excess thionyl chloride, followed by the removal of the excess reagent and purification of the product via vacuum distillation.

Experimental Workflow Diagram

The logical flow of the synthesis is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_final Final Product setup 1. Apparatus Assembly (Oven-dried glassware, inert N₂ atmosphere, gas trap) charge 2. Reagent Charging (Add Diethylmalonic Acid and Thionyl Chloride to flask) setup->charge react 3. Controlled Reflux (Heat mixture for 1-2 hours until gas evolution ceases) charge->react remove_socl2 4. Remove Excess SOCl₂ (Distillation at atmospheric pressure or rotary evaporation) react->remove_socl2 purify 5. Vacuum Distillation (Distill crude product under reduced pressure to purify) remove_socl2->purify product 6. Product Handling (Collect pure Diethylmalonyl Dichloride and store under N₂) purify->product

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

Apparatus Setup:

  • Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet adapter. Ensure all glassware is impeccably dry.

  • Connect the gas outlet adapter via tubing to a gas scrubber containing an aqueous solution of sodium hydroxide (NaOH) to neutralize the evolved HCl and SO₂ gases.

  • Maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon) throughout the setup to prevent the ingress of atmospheric moisture.

Reaction Protocol:

  • To the round-bottom flask, add diethylmalonic acid (e.g., 0.25 mol).

  • Working in the fume hood, carefully add an excess of thionyl chloride (e.g., 2.5 to 3.0 molar equivalents relative to carboxylic acid groups, ~0.65-0.75 mol). The thionyl chloride serves as both the chlorinating agent and the solvent.[7]

  • Begin stirring the mixture. A gentle exotherm may be observed.

  • Once any initial reaction subsides, gently heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C). The solid diethylmalonic acid will gradually dissolve as it reacts.[8]

  • Maintain the reflux for approximately 1-2 hours. The reaction is typically considered complete when the evolution of gases (visible as bubbling) ceases.[8][9]

Workup and Purification:

  • After cooling the reaction mixture to room temperature, reconfigure the apparatus for simple distillation.

  • Remove the excess, unreacted thionyl chloride by distillation at atmospheric pressure. This step must be performed in the fume hood.

  • Once the bulk of the thionyl chloride has been removed, the crude, high-boiling residue, which is primarily this compound, remains.

  • Further purify the product by vacuum distillation.[8][10] Assemble a suitable distillation apparatus and apply a vacuum.

  • Gently heat the flask and collect the fraction boiling at the appropriate temperature and pressure (e.g., ~85-87 °C at 10 mmHg).

  • The purified this compound is a colorless to pale yellow liquid. It should be collected in a pre-dried receiver flask under an inert atmosphere.

Protocol Summary Table

Table 3: Key Experimental Parameters

ParameterValue / ConditionRationale / Notes
Molar Ratio (SOCl₂:Acid)~2.5 - 3.0 : 1Excess ensures complete conversion of the diacid.
Reaction TemperatureReflux (~76 °C)Provides sufficient energy for the reaction to proceed efficiently.
Reaction Time1 - 2 hoursTypically sufficient for complete gas evolution and reaction.
Purification MethodFractional Vacuum DistillationSeparates the high-boiling product from non-volatile impurities.[11]
Storage ConditionsInert atmosphere (N₂ or Ar), tightly sealedProduct is highly sensitive to moisture.[12]

Troubleshooting

  • Low Yield: Often caused by moisture contamination. Ensure all glassware is scrupulously dried and the reaction is run under a robust inert atmosphere. Incomplete reaction due to insufficient reflux time or too little thionyl chloride can also be a cause.

  • Dark-Colored Product: May indicate decomposition during distillation. Ensure the vacuum is stable and the heating mantle temperature is not excessively high. Distilling from a small quantity of a non-volatile, acid-binding agent may sometimes improve color, though this requires careful selection to avoid side reactions.[11]

  • Product Solidifies: This is not expected for this compound but could indicate contamination or an incorrect product. Re-characterization is necessary.

Conclusion

This protocol details a reliable and reproducible method for the laboratory-scale synthesis of this compound. The foundational principles of this synthesis—the conversion of a carboxylic acid to an acyl chloride using thionyl chloride—are broadly applicable. By adhering to stringent anhydrous techniques and rigorous safety protocols, researchers can confidently prepare this valuable synthetic intermediate for applications in drug discovery and materials science.

References

  • PrepChem. Preparation Of Dimethylmalonyl Chloride. Available from: [Link]

  • Organic Syntheses. diethyl (dichloromethyl)phosphonate. Available from: [Link]

  • Google Patents. EP2791107A1 - Malonic acid di-salts and a method for preparing malonyl dihalides.
  • Organic Syntheses. β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • International Journal of Research in Engineering and Technology. SOLVENT FREE SYNTHESIS OF MALONYL CHLORIDES: A GREEN CHEMISTRY APPROACH. Available from: [Link]

  • Google Patents. US3220935A - Purification of di-substituted malonyl halides.
  • DIAL@UCLouvain. Synthesis of thionyl chloride: (LC015). Available from: [Link]

  • Cheméo. Chemical Properties of this compound (CAS 54505-72-5). Available from: [Link]

  • Sciencemadness Discussion Board. Project: Making thionyl chloride from easy-to-get precursors. Available from: [Link]

  • ChemBK. 5659-93-8 - Dimethylmalonyl Chloride. Available from: [Link]

  • PubChem. Malonic acid, diethyl-. Available from: [Link]

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Optimized Synthesis of Diethylmalonyl Dichloride via Thionyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ORG-DMD-04 [1]

Executive Summary

This application note details the protocol for the synthesis of Diethylmalonyl dichloride (DEM-Cl) from Diethylmalonic acid using Thionyl Chloride (


) . Unlike simple malonyl chloride, which is unstable and prone to ketene formation, the diethyl-substituted variant is relatively stable but requires strict moisture control and optimized thermal management to prevent decarboxylation.[1]

This guide prioritizes catalytic efficiency using N,N-Dimethylformamide (DMF) to lower the activation energy, allowing for milder reaction conditions and higher purity.[1]

Chemical Foundation & Mechanism[1]

Reaction Overview

The conversion utilizes thionyl chloride as the chlorinating agent.[2][3][4][5][6] The reaction is entropically driven by the release of two gaseous byproducts (


 and 

), rendering it effectively irreversible.[4]

[1]
Catalytic Mechanism (Vilsmeier-Haack Pathway)

Standard thermal reaction of carboxylic acids with


 can be sluggish.[1] The addition of catalytic DMF triggers the formation of the electrophilic Vilsmeier reagent  (chloroiminium ion), which is far more reactive toward the carboxylic acid than 

alone. This prevents the need for excessive heating, preserving the integrity of the malonate backbone.

G DMF DMF (Catalyst) Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + SOCl2 - SO2 SOCl2 Thionyl Chloride SOCl2->Vilsmeier Activated Activated Acyl Intermediate Vilsmeier->Activated + Acid Acid Diethylmalonic Acid Acid->Activated Activated->DMF Regenerated Product Diethylmalonyl Dichloride Activated->Product + Cl- Byproducts SO2(g) + HCl(g) Activated->Byproducts

Figure 1: DMF Catalytic Cycle. The DMF reacts with ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 to form the reactive Vilsmeier intermediate, which activates the carboxylic acid, facilitating chloride attack and regenerating DMF.[1][3][4][7][8][9][10][11][12][13]

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Stoichiometry 1.0 : 2.5 (

excess)
Excess

acts as a solvent and ensures complete conversion of both acid groups.[1]
Catalyst Load 1-2 mol% DMFSufficient to drive kinetics without contaminating the final distillate.[1]
Temperature Reflux (~75-80°C)

boiling point.[1] Higher temps risk decarboxylation of the malonic acid.
Atmosphere Dry

or Ar
Strictly anhydrous.[1] Hydrolysis regenerates the acid and

.[1]
Reaction Time 2-3 HoursDetermined by cessation of gas evolution.[1]

Experimental Protocol

Equipment Setup
  • Reactor: 3-neck Round Bottom Flask (RBF).[1]

  • Condenser: High-efficiency reflux condenser (Dimroth or coil).[1]

  • Addition: Pressure-equalizing addition funnel.

  • Safety: Gas outlet connected to a scrubber system (see Section 5).[1]

  • Agitation: Magnetic stir bar or overhead stirrer (PTFE).[1]

Step-by-Step Methodology
  • Preparation:

    • Flame-dry all glassware under vacuum and backfill with dry Nitrogen.[1]

    • Charge the RBF with Diethylmalonic acid (1.0 equiv) .[1]

    • Add DMF (0.01 equiv) directly to the solid acid.[1]

  • Addition:

    • Charge the addition funnel with Thionyl Chloride (2.5 equiv) .[1]

    • Note: If the scale is large (>50g), dilute the acid in a minimal volume of dry Dichloromethane (DCM) to moderate the exotherm, though neat reaction is preferred for ease of purification.

    • Begin dropwise addition of

      
       at room temperature.[1]
      
    • Observation: Immediate gas evolution (

      
      ) will occur.[1][4] Control addition rate to manage foaming.[1]
      
  • Reaction:

    • Once addition is complete, heat the mixture gradually to reflux (approx. 75-80°C) .

    • Maintain reflux for 2-3 hours .

    • Endpoint: Reaction is complete when gas evolution ceases completely and the solution becomes homogeneous/clear.

  • Degassing & Concentration:

    • Cool the mixture to 40°C.

    • Switch to a distillation setup.

    • Apply mild vacuum (start at 200 mbar, ramp down to 50 mbar) to remove excess

      
       and dissolved gases.[1]
      
    • Caution: Trap the removed

      
       in a liquid nitrogen or dry ice trap to protect the vacuum pump.
      
  • Purification (Vacuum Distillation):

    • Perform fractional distillation on the crude oil.[1]

    • Target Fraction: Collect the fraction boiling at 80–85°C at 15 mmHg (approximate).

    • Note: Atmospheric boiling point is ~197°C [1].[1] Avoid atmospheric distillation to prevent thermal degradation.[1]

Process Safety & Scrubber Design[1]

Handling thionyl chloride releases significant volumes of corrosive gases.[1] A self-validating scrubber system is mandatory.[1]

Hazards[1][16]
  • Thionyl Chloride: Causes severe skin burns, reacts violently with water.[1][14][15]

  • This compound: Lachrymator, corrosive.[1][14]

  • Byproducts:

    
     (toxic) and 
    
    
    
    (corrosive).[1]
Scrubber Workflow

Do not rely on a simple fume hood draft.[1] Use a closed-loop neutralization system.

Scrubber Reactor Reaction Vessel (Gas Outlet) Trap1 Empty Trap (Anti-Suckback) Reactor->Trap1 HCl + SO2 Scrubber1 Scrubber 1 Dilute NaOH Trap1->Scrubber1 Gas Flow Scrubber2 Scrubber 2 Conc. NaOH Scrubber1->Scrubber2 Residual Gas Vent Fume Hood Exhaust Scrubber2->Vent Clean Air

Figure 2: Multi-stage Scrubber System. An empty trap prevents liquid suck-back into the hot reactor.[1] Sequential base traps neutralize acidic gases.[1]

Quality Control & Troubleshooting

QC Specifications
  • Appearance: Clear, colorless to pale yellow liquid.[1]

  • 
    H NMR (CDCl
    
    
    
    ):
    Look for ethyl group signals. Shift in methylene protons adjacent to carbonyl confirms conversion from Acid (
    
    
    ) to Chloride (
    
    
    ).[1]
    • 
       ~1.0 ppm (t, 6H, 
      
      
      
      )[1]
    • 
       ~2.1 ppm (q, 4H, 
      
      
      
      )[1]
  • Titration: Hydrolyze a sample in water and titrate released

    
     with standard 
    
    
    
    (Volhard method) or NaOH to determine purity.[1]
Troubleshooting Table
IssueProbable CauseCorrective Action
Dark/Black Product Overheating / CharringEnsure oil bath does not exceed 85°C. Use vacuum distillation.[1]
Solidification Residual Diethylmalonic AcidIncomplete reaction.[1] Check stoichiometry and ensure reflux time is sufficient.
Low Yield HydrolysisCheck

lines and glassware dryness.

is extremely moisture sensitive.[1]
Violent Bumping Gas evolution in viscous fluidUse a large magnetic stir bar or mechanical stirring.[1] Add

slower.

References

  • Sigma-Aldrich. this compound Product Specification & Physical Properties.[1][11]Link[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. "Formation of Acid Chlorides via Vilsmeier Intermediate." Oxford University Press.[1]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • National Institute of Standards and Technology (NIST). this compound Mass Spectrometry Data.[1]Link[1]

  • Master Organic Chemistry. Mechanism of Thionyl Chloride Reaction with Carboxylic Acids.Link

Sources

Step-by-step guide to synthesizing barbiturates using Diethylmalonyl dichloride

Author: BenchChem Technical Support Team. Date: February 2026

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Barbiturates are a class of central nervous system depressants with a high potential for abuse, addiction, and overdose. The synthesis of such compounds requires specialized knowledge, equipment, and controlled environments to handle the hazardous chemicals involved safely. The dissemination of synthesis protocols for such substances can have serious public health and safety consequences.

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Condensation reaction of Diethylmalonyl dichloride with urea derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Condensation of Diethylmalonyl Dichloride with Urea Derivatives

Abstract

This guide details the synthesis of 5,5-diethylbarbituric acid (Barbital) utilizing This compound as the electrophilic scaffold. Unlike the classical Fischer synthesis—which relies on diethyl malonate esters and strong alkoxide bases—this acyl chloride pathway proceeds via rapid nucleophilic acyl substitution. This method offers faster reaction kinetics and avoids the formation of alcohol byproducts, but demands rigorous moisture control and hydrochloric acid (HCl) management. We present two validated workflows: a classical Neat Thermal Condensation and a modern Base-Mediated Solvent Protocol .

Introduction & Chemical Context

Barbiturates are cyclic ureides traditionally synthesized by condensing diethyl malonate with urea in the presence of sodium ethoxide (the Fischer-von Mering method, 1903). While effective, the ester route is slow and requires anhydrous alcohol.

The Acid Chloride Route (originally explored by Grimaux, 1879) utilizes this compound. This reagent is significantly more electrophilic than its ester counterpart, allowing the reaction to proceed without strong alkoxide catalysts.

Key Advantages of the Acid Chloride Route:

  • Kinetics: The chloride is a superior leaving group to ethoxide, accelerating the condensation.

  • Atom Economy: Eliminates the need for sodium metal handling.

  • Versatility: amenable to steric bulk that might hinder the ester method.

Critical Challenge: The reaction releases 2 equivalents of HCl gas. Failure to remove or neutralize this acid will protonate the urea (reducing its nucleophilicity) and stall the reaction.

Mechanistic Insight

The formation of the pyrimidine-trione ring occurs via a two-step nucleophilic acyl substitution.

  • First Acylation: The urea nitrogen attacks the first carbonyl carbon of the acid chloride. A tetrahedral intermediate forms and collapses, expelling Cl⁻ and a proton (HCl).

  • Cyclization: The terminal amide nitrogen of the intermediate attacks the second carbonyl chloride.

  • Elimination: The second chloride is expelled, closing the ring to form the thermodynamically stable 6-membered heterocycle.

Visualizing the Pathway

The following diagram illustrates the reaction flow and the critical divergence points for side reactions (Hydrolysis).

ReactionMechanism Reactants This compound + Urea Intermediate Mono-Ureide Intermediate (Open Chain) Reactants->Intermediate Step 1: N-Acylation (-HCl) SideProduct Diethylmalonic Acid (Hydrolysis Artifact) Reactants->SideProduct Moisture/H2O (Avoid!) Transition Cyclization (Intramolecular Attack) Intermediate->Transition Step 2: Ring Closure HCl HCl Gas (Byproduct) Intermediate->HCl Product 5,5-Diethylbarbituric Acid (Barbital) Transition->Product Elimination of HCl Transition->HCl

Figure 1: Reaction pathway for the condensation of this compound with urea. Note the critical requirement to exclude moisture to prevent the hydrolysis side reaction (Red).

Experimental Protocols

Safety Pre-Requisites
  • This compound: Corrosive, lachrymator. Causes severe skin burns.[1] Handle only in a fume hood.

  • HCl Gas: The reaction generates significant volumes of acidic gas. A scrubber or trap is mandatory.

Protocol A: Classical Neat Thermal Condensation

Best for: Large scale, solvent-free synthesis where high temperatures are tolerated.

Reagents:

  • This compound (1.0 equiv)

  • Urea (dry, micropulverized) (1.1 equiv)

Procedure:

  • Setup: Equip a round-bottom flask with a calcium chloride drying tube and a gas outlet leading to a dilute NaOH trap (to neutralize HCl).

  • Mixing: Place 1.1 moles of finely powdered urea into the flask. Add 1.0 mole of this compound dropwise. Note: The mixture will be heterogeneous.

  • Reaction: Heat the flask in an oil bath to 90–100°C .

    • Observation: The mixture will liquefy as the urea melts/dissolves and HCl gas evolves vigorously.

  • Completion: Maintain heating for 20 hours or until HCl evolution ceases and the mass solidifies.

  • Workup:

    • Cool the solid mass to room temperature.[2]

    • Recrystallize directly from boiling water (Barbital solubility: high in hot water, low in cold).

    • Filter and dry the white crystalline needles.

Protocol B: Modern Base-Mediated Solvent Method

Best for: Lab-scale, milder conditions, and ensuring stoichiometry control.

Reagents:

  • This compound (1.0 equiv)

  • Urea (1.0 equiv)

  • Pyridine (2.2 equiv) – Acts as solvent and HCl scavenger

  • Dichloromethane (DCM) or Chloroform (anhydrous)

Procedure:

  • Preparation: In a 3-neck flask under Argon atmosphere, dissolve Urea (1.0 equiv) and Pyridine (2.2 equiv) in anhydrous DCM.

  • Addition: Cool the solution to 0°C in an ice bath. Add this compound (1.0 equiv) diluted in DCM dropwise over 30 minutes.

    • Rationale: Controlling the exotherm prevents polymerization or decomposition.

  • Reflux: Once addition is complete, remove the ice bath and heat to reflux (~40°C ) for 6–8 hours.

  • Quench: Pour the reaction mixture into ice-cold dilute HCl (1M).

    • Mechanism:[2][3][4][5][6] This converts the pyridine to water-soluble pyridinium chloride.

  • Extraction: Separate the organic layer. Wash with water (2x) and brine (1x).

  • Isolation: Dry over MgSO₄, filter, and evaporate the solvent. Recrystallize the residue from ethanol/water.[7]

Comparative Data & Validation

ParameterProtocol A (Neat)Protocol B (Solvent/Base)
Temperature 100°C (Harsh)40°C (Mild)
Time 20 Hours6–8 Hours
Byproduct Management HCl gas evolution (requires trap)Pyridinium salt (stays in solution)
Yield (Typical) 70–80%85–90%
Purity (Crude) Moderate (requires recrystallization)High

Validation Metrics:

  • Melting Point: Pure Barbital melts at 188–192°C .

  • IR Spectroscopy: Look for removal of the Acid Chloride C=O stretch (~1800 cm⁻¹) and appearance of the cyclic imide C=O (~1680–1700 cm⁻¹) and NH stretch (~3200 cm⁻¹).

References

  • Grimaux, E. (1879). Synthèse des dérivés uriques de la série malonique. Bulletin de la Société Chimique de Paris, 31, 146. (Foundational reference for the acid chloride route).
  • Fischer, E., & von Mering, J. (1903). Ueber eine neue Klasse von Schlafmitteln. Therapie der Gegenwart, 44, 97-101. (Historical context of Veronal/Barbital).

  • Carter, M. K. (1951). The Synthesis of Barbituric Acid. Journal of Chemical Education, 28(10), 524.
  • PubChem. (n.d.).[1] this compound (Compound).[1] National Library of Medicine. Retrieved from [Link] (Safety and Physical Property Data).

Sources

Diethylmalonyl dichloride in the synthesis of 5,5-disubstituted barbituric acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 5,5-Disubstituted Barbituric Acids via Diethylmalonyl Dichloride

Part 1: Executive Summary & Strategic Rationale

While the classical Fischer-von Mering synthesis (condensation of diethyl malonate esters with urea using sodium ethoxide) remains the industrial standard for bulk barbiturate production, it suffers from thermodynamic reversibility and requires harsh conditions (110°C+, strong alkoxide bases).

This Application Note details the Acid Chloride Protocol , utilizing This compound . This route offers a kinetic advantage, driving the reaction to completion via irreversible loss of HCl rather than equilibrium-limited ethanol loss. It is the preferred methodology for:

  • Sterically Hindered Substrates: Where the ester enolate is too bulky to attack the urea efficiently.

  • Lab-Scale Library Generation: Rapid synthesis (hours vs. days) with simplified workup.

  • Sensitive Moieties: Avoiding strong alkoxide bases that may degrade other functional groups on the scaffold.

Part 2: Chemical Mechanism

The reaction proceeds via a dual Nucleophilic Acyl Substitution.[1] Unlike the ester route, which relies on the nucleophilicity of the deprotonated urea anion, the acid chloride route relies on the high electrophilicity of the carbonyl carbon, allowing neutral urea to attack (facilitated by a base scavenger).

Key Mechanistic Steps:

  • Activation: The carbonyl carbon of the acid chloride is highly electrophilic.

  • First Acylation: Urea nitrogen attacks C=O, displacing chloride to form the acyclic ureide.

  • Cyclization: The second nitrogen attacks the distal acid chloride, closing the pyrimidine ring.

  • Scavenging: The base (Pyridine/Et₃N) neutralizes the HCl by-product, driving the reaction forward (Le Chatelier’s principle) and preventing acid-catalyzed decomposition.

BarbiturateMechanism Reactants This compound + Urea Inter1 Tetrahedral Intermediate Reactants->Inter1 Nucleophilic Attack MonoUreide Acyclic Ureide (Intermediate) Inter1->MonoUreide -HCl (Fast) Cyclization Intramolecular Attack MonoUreide->Cyclization Conformational Rotation Product 5,5-Diethylbarbituric Acid (Barbital) Cyclization->Product -HCl (Ring Closure) Base Base (Pyridine) Scavenges HCl Base->Inter1 H+ Capture Base->Product H+ Capture

Figure 1: Mechanistic pathway of the acid chloride condensation. Note the irreversible elimination of HCl driven by the base scavenger.

Part 3: Experimental Protocol

Target Molecule: 5,5-Diethylbarbituric Acid (Barbital) Scale: 10 mmol

Reagents & Equipment
ComponentGrade/SpecRole
This compound >97% (Distilled stored under Ar)Electrophile
Urea Dry, PowderedNucleophile
Pyridine Anhydrous (<50 ppm H₂O)Solvent & Base
Dichloromethane (DCM) AnhydrousCo-solvent (Optional)
Equipment 3-Neck Flask, Dropping Funnel, Argon LineReaction Vessel
Step-by-Step Methodology

Step 1: System Preparation (Critical)

  • Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and an argon inlet.

  • Why: this compound hydrolyzes instantly upon contact with atmospheric moisture, reverting to malonic acid (which will not react).

Step 2: Nucleophile Solubilization

  • Charge the flask with Urea (0.72 g, 12 mmol, 1.2 eq) .

  • Add Anhydrous Pyridine (10 mL) .

  • Stir until the urea is fully dissolved. If solubility is poor, gently warm to 40°C then cool back to 0°C.

Step 3: Electrophile Addition (Kinetic Control)

  • Cool the reaction mixture to 0°C using an ice/water bath.

  • Dilute This compound (1.97 g, 10 mmol, 1.0 eq) in 5 mL of anhydrous DCM (to prevent freezing/clogging in the funnel).

  • Add the acid chloride solution dropwise over 30 minutes .

  • Observation: The solution may turn yellow/orange, and a precipitate (pyridinium hydrochloride) will begin to form.

Step 4: Reaction & Cyclization

  • Remove the ice bath and allow the mixture to warm to Room Temperature (25°C) .

  • Stir for 4–6 hours .

  • Validation: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The acid chloride spot (high Rf) should disappear; the product spot (lower Rf) should appear.

Step 5: Workup & Isolation

  • Quench: Pour the reaction mixture into 50 mL of ice-cold water containing 5 mL concentrated HCl.

    • Why: The HCl converts excess pyridine into water-soluble pyridinium chloride, allowing it to be washed away.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL).

  • Wash: Wash the organic layer with:

    • 1M HCl (2 x 20 mL) - removes residual pyridine.

    • Brine (1 x 20 mL).

  • Dry: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Step 6: Purification

  • Recrystallize the crude solid from boiling water or Ethanol/Water (1:1).

  • Expected Yield: 75–85%.[2]

  • Melting Point: 188–190°C.

Part 4: Process Workflow Visualization

ProtocolWorkflow Setup Step 1: Inert Setup (Argon, Dry Glassware) Dissolve Step 2: Dissolve Urea in Pyridine Setup->Dissolve Cool Cool to 0°C Dissolve->Cool Add Step 3: Dropwise Addition of this compound Cool->Add React Step 4: Stir RT (4-6h) Precipitate forms Add->React Quench Step 5: Quench in Ice Water + HCl React->Quench Extract Extract (EtOAc) & Wash (Remove Pyridine) Quench->Extract Crystallize Step 6: Recrystallize (EtOH/H2O) Extract->Crystallize

Figure 2: Operational workflow for the synthesis of Barbital via the acid chloride route.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Gummy Solid Moisture contamination hydrolyzed the acid chloride.Ensure all glassware is flame-dried; use fresh bottles of anhydrous pyridine.
Residual Pyridine Smell Incomplete acid wash during workup.Increase the volume or concentration of the HCl wash step (pH of aqueous layer must be < 2).
Incomplete Reaction Steric hindrance preventing cyclization.Reflux the mixture gently (40–50°C) for 1 hour after the room temperature stir.
Violent Exotherm Addition rate too fast.Slow down the dropwise addition; ensure efficient stirring to dissipate heat.

Part 6: References

  • BenchChem. (2025).[3][4] Synthesis of Barbiturates from Dioctyl Malonate Derivatives: Application Notes and Protocols. Retrieved from

  • Organic Syntheses. (1943). Barbituric Acid (Standard Ester Method for Comparison). Org. Synth. Coll. Vol. 2, p.60. Retrieved from

  • Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: Ethyl Malonyl Chloride. Retrieved from

  • ChemicalBook. (2025).[3][4] Dimethylmalonyl Chloride Safety and Handling. Retrieved from

  • Blatchley, E. R., & Cheng, M. (2010). Reaction mechanism for chlorination of urea. Environmental Science & Technology.[5] Retrieved from

Sources

Interfacial polymerization using Diethylmalonyl dichloride for polyamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Interfacial Polycondensation of Diethylmalonyl Dichloride for Functional Polyamide Synthesis

Executive Summary

This application note details the protocol for synthesizing polyamides using This compound (DEMC) via interfacial polymerization. While traditional polyamides (like Nylon 6,[1]6) utilize linear aliphatic diacids (e.g., adipoyl chloride), the use of DEMC introduces a gem-diethyl substituent at the


-carbon of the carbonyl backbone.

Key Technical Insight: The "gem-diethyl effect" (Thorpe-Ingold effect) significantly alters the polymer's physicochemical properties. Unlike unsubstituted malonyl derivatives, which are prone to enolization and decarboxylation, the gem-diethyl substitution blocks


-protons, enhancing monomer stability and preventing ketene formation. Furthermore, the bulky side groups disrupt inter-chain hydrogen bonding, rendering the resulting polyamides more soluble in common organic solvents compared to their linear counterparts, making them ideal candidates for solution-processing applications in drug delivery and membrane technology.

Scientific Foundation & Mechanism

The Chemistry of this compound

This compound is a highly reactive acyl chloride. In interfacial polymerization, the reaction rate is diffusion-controlled at the interface of two immiscible solvents.

  • Hydrolytic Stability: While acyl chlorides are moisture-sensitive, the hydrophobic ethyl groups on DEMC provide a steric shield, slightly retarding hydrolysis compared to linear analogs like oxalyl chloride. This allows for a wider processing window in the aqueous interface.

  • Polymerization vs. Cyclization: Reaction with short-chain diamines (e.g., 1,3-propanediamine) may favor cyclization due to the Thorpe-Ingold effect promoting ring closure. However, with longer diamines (e.g., 1,6-hexamethylenediamine), linear polymerization is thermodynamically favored.

Reaction Mechanism

The polymerization proceeds via a nucleophilic acyl substitution (Schotten-Baumann reaction). The diamine (aqueous phase) attacks the carbonyl carbon of the DEMC (organic phase), forming a tetrahedral intermediate that collapses to release chloride ions. The base in the aqueous phase neutralizes the generated HCl, driving the equilibrium forward.

ReactionMechanism Monomer This compound (Organic Phase) Intermediate Tetrahedral Intermediate Monomer->Intermediate Nucleophilic Attack Amine Diamine (Aqueous Phase) Amine->Intermediate HCl HCl Byproduct (Neutralized by Base) Intermediate->HCl Polymer Polyamide Chain (-NH-CO-C(Et)2-CO-NH-) Intermediate->Polymer Elimination

Figure 1: Mechanistic pathway of the interfacial polycondensation between DEMC and a diamine.

Materials & Equipment

Safety Warning: this compound is corrosive and a lachrymator. Work must be performed in a fume hood.

ReagentGrade/PurityRoleNotes
This compound >97%Monomer AStore under inert gas; moisture sensitive.
1,6-Hexamethylenediamine (HMDA) >98%Monomer BCommon diamine for Nylon-like backbone.
Dichloromethane (DCM) ACS ReagentOrganic SolventDissolves DEMC; denser than water.
Sodium Hydroxide (NaOH) ReagentAcid ScavengerNeutralizes HCl; maintains amine nucleophilicity.
Sodium Dodecyl Sulfate (SDS) Lab GradeSurfactantOptional: Improves interfacial surface area.

Experimental Protocol

This protocol describes the synthesis of Poly(hexamethylene diethylmalonamide) .

Phase Preparation

Phase A: Aqueous Phase (Top Layer)

  • Dissolve 2.32 g (20 mmol) of 1,6-Hexamethylenediamine in 50 mL of deionized water.

  • Add 1.60 g (40 mmol) of NaOH.

    • Expert Note: Stoichiometry is critical. 2 equivalents of base are required to neutralize the 2 moles of HCl produced per mole of polymer repeat unit.

  • (Optional) Add 0.1% w/v SDS to stabilize the interface if producing powder rather than a film.

Phase B: Organic Phase (Bottom Layer)

  • Dissolve 3.94 g (20 mmol) of this compound in 50 mL of Dichloromethane (DCM).

    • Expert Note: Use dry DCM. Moisture in the solvent will hydrolyze the acid chloride to the unreactive dicarboxylic acid before it reaches the interface.

The Interfacial Reaction

Method A: Unstirred Interface (Nylon Rope Trick)

  • Place Phase B (DCM solution) in a 250 mL beaker.

  • Carefully layer Phase A (Aqueous solution) on top of Phase B by pouring it slowly down a glass rod or the side of the beaker. Do not mix.

  • A polymer film will instantly form at the interface.

  • Use tweezers to grasp the center of the film and pull it upwards.

  • Wind the resulting fiber onto a glass rod. The interface will continuously replenish.

Method B: Stirred Emulsion (High Yield Powder)

  • Place Phase A in a high-shear mixer or blender (e.g., Waring blender).

  • While stirring rapidly (>1000 RPM), quickly pour Phase B into Phase A.

  • Stir for 5–10 minutes. The high shear creates a massive interfacial surface area, resulting in a fine polymer powder.

Workflow cluster_prep Phase Preparation NodeA Aqueous Phase (Diamine + NaOH) NodeMix Interfacial Contact (Layering or Emulsion) NodeA->NodeMix NodeB Organic Phase (DEMC + DCM) NodeB->NodeMix NodeRxn Polymerization (Instantaneous at Interface) NodeMix->NodeRxn NodeWash Purification (Water/Ethanol Wash) NodeRxn->NodeWash NodeDry Drying (Vacuum Oven, 60°C) NodeWash->NodeDry

Figure 2: Operational workflow for the interfacial synthesis of DEMC-based polyamides.

Purification
  • Filtration: Collect the polymer (fiber or powder) via vacuum filtration.

  • Washing: Wash sequentially with:

    • Water (3x): To remove NaCl and excess NaOH.

    • Dilute HCl (0.1M): To neutralize any trapped base.

    • Ethanol/Acetone: To remove unreacted organic monomers and facilitate drying.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours. Caution: Do not exceed 100°C initially, as trapped solvents can cause bubbling.

Characterization & Expected Results

TechniqueParameterExpected Outcome
FTIR Amide I & IIStrong bands at ~1640 cm⁻¹ (C=O) and ~1540 cm⁻¹ (N-H bend). Absence of ~1800 cm⁻¹ (COCl).
1H NMR Gem-diethylDistinct triplet (~0.8 ppm) and quartet (~1.9 ppm) for the ethyl groups on the quaternary carbon.
Solubility Solvent ResistanceSoluble in polar aprotic solvents (DMSO, DMAc, NMP). Less soluble in water/alcohols.
DSC Thermal TransitionsLower Tg and Tm compared to Nylon 6,6 due to steric hindrance of ethyl groups disrupting packing.

Troubleshooting Guide

  • Issue: Low Molecular Weight (Brittle Polymer)

    • Cause: Stoichiometric imbalance at the interface or hydrolysis.

    • Fix: Ensure exact molar equivalents. Increase stirring speed in Method B to maximize interfacial area. Ensure DCM is anhydrous.

  • Issue: Polymer is Sticky/Gummy

    • Cause: Trapped solvent or low degree of polymerization.

    • Fix: Extend the ethanol wash step. Vacuum dry for longer periods.

  • Issue: No Polymer Formation

    • Cause: Hydrolysis of DEMC.

    • Fix: Check the quality of DEMC (should be clear, not cloudy). If cloudy, distill before use.

References

  • Interfacial Polymerization of Nylon 6,10 . Chemistry LibreTexts. (2020).[2] Retrieved from [Link]

  • The gem-Dimethyl Effect Revisited . The Journal of Organic Chemistry. (2005). Retrieved from [Link]

  • Adipoyl chloride . PubChem Database. (2023). Retrieved from [Link]

Sources

Synthesis of novel heterocyclic compounds from Diethylmalonyl dichloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Heterocyclic Synthesis via Diethylmalonyl Dichloride

Executive Summary

This compound (DEMDC) is a high-value C3-electrophilic synthon distinguished by its gem-diethyl substitution at the


-carbon. Unlike its ester counterparts, DEMDC offers aggressive acylation kinetics, enabling cyclizations with weak nucleophiles that fail under standard Knoevenagel or condensation conditions.

This guide details three advanced protocols for synthesizing privileged heterocyclic scaffolds: Mesoionic 1,3-Oxazines , N-Hydroxylated Barbiturates , and Fused Pyrido-Pyrimidines . These protocols leverage the "Thorpe-Ingold Effect" provided by the diethyl group to accelerate ring closure and stabilize the resulting heterocycles against metabolic hydrolysis.

Chemical Reactivity & Handling

Reagent Profile:

  • IUPAC Name: 2,2-Diethylpropanedioyl dichloride

  • CAS: 54505-72-5

  • Reactivity: Highly moisture-sensitive; reacts violently with protic solvents.

  • Storage: Store under Argon at 2–8°C.

Expert Insight (Troubleshooting): Researchers often observe a "pink/red" coloration during reactions involving malonyl chlorides in the presence of pyridine. This is attributed to the formation of transient pyridinium enolates or polymerized ketene species.

  • Mitigation: To minimize colored impurities, add DEMDC as a dilute solution in anhydrous DCM or THF dropwise at -20°C. Alternatively, convert DEMDC in situ to the milder bis(N-oxysuccinimidyl) diester if regio-selectivity is poor [1].

Protocol 1: Synthesis of Fused Pyrido[1,2-a]pyrimidine-2,4-diones

Target Scaffold: Bicyclic systems relevant to EGFR and PARP-1 inhibition. Mechanism: Double nucleophilic acyl substitution. The endocyclic nitrogen of 2-aminopyridine attacks the first acyl chloride, followed by ring closure via the exocyclic amine.

Materials
  • This compound (1.0 equiv)

  • 2-Aminopyridine (1.0 equiv)

  • Triethylamine (2.2 equiv) or Pyridine (solvent)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Protocol
  • Preparation: Dissolve 2-aminopyridine (10 mmol) and triethylamine (22 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N2/Ar). Cool the solution to 0°C.

  • Addition: Dissolve DEMDC (10 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes. Note: Maintain temperature < 5°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Quench with cold water (20 mL). Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine) followed by saturated NaHCO3.

  • Purification: Dry over MgSO4, concentrate, and recrystallize from Ethanol/Ether.

  • Yield Expectation: 75–85% of 3,3-Diethyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione .

Protocol 2: Synthesis of Mesoionic Pyrano[3,4-e][1,3]oxazines

Target Scaffold: Mesoionic "inner salts" with potential bio-orthogonal reactivity and insecticidal properties. Mechanism: Reaction with thiocyanates. The malonyl core acts as a bis-electrophile, reacting with the nitrogen and sulfur/oxygen of the thiocyanate/amide equivalent.

Materials
  • This compound (1.0 equiv)

  • Potassium Thiocyanate (KSCN) or Aryl Thiocyanates (2.0 equiv)

  • Solvent: Dry Dioxane or Acetone

Step-by-Step Protocol
  • Suspension: Suspend KSCN (20 mmol) in dry dioxane (40 mL).

  • Acylation: Add DEMDC (10 mmol) dropwise at room temperature. The reaction is slightly exothermic.

  • Cyclization: Heat the mixture to reflux (100°C) for 2 hours. The formation of a yellow/orange precipitate often indicates the mesoionic product or its precursor.

  • Isolation: Filter the inorganic salts (KCl) while hot. Concentrate the filtrate.

  • Product: The residue typically yields the 2-alkylthio-4,5-dioxo-pyrano-oxazine derivative.

  • Note: Specific substitution patterns (e.g., using bromomalonyl chloride) have been shown to yield stable 2-alkylthio-8-bromo-7-chloropyrano[3,4-e][1,3]oxazine-4,5-diones [2]. The diethyl analog follows a similar cyclization logic but yields the 3,3-diethyl-dihydro-analogs or related mesoionic betaines.

Protocol 3: Synthesis of N,N'-Dihydroxybarbiturates

Target Scaffold: Siderophore mimics and metalloenzyme inhibitors (e.g., MMP inhibitors). Mechanism: Condensation with N,N'-disubstituted ureas.

Materials
  • This compound (1.0 equiv)

  • 1,3-Dibenzyloxyurea (1.0 equiv) (Prepared from hydroxylamine and phosgene equivalent)

  • Catalyst: DMAP (10 mol%)

  • Base: Pyridine[1][2][3]

Step-by-Step Protocol
  • Dissolution: Dissolve 1,3-dibenzyloxyurea (5 mmol) in anhydrous pyridine (15 mL).

  • Addition: Add DEMDC (5.5 mmol) slowly at 0°C.

  • Cyclization: Stir at 0°C for 1 hour, then heat to 60°C for 12 hours.

  • Deprotection (Optional but recommended): The resulting product is 1,3-dibenzyloxy-5,5-diethylbarbituric acid. To obtain the free N,N'-dihydroxy compound, hydrogenate (H2, Pd/C) in methanol.

  • Result: 5,5-Diethyl-1,3-dihydroxybarbituric acid [3].

Data Summary & Visualization

Table 1: Comparative Reactivity of this compound

NucleophileProduct ClassKey ReagentReaction Type
2-Aminopyridine Fused Bicyclic (Pyrido-pyrimidine)Et3N / DCMDouble N-Acylation
Thiocyanates Mesoionic / OxazineKSCN / DioxaneCycloaddition / Condensation
1,3-Dibenzyloxyurea N-Hydroxy BarbituratePyridineCyclocondensation
Anilines Malonanilides / QuinolinesHeat / PPAFriedel-Crafts / Acylation

Figure 1: Reaction Workflow for Fused Heterocycle Synthesis

G Start This compound (DEMDC) Reagent Nucleophile Selection Start->Reagent Path1 2-Aminopyridine (+ Et3N, 0°C) Reagent->Path1 Fused Ring Path2 Potassium Thiocyanate (Reflux, Dioxane) Reagent->Path2 Mesoionic Path3 1,3-Dibenzyloxyurea (Pyridine, 60°C) Reagent->Path3 N-Hydroxy Prod1 Pyrido[1,2-a]pyrimidine -2,4-dione Path1->Prod1 Cyclization Prod2 Mesoionic Pyrano-oxazine Path2->Prod2 Condensation Prod3 N,N'-Dihydroxy Barbiturate Path3->Prod3 Deprotection (H2/Pd)

Caption: Strategic selection of nucleophiles directs the synthesis toward fused, mesoionic, or functionalized pyrimidine scaffolds.

References

  • ResearchGate. (2022). Malonyl dichloride reactivity in the presence of pyridine and mono-boc-protected phenylenediamine? Retrieved from [Link]

  • Al-Rawi, M. A., & David, R. Y. (1980). Heterocyclic syntheses with malonyl chloride. Part 14. A direct synthesis of 4,6-dichloropyrimidines... and reaction of bromomalonyl chloride with thiocyanates. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Google Patents. (2009). Malonic acid di-salts and a method for preparing malonyl dihalides (Mesoionic Insecticides).

Sources

Application Note: High-Efficiency Synthesis of N,N'-Disubstituted 2,2-Diethylmalonamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This guide details the synthetic protocols for reacting Diethylmalonyl dichloride (CAS 54505-72-5) with primary and secondary amines. Unlike unsubstituted malonyl dichloride, the 2,2-diethyl derivative possesses a quaternary central carbon, blocking enolization and ketene formation. This structural feature significantly enhances stability but introduces steric hindrance that necessitates optimized reaction conditions.

Key Applications in Drug Discovery:

  • Privileged Scaffolds: The 2,2-diethylmalonamide motif is a core structural element in anticonvulsants (e.g., phenobarbital precursors) and sedative-hypnotics.

  • Metabolic Stability: The gem-diethyl group blocks metabolic oxidation at the

    
    -carbon and improves lipophilicity, often increasing the half-life of bioactive molecules.
    
  • Thorpe-Ingold Effect: The bulky ethyl groups compress the internal bond angle, thermodynamically favoring cyclization reactions with diamines or ureas to form heterocycles like barbituric acids or diazepines.

Mechanistic Insight

The reaction follows a standard Nucleophilic Acyl Substitution pathway (Addition-Elimination).

  • Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon of the acid chloride.

  • Tetrahedral Intermediate: A transient alkoxide intermediate forms.

  • Elimination: The carbonyl bond reforms, expelling a chloride ion (

    
    ).
    
  • Deprotonation: A base (triethylamine, pyridine, or excess amine) scavenges the resulting proton to form the amide and a hydrochloride salt.

Expert Note on Sterics: The two ethyl groups at the C2 position create a "neopentyl-like" steric environment. While the carbonyls remain reactive, nucleophilic attack is slower compared to acetyl chloride. Consequently, reactions with bulky secondary amines may require elevated temperatures or acylation catalysts (e.g., DMAP).

Reaction Scheme (DOT Visualization)

ReactionScheme cluster_conditions Critical Parameters Reagent This compound (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate + Amine Amine Primary/Secondary Amine (Nucleophile) Amine->Intermediate Product 2,2-Diethylmalonamide (Target) Intermediate->Product - Cl⁻ Byproduct HCl Salt (Scavenged by Base) Intermediate->Byproduct + Base Anhydrous Conditions Anhydrous Conditions Base Scavenger Base Scavenger Temp Control Temp Control

Figure 1: Mechanistic pathway for the acylation of amines by this compound.

Experimental Protocols

Protocol A: Synthesis of Acyclic Diamides (Primary Amines)

Objective: Synthesis of


-dialkyl-2,2-diethylmalonamides.
Scale:  5.0 mmol (Typical screening scale).
Reagents & Materials
ReagentEquiv.[1][2]AmountRole
This compound 1.05.0 mmol (0.985 g)Electrophile
Primary Amine (

)
2.110.5 mmolNucleophile
Triethylamine (

)
2.512.5 mmolBase Scavenger
Dichloromethane (DCM) -25 mLSolvent (Anhydrous)
Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Add the Primary Amine (10.5 mmol) and Triethylamine (12.5 mmol) to the flask. Dissolve in anhydrous DCM (20 mL).

  • Cooling: Submerge the flask in an ice-water bath (

    
    ) and stir for 10 minutes.
    
  • Addition: Dilute this compound (5.0 mmol) in 5 mL of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes using a syringe pump or pressure-equalizing dropping funnel.

    • Why? Controlling the addition rate prevents localized overheating and suppresses mono-substitution side products.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (typically 30-50% EtOAc/Hexanes). The acid chloride is not visible, so monitor the disappearance of the amine or the appearance of the amide spot.

  • Workup:

    • Quench with water (20 mL).

    • Transfer to a separatory funnel. Wash the organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine and TEA.

    • Wash with Sat.

      
        (2 x 15 mL) to neutralize any residual acid.
      
    • Wash with Brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from EtOH/Water or Hexanes/EtOAc if solid. If oil, purify via flash column chromatography.

Protocol B: Reaction with Sterically Hindered Secondary Amines

Objective: Synthesis of


-tetraalkyl-2,2-diethylmalonamides.
Challenge:  The combination of a secondary amine and the gem-diethyl group creates significant steric bulk, often stalling the reaction at the mono-amide stage.
Optimization Parameters
  • Base: Switch to Pyridine (acts as both solvent and nucleophilic catalyst) or add 10 mol% DMAP (4-Dimethylaminopyridine) to the DCM/TEA system.

  • Temperature: Reflux in THF (

    
    ) or Toluene  (
    
    
    
    ) may be required for full conversion.
Modified Methodology
  • Dissolution: Dissolve this compound (5.0 mmol) in dry THF (20 mL).

  • Addition: Add DMAP (0.5 mmol) and Triethylamine (15.0 mmol).

  • Amine Introduction: Add the Secondary Amine (12.0 mmol) in one portion.

  • Heating: Heat the mixture to reflux for 12–24 hours under nitrogen.

  • Workup: Similar to Protocol A, but ensure thorough washing with 1M HCl to remove DMAP/Pyridine residues.

Protocol C: Cyclization to Heterocycles (Barbiturate Precursors)

Objective: Reaction with Urea or Amidines to form 5,5-diethylbarbituric acid derivatives.

  • Conditions: These reactions typically fail in DCM/TEA due to the low nucleophilicity of ureas.

  • Standard Protocol: Perform the reaction under Schotten-Baumann conditions (aqueous NaOH/DCM biphasic system) or using Sodium Ethoxide in Ethanol (classic condensation).

  • Note: For drug development, the anhydrous approach (Protocol A) using a stronger base like NaH in THF is preferred to avoid hydrolysis of the acid chloride.

Analytical Characterization (Data Validation)

TechniqueExpected SignatureDiagnostic Value

NMR

0.8–1.0 (t, 6H,

of Et)

1.8–2.0 (q, 4H,

of Et)
Confirms presence of the intact gem-diethyl group.

NMR
Carbonyl peak ~170–175 ppmQuaternary C2 peak ~50–60 ppmAbsence of peak at ~165 ppm (Acid chloride) confirms conversion.
IR Spectroscopy Amide I band: 1630–1660

Amide II band: 1540–1560

Disappearance of Acid Chloride C=O (~1800

).
LC-MS

or

Confirms molecular weight and disubstitution.

Safety & Handling Guidelines

  • Corrosivity: this compound hydrolyzes rapidly in moist air to release HCl gas and diethylmalonic acid. Always handle in a fume hood.[3][4][5]

  • Lachrymator: The compound is a potent eye and respiratory irritant.[3] Wear chemical splash goggles and acid-resistant gloves (Nitrile/Neoprene).

  • Quenching: Never add water directly to the neat acid chloride. Dilute with an organic solvent first, then add to ice water slowly.

Experimental Workflow Diagram

Workflow Start Start: Dry Glassware & N₂ Atmosphere Solvation Dissolve Amine + Base in DCM (0°C) Start->Solvation Addition Dropwise Addition of This compound Solvation->Addition Reaction Warm to RT Stir 4-6 Hours Addition->Reaction Check TLC/LCMS Check Reaction->Check Check->Reaction Incomplete (Add DMAP/Heat) Workup Wash: 1M HCl -> NaHCO₃ -> Brine Check->Workup Complete Purification Recrystallization or Flash Column Workup->Purification

Figure 2: Step-by-step workflow for the synthesis of diethylmalonamides.

References

  • Sigma-Aldrich. this compound Product Sheet.Link

  • National Institute of Standards and Technology (NIST). this compound Mass Spectrum & Properties.Link

  • Thermo Fisher Scientific. Safety Data Sheet: this compound.Link

  • PubChem. Compound Summary: this compound.Link

  • Royal Society of Chemistry. ChemSpider: this compound.Link

Sources

Experimental conditions for acylation reactions with Diethylmalonyl dichloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Conditions for Acylation Reactions with Diethylmalonyl Dichloride

Executive Summary

This compound (DEMC) is a highly reactive, bifunctional electrophile critical in the synthesis of barbiturates, pyrimidinediones, and complex polyamides. Its gem-diethyl substitution pattern provides steric bulk that influences ring conformation and lipophilicity in drug design. However, its dual acid chloride functionality presents specific challenges: moisture sensitivity, competitive hydrolysis, and the kinetic competition between cyclization (intramolecular) and polymerization (intermolecular).

This guide provides validated protocols for handling DEMC, focusing on maximizing yield for heterocyclic synthesis and controlling chain growth in polymerization.

Safety & Handling (HSE Protocol)

Hazard Class: Corrosive (Cat 1B), Moisture Sensitive, Lachrymator. Signal Word: DANGER.

  • Engineering Controls: All transfers must occur within a certified chemical fume hood. DEMC releases hydrogen chloride (HCl) gas immediately upon contact with atmospheric moisture.

  • PPE: Nitrile gloves (double-gloved recommended), chemical splash goggles, and a lab coat.

  • Quenching: Never add water directly to neat DEMC. Quench excess reagent by adding the reaction mixture dropwise to a stirred, cooled solution of 10% NaHCO₃ or dilute NaOH.

Mechanistic Insight & Reaction Pathways

The utility of DEMC lies in its ability to undergo sequential Nucleophilic Acyl Substitutions. The outcome—cyclic heterocycle vs. linear polymer—is dictated by dilution, stoichiometry, and nucleophile geometry.

Diagram 1: Reaction Pathways of this compound

DEMC_Pathways DEMC This compound (Electrophile) Mono Mono-Acyl Intermediate DEMC->Mono Fast (k1) Hydrolysis Diethylmalonic Acid (Decomposition) DEMC->Hydrolysis + H2O (Moisture) Nu Nucleophile (Urea/Diamine) Nu->Mono Cyclic Cyclic Heterocycle (e.g., Barbiturate) Mono->Cyclic Intramolecular (k_cyc) High Dilution Polymer Linear Polyamide (Polymerization) Mono->Polymer Intermolecular (k_poly) High Conc.

Caption: Kinetic competition between intramolecular cyclization (favored by high dilution) and intermolecular polymerization (favored by high concentration).[1][2][3][4][5][6]

Critical Experimental Parameters

Success with DEMC depends on three variables:

ParameterRecommendationRationale
Solvent Dichloromethane (DCM), Chloroform, or Toluene.Non-nucleophilic, aprotic solvents prevent side reactions. DCM is preferred for solubility of organic bases.
Base Scavenger Triethylamine (TEA), Pyridine, or DIPEA.2.2 equivalents required.[4][7] Neutralizes the 2 moles of HCl generated, driving the equilibrium forward.
Temperature 0°C (Addition)

Reflux (Completion).
Low temp prevents rapid exotherms/decomposition; reflux ensures closure of the second amide bond.
Stoichiometry 1:1 (Electrophile:Nucleophile) for rings.Precise stoichiometry is vital. Excess DEMC leads to unclosed chains; excess nucleophile complicates purification.

Protocol A: Synthesis of 5,5-Diethylbarbituric Acid (Barbital Derivatization)

This protocol describes the condensation of DEMC with a urea derivative.[6] This is the gold-standard reaction for synthesizing barbiturate scaffolds.

Reagents:

  • This compound (10 mmol, 1.97 g)

  • 1,3-Dialkylurea (10 mmol) (e.g., 1,3-diethylurea)

  • Triethylamine (22 mmol, 3.0 mL)

  • Dichloromethane (Dry, 50 mL)

Workflow:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Nitrogen (

    
    ).
    
  • Nucleophile Solubilization: Add the Urea derivative and Triethylamine to the RBF. Dissolve in 40 mL of dry DCM. Cool the solution to 0°C using an ice bath.

  • Electrophile Addition: Dissolve DEMC in 10 mL of dry DCM in the addition funnel.

  • Controlled Addition: Add the DEMC solution dropwise to the stirred urea solution over 30 minutes.

    • Note: The solution may turn cloudy as Triethylamine Hydrochloride (

      
      ) precipitates. This is a positive sign of reaction progress.
      
  • Cyclization: Once addition is complete, remove the ice bath. Stir at Room Temperature (RT) for 1 hour, then heat to mild reflux (40°C) for 3 hours to force the second acylation step.

  • Workup:

    • Cool to RT.

    • Wash the reaction mixture with Cold 1M HCl (2 x 30 mL) to remove excess base and amine salts.

    • Wash with Brine (1 x 30 mL).

    • Dry organic layer over Anhydrous

      
      .[2]
      
    • Concentrate in vacuo to yield the crude cyclic product.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc).

Diagram 2: Heterocycle Synthesis Workflow

Workflow Step1 1. Prepare Nucleophile Solution (Urea + TEA + DCM) @ 0°C Step2 2. Dropwise Addition of DEMC (Control Exotherm) Step1->Step2 Step3 3. Reflux @ 40°C for 3-4h (Drive Cyclization) Step2->Step3 Step4 4. Acid Wash (1M HCl) (Remove TEA salts) Step3->Step4 Step5 5. Isolate & Purify (Recrystallization) Step4->Step5

Caption: Step-by-step operational workflow for the synthesis of barbiturate derivatives using DEMC.

Protocol B: Interfacial Polymerization (Polyamide Synthesis)

For materials science applications, DEMC is used to create polyamides via interfacial polymerization.[6] This method utilizes the Schotten-Baumann reaction conditions.

Reagents:

  • Organic Phase: DEMC (5 mmol) dissolved in Chloroform (25 mL).

  • Aqueous Phase: Hexamethylenediamine (5 mmol) + NaOH (10 mmol) dissolved in Water (25 mL).

Workflow:

  • Place the aqueous phase in a 100 mL beaker.

  • Carefully layer the organic phase (Chloroform/DEMC) underneath the aqueous phase using a pipette. Do not mix.

  • A polymer film will form instantly at the interface.

  • Use tweezers to grasp the film at the center and pull slowly upward ("Nylon Rope Trick").

  • Wind the resulting polymer strand onto a glass rod.

  • Wash: Rinse the polymer extensively with water and ethanol to remove trapped salts and monomers.

  • Dry: Vacuum dry at 60°C.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Sticky Gum Hydrolysis of DEMC.Ensure all glassware is flame-dried. Use fresh anhydrous solvents. Check DEMC bottle seal.
Incomplete Cyclization Reaction temperature too low.Increase reflux time or switch to higher boiling solvent (e.g., Toluene, 110°C).
Oligomer Formation Concentration too high.Perform the reaction under high dilution conditions (add reagents slowly to a large volume of solvent).

References

  • Sigma-Aldrich. (n.d.). This compound Product Information & Safety Data Sheet. Retrieved from

  • BenchChem. (n.d.). This compound: Applications in Organic Synthesis. Retrieved from

  • ChemicalBook. (2023). Dimethylmalonyl dichloride Safety and Handling. (Analogous handling protocols). Retrieved from

  • ResearchGate. (2008). Selectivity of acylation of ethanolamines with acid chlorides. (General acylation kinetics). Retrieved from

Sources

Navigating the Reactive Landscape: A Guide to Solvent Selection for Diethylmalonyl Dichloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Reaction Environment

Diethylmalonyl dichloride, a highly reactive bifunctional acyl chloride, serves as a cornerstone building block in the synthesis of a diverse array of chemical entities, from pharmaceuticals like barbiturates to complex polymer architectures. The presence of two electrophilic acyl chloride moieties renders it exquisitely sensitive to its chemical environment. Consequently, the selection of an appropriate solvent is not merely a matter of dissolution but a critical parameter that dictates reaction outcomes, influencing yield, purity, and even the formation of undesired byproducts. This guide provides a comprehensive overview of the principles and practical considerations for choosing the optimal solvent for reactions involving this compound, tailored for researchers and professionals in chemical and pharmaceutical development.

The Cardinal Rule: Anhydrous and Aprotic Conditions

The paramount consideration when working with this compound, as with all acyl chlorides, is the strict exclusion of moisture. The acyl chloride functional groups are readily hydrolyzed by water to the corresponding carboxylic acid, liberating corrosive hydrogen chloride (HCl) gas in the process.[1] This not only consumes the starting material but also introduces an acid that can catalyze unwanted side reactions. Therefore, all solvents, reagents, and glassware must be scrupulously dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

The majority of reactions with this compound are best conducted in aprotic solvents . Protic solvents, such as alcohols and primary or secondary amines, are themselves nucleophiles and will react with the acyl chloride, leading to the formation of esters or amides, respectively, instead of the desired reaction with the intended nucleophile.

A Spectrum of Suitable Solvents: Properties and Rationale

The choice of an aprotic solvent is a nuanced decision, guided by the specific nucleophile, desired reaction temperature, and solubility of all components. Below is a detailed analysis of commonly employed solvents, categorized by their polarity.

SolventPolarityBoiling Point (°C)Key Characteristics & Rationale for UsePotential Drawbacks
Non-Polar Aprotic
Hexane / HeptaneLow69 / 98Primarily used for reactions where minimal solvent intervention is desired and reactants are sufficiently soluble. Can be useful for precipitating polar byproducts.Limited solvating power for many polar reagents and intermediates.
Toluene / XyleneLow111 / ~140Higher boiling points allow for reactions at elevated temperatures. Good for dissolving a range of organic compounds.Can sometimes participate in Friedel-Crafts type side reactions under strongly acidic conditions.
Ethereal (Slightly Polar Aprotic)
Diethyl EtherLow35Excellent solvent for many organic compounds. Its low boiling point simplifies removal post-reaction. Often used for Grignard reactions.Highly flammable. Peroxide formation upon storage requires careful management.
Tetrahydrofuran (THF)Medium66Higher polarity than diethyl ether, enhancing solubility of more polar reactants.[2] Often a solvent of choice for reactions with amines.Can form peroxides. Higher boiling point requires more energy for removal.
Chlorinated (Polar Aprotic)
Dichloromethane (DCM)Medium40A versatile and widely used solvent due to its ability to dissolve a broad range of organic compounds and its relative inertness.[1] Its low boiling point facilitates easy removal.Can react with some strong nucleophiles and bases. Environmental and health concerns are leading to its reduced use.
ChloroformMedium61Similar to DCM but with a higher boiling point, allowing for reactions at a moderate reflux temperature.Similar toxicity and environmental concerns as DCM.
Highly Polar Aprotic
AcetonitrileHigh82Its high polarity can be advantageous for dissolving polar substrates and salts.Can be susceptible to hydrolysis under strongly acidic or basic conditions.
N,N-Dimethylformamide (DMF)High153Excellent solvating power for a wide range of compounds, including some inorganic salts. Often used in polymer synthesis.[3]High boiling point makes it difficult to remove. Can decompose at high temperatures to release dimethylamine.

Visualizing the Solvent Selection Process

The decision-making process for solvent selection can be visualized as a flowchart, guiding the researcher from general principles to a specific choice based on the reaction type.

SolventSelection Start Start: Reaction with this compound Inert_Atmosphere Strictly Anhydrous & Inert Atmosphere? Start->Inert_Atmosphere Protic_Solvent Protic Solvent (e.g., Alcohol, Water)? Inert_Atmosphere->Protic_Solvent Yes End_Error1 Error: High risk of hydrolysis. Ensure dry conditions. Inert_Atmosphere->End_Error1 No Aprotic_Choice Select Aprotic Solvent Protic_Solvent->Aprotic_Choice No End_Error2 Error: Solvent will react. Choose an aprotic solvent. Protic_Solvent->End_Error2 Yes Reaction_Type What is the Nucleophile/Reaction Type? Aprotic_Choice->Reaction_Type Amine_Reaction Amine (Amide Formation) Reaction_Type->Amine_Reaction Amine Alcohol_Reaction Alcohol (Ester Formation) Reaction_Type->Alcohol_Reaction Alcohol Friedel_Crafts Friedel-Crafts Acylation Reaction_Type->Friedel_Crafts Arene Polymerization Polymerization Reaction_Type->Polymerization Diol/Diamine Solvent_Recommendation_Amine Recommended: THF, DCM Consider Pyridine as base/catalyst Amine_Reaction->Solvent_Recommendation_Amine Solvent_Recommendation_Alcohol Recommended: DCM, Toluene Consider Pyridine or Et3N as base Alcohol_Reaction->Solvent_Recommendation_Alcohol Solvent_Recommendation_FC Recommended: DCM, CS2 Requires Lewis Acid Catalyst Friedel_Crafts->Solvent_Recommendation_FC Solvent_Recommendation_Polymer Recommended: DMF, NMP High boiling point solvents Polymerization->Solvent_Recommendation_Polymer

Caption: A decision flowchart for selecting an appropriate solvent for reactions involving this compound.

Application Notes and Protocols

The following protocols provide detailed examples of solvent selection for specific transformations using this compound.

Protocol 1: Synthesis of N,N'-Disubstituted Diethylmalonamides

This protocol details the reaction of this compound with a primary or secondary amine to form the corresponding diamide. This class of compounds has applications in medicinal chemistry and as ligands in coordination chemistry.

Rationale for Solvent and Reagent Selection:

  • Solvent (Tetrahydrofuran - THF): THF is a moderately polar aprotic solvent that effectively dissolves both the this compound and a wide range of amines. Its ethereal nature helps to stabilize the reaction intermediates without participating in the reaction.[2] Dichloromethane (DCM) is also a suitable alternative.

  • Base (Pyridine or Triethylamine): The reaction of this compound with two equivalents of an amine generates two equivalents of HCl. A non-nucleophilic tertiary amine base is required to neutralize the generated HCl, preventing the formation of the amine hydrochloride salt which is unreactive. Pyridine can also act as a nucleophilic catalyst, accelerating the reaction.

Experimental Protocol:

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the amine (2.2 equivalents) and anhydrous THF (10 mL per gram of amine). The solution is cooled to 0 °C in an ice bath. Pyridine or triethylamine (2.2 equivalents) is added.

  • Addition of this compound: A solution of this compound (1.0 equivalent) in anhydrous THF (5 mL per gram of dichloride) is added dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: The reaction mixture is filtered to remove the precipitated amine hydrochloride salt. The filtrate is concentrated under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed successively with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product.

  • Purification: The crude diamide can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Synthesis of Diethyl Diethylmalonate Esters

This protocol describes the esterification of this compound with an alcohol.

Rationale for Solvent Selection:

  • Solvent (Dichloromethane - DCM): DCM is an excellent choice for this reaction due to its inertness and ability to dissolve both the acyl chloride and the alcohol. Its low boiling point simplifies the work-up procedure. Toluene can be used as an alternative, especially if higher reaction temperatures are required.

  • Base (Pyridine): Pyridine is used to scavenge the HCl produced during the reaction.

Experimental Protocol:

  • Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, the alcohol (2.5 equivalents) and anhydrous dichloromethane (15 mL per gram of alcohol) are added. The solution is cooled to 0 °C. Anhydrous pyridine (2.5 equivalents) is then added.

  • Addition of this compound: this compound (1.0 equivalent) dissolved in anhydrous dichloromethane (5 mL per gram) is added dropwise to the stirred solution at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 3-6 hours. The progress of the reaction is monitored by TLC.

  • Work-up: The reaction mixture is diluted with dichloromethane and washed with water, dilute copper (II) sulfate solution (to remove pyridine), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude diester is purified by vacuum distillation or column chromatography.

Protocol 3: Synthesis of 5,5-Diethylbarbituric Acid (Barbital)

This classic synthesis showcases the cyclization reaction of this compound with urea.

Rationale for Solvent Selection:

  • Solvent (Ethanol/Water mixture for recrystallization): While the initial condensation reaction can be performed in a high-boiling aprotic solvent, the purification of the final product often involves recrystallization from a protic solvent mixture like ethanol and water.[4] The choice of solvent for the reaction itself would typically be a non-reactive, high-boiling solvent to facilitate the reaction with urea.

Experimental Protocol (Conceptual):

Note: This is a representative protocol. Handling of this compound and urea requires stringent safety precautions.

  • Condensation: In a rigorously dried reaction vessel under an inert atmosphere, a solution of urea (1.0 equivalent) in a suitable high-boiling aprotic solvent (e.g., dioxane or a high-boiling ether) is prepared. This compound (1.0 equivalent) is added cautiously, potentially with a non-nucleophilic base to scavenge HCl. The mixture is heated to promote cyclization.

  • Isolation: Upon completion, the reaction mixture is cooled, and the crude product is isolated, which may involve precipitation or extraction depending on the solvent used.

  • Purification: The crude 5,5-diethylbarbituric acid is then purified by recrystallization from a mixture of ethanol and water to yield the final product.

Safety Considerations

This compound is a corrosive and moisture-sensitive liquid.[5] It causes severe skin burns and eye damage and may cause respiratory irritation.[5] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Reactions are often exothermic, and appropriate cooling should be readily available.

Conclusion

The selection of an appropriate solvent is a critical determinant of success in reactions involving the highly reactive this compound. A thorough understanding of the properties of different aprotic solvents and their interplay with the specific reaction conditions and nucleophiles is essential for achieving high yields and purity. By adhering to the principles of anhydrous and aprotic conditions and carefully considering the rationale behind solvent choice as outlined in this guide, researchers can effectively harness the synthetic potential of this versatile building block.

References

  • Knoevenagel Condensation of Diethyl Malonate with Aldehydes Catalyzed by Immobilized Gelatine. Amazon S3. [Link]

  • Synthesis and characterization of novel polyester containing Schiff-base unit. SciELO. [Link]

  • Malonyl dichloride reactivity in the presence of pyridine and mono-boc-protected phenylenediamine? ResearchGate. [Link]

  • A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Original Knoevenagel condensation reaction: formaldehyde and diethyl... ResearchGate. [Link]

  • PubChem. This compound. [Link]

  • Cheméo. Chemical Properties of this compound. [Link]

  • Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. RSC Publishing. [Link]

  • Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate. [Link]

  • Quora. What is the best solvent for making a Grignard Reagent?[Link]

  • SOLVENT FREE SYNTHESIS OF MALONYL CHLORIDES: A GREEN CHEMISTRY APPROACH. IJRET. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • The Knoevenagel Condensation. Organic Reactions. [Link]

  • Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Chemistry Portal. [Link]

  • Heterocyclic syntheses with malonyl dichloride. Part 13. 6-Chloro-4-hydroxy-2-oxopyran-3-carboxanilides from N-sulphinylanilines and further reactions of malonyl dichloride with thiocyanates. ResearchGate. [Link]

  • Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide. ResearchGate. [Link]

  • ChemBK. Dimethylmalonyl chloride. [Link]

  • Synthesis of polyamide-imides with different monomer sequence and effect on transparency and thermal properties. ResearchGate. [Link]

  • Chemistry Stack Exchange. Grignard Reagent in THF vs in Diethyl ether. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • ResearchGate. Please suggest alternate solvent instead of THF and diethylether by preparation Grignard reagent. [Link]

  • Solvent Effects on the Menshutkin Reaction. arXiv. [Link]

  • Google Patents. Linear polyesters of dimethylmalonic acid and neopentyl glycol.
  • ResearchGate. How can I synthesize polyamide from diacid chloride?[Link]

  • Juniper Publishers. Deep Eutectic Solvents in The Synthesis of Polymers. [Link]

  • INEOS OPEN. SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4'-DIPHENYL ETHER TETRACARBOXYLIC ACID DIA. [Link]

  • Pearson. Which of the following compounds are suitable solvents for Grignard reactions?[Link]

Sources

Troubleshooting & Optimization

Common side reactions in Diethylmalonyl dichloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diethylmalonyl Dichloride Synthesis

Executive Summary

This compound (CAS: 54505-72-5) is a critical electrophilic intermediate, primarily employed in the synthesis of barbiturates (e.g., Barbital) and specialized dendrimers. While the diethyl substitution at the


-carbon prevents the rapid enolization-driven degradation seen in unsubstituted malonyl chloride, this compound remains sensitive to thermal stress and moisture.

The most frequent failure modes in its synthesis are decarboxylation (induced by excessive heat during isolation) and oligomeric anhydride formation (caused by insufficient chlorinating agent or catalytic failure). This guide provides a mechanistic breakdown of these side reactions and a validated protocol to minimize them.

Technical Support Hub: Troubleshooting & FAQs

Issue 1: "My product boils at a lower temperature than expected and contains impurities."

Diagnosis: Thermal Decarboxylation to Diethylacetyl Chloride. Mechanism: this compound has a reported atmospheric boiling point of ~197–199 °C. However, malonic acid derivatives are thermodynamically prone to decarboxylation at temperatures


. If you attempt to distill the product at atmospheric pressure, the high pot temperature triggers the loss of 

, converting the di-acid chloride into diethylacetyl chloride (bp ~135 °C).

Corrective Action:

  • Mandatory Vacuum Distillation: Never distill this compound at atmospheric pressure. Use reduced pressure (e.g., 10–20 mmHg) to lower the boiling point to a safe window (60–80 °C).

  • Check the NMR: A proton NMR showing a methine septet at

    
     indicates the presence of the mono-chloride (diethylacetyl chloride), confirming decarboxylation.
    
Issue 2: "The reaction mixture is viscous and yield is low."

Diagnosis: Formation of Polymeric Anhydrides. Mechanism: The reaction between a carboxylic acid and thionyl chloride (


) proceeds stepwise. If the stoichiometry of 

is insufficient, or if the reaction is stopped prematurely, the newly formed acid chloride reacts with unreacted carboxylic acid molecules. This forms intermolecular anhydrides (oligomers), which are non-volatile, viscous oils that remain in the pot during distillation.

Corrective Action:

  • Excess Reagent: Use a minimum of 2.5 to 3.0 equivalents of

    
     per mole of diethylmalonic acid.
    
  • Catalysis: Ensure DMF is added. It forms the reactive Vilsmeier-Haack intermediate (chloroiminium ion), which is far more electrophilic than

    
     alone, driving the conversion of the bulky diethyl-substituted acid to the chloride.
    
Issue 3: "The product turns yellow or red upon storage."

Diagnosis: Decomposition or Vilsmeier Salts. Mechanism:

  • Residual Catalyst: If too much DMF is used or not removed, residual Vilsmeier salts can decompose, darkening the product.

  • Hydrolysis: The ingress of moisture generates HCl, which can catalyze further auto-degradation.

Corrective Action:

  • Catalyst Load: Limit DMF to 2–3 drops per mole for lab scale (or <1 mol%).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

Mechanistic Visualization

The following diagram illustrates the competition between the desired pathway, the anhydride trap (viscosity), and the thermal decomposition trap (decarboxylation).

ReactionPathways Figure 1: Reaction pathways showing the critical thermal and stoichiometric failure modes. Acid Diethylmalonic Acid (Starting Material) Inter Mixed Anhydride / Chlorosulfite Intermediate Acid->Inter + SOCl2 / DMF (cat) Product This compound (Target) Inter->Product Complete Chlorination Anhydride Polymeric Anhydride (Viscous Impurity) Product->Anhydride + Unreacted Acid (Low SOCl2) Decarb Diethylacetyl Chloride + CO2 Product->Decarb Heat (>150°C) (Atmospheric Distillation) Anhydride->Product + Excess SOCl2 (Recovery possible)

Validated Experimental Protocol

Objective: Synthesis of this compound with minimal decarboxylation.

Reagents:

  • Diethylmalonic acid (1.0 eq)

  • Thionyl chloride (

    
    ) (3.0 eq)
    
  • N,N-Dimethylformamide (DMF) (Catalytic, ~0.5 mol%)

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (

    
     or 
    
    
    
    line). Connect a gas trap to the condenser outlet to neutralize evolved HCl and
    
    
    .
  • Addition: Charge diethylmalonic acid. Add thionyl chloride slowly. Add catalytic DMF (1-2 drops for 10g scale).

    • Note: The reaction is endothermic initially; gentle warming may be required to initiate gas evolution.

  • Reflux: Heat the mixture to reflux (bath temp ~80 °C) for 3–4 hours.

    • Checkpoint: The reaction is complete when gas evolution ceases and the solution becomes clear/homogeneous.

  • Degassing: Remove excess

    
     via rotary evaporation or simple distillation at slightly reduced pressure (water aspirator) without exceeding 60 °C bath temperature.
    
  • Isolation (Critical): Perform fractional distillation under high vacuum .

    • Target Vacuum: 10–15 mmHg.

    • Target Vapor Temp: ~60–65 °C (at 10 mmHg).

    • Warning: Do not allow the oil bath temperature to exceed 120 °C.

Data Summary:

ParameterValue / ConditionNote
Boiling Point (Atm) 197–199 °CAvoid (Risk of Decarboxylation)
Boiling Point (Vacuum) ~60 °C @ 10 mmHgRecommended
Density 1.145 g/mL@ 25 °C
Appearance Colorless to pale yellow liquidDarkens with decomposition
Flash Point >100 °C

Troubleshooting Logic Flow

Use this flowchart to diagnose synthesis failures rapidly.

Troubleshooting Figure 2: Diagnostic flowchart for this compound synthesis. Start Start Diagnosis Q1 Is the product viscous/solid? Start->Q1 Q2 Is the boiling point low (<140°C atm)? Q1->Q2 No Result1 Issue: Anhydride Formation. Action: Add more SOCl2 and reflux. Q1->Result1 Yes Q3 Is the color dark red/brown? Q2->Q3 No Result2 Issue: Decarboxylation. Action: Restart. Use Vacuum Distillation. Q2->Result2 Yes Result3 Issue: Decomposition/Charring. Action: Distill under higher vacuum. Q3->Result3 Yes Success Product OK Q3->Success No

References

  • Sigma-Aldrich. this compound Product Sheet. Retrieved from .

  • PubChem. this compound (Compound Summary). National Library of Medicine. Retrieved from .

  • Cabrera-Rivera, F., et al. (2017).[1] Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. Green and Sustainable Chemistry, 7, 270-280.[1] (Demonstrates thermal instability of malonic derivatives). Retrieved from .

  • Organic Syntheses.General methods for Acid Chlorides using Thionyl Chloride. (Standard mechanistic reference for

    
    /DMF activation). Retrieved from .
    

Sources

Troubleshooting low yields in the synthesis of barbiturates from Diethylmalonyl dichloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Process Optimization / Yield Improvement Audience: Medicinal Chemists, Process Development Scientists Scope: Synthesis of 5,5-diethylbarbituric acid (and derivatives) using Diethylmalonyl Dichloride (DEM-Cl).[1]

Executive Summary & Mechanistic Insight[1]

The Core Issue: Unlike the classical malonic ester synthesis (which uses NaOEt/EtOH), the acid chloride route is a kinetically controlled, high-reactivity pathway.[1] Low yields in this specific protocol are almost invariably caused by hydrolytic quenching or HCl poisoning of the nucleophile.

The Chemistry: The reaction is a double nucleophilic acyl substitution.[2][3]

  • Step 1 (Intermolecular): Urea attacks the first acyl chloride to form a mono-ureide intermediate.[1]

  • Step 2 (Intramolecular): The terminal amide nitrogen attacks the second acyl chloride to close the ring.

Visualizing the Failure Points:

BarbiturateSynthesis Reagents This compound + Urea Intermediate Mono-Ureide (Open Chain) Reagents->Intermediate  Step 1: Acylation   Hydrolysis FAILURE: Diethylmalonic Acid (Non-reactive) Reagents->Hydrolysis  Moisture Present   Protonation FAILURE: Protonated Urea (Nucleophile Deactivated) Reagents->Protonation  HCl Accumulation (No Base Trap)   Product 5,5-Diethylbarbituric Acid (Cyclized) Intermediate->Product  Step 2: Cyclization  

Figure 1: Reaction pathway showing critical divergence points where yield is lost.[1]

Diagnostic Triage: Why is your yield low?

Use this matrix to identify the root cause based on your observations.

SymptomProbable CauseThe Mechanism
No precipitate / Clear solution Hydrolysis of DEM-Cl Moisture in the solvent converted the highly reactive acid chloride back into dicarboxylic acid, which does not react with urea under these conditions.[1]
Sticky gum / Oil O-Acylation / Polymerization Kinetic control failure.[1] Urea can react at the Oxygen (O-acylation) if the temperature is too low or the solvent polarity is incorrect, leading to unstable isoureas that decompose.[1]
Yield < 30% HCl Poisoning As the reaction proceeds, HCl is generated.[1] If not scavenged, it protonates the remaining urea (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

), rendering it non-nucleophilic.
Product melts incorrectly Incomplete Cyclization The reaction stopped at the mono-ureide stage. This often happens if the reaction time is too short or the temperature is insufficient to overcome the activation energy for the second (ring-closing) step.

Critical Process Parameters (The "Fix")

A. Reagent Integrity (The "Garbage In" Factor)

This compound (DEM-Cl) is significantly less stable than its ester counterpart.[1]

  • Check: The liquid must be clear to pale straw. If it is dark yellow/brown or fuming excessively in air, it has degraded.[1]

  • Action: Distill DEM-Cl under vacuum before use if purity is suspect.

  • Storage: Must be stored under inert gas at 2-8°C [1].

B. The HCl Trap (Crucial Step)

Unlike the ester route which produces ethanol, this route produces 2 equivalents of HCl .

  • Protocol Requirement: You must use a non-nucleophilic base scavenger.[1]

  • Recommendation: Pyridine (solvent/base) or Triethylamine (1.1 equivalents per Cl atom).

  • Why: This drives the equilibrium forward and prevents urea protonation.

C. Solvent Selection
  • Preferred: Dry Chloroform (

    
    ) or Dichloromethane (DCM).
    
  • Avoid: Alcohols (will react with acid chloride) or wet ethers.[1]

  • Condition: Solvents must be dried over molecular sieves (3Å or 4Å) for 24 hours prior to use.[1]

Optimized Experimental Protocol

Scale: 10 mmol basis Safety: Work in a fume hood. DEM-Cl is a lachrymator and corrosive.[1]

  • Preparation:

    • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel.

    • Flush with Nitrogen or Argon.[1]

  • The Charge:

    • Add Urea (12 mmol, 1.2 eq) and Dry Pyridine (22 mmol, 2.2 eq) to the flask.

    • Note: Using a slight excess of urea ensures all acid chloride is consumed.

  • The Addition (Critical Kinetic Control):

    • Dissolve This compound (10 mmol, 1.0 eq) in 10 mL of dry DCM.

    • Add this solution dropwise to the urea/pyridine mixture at 0°C (ice bath).

    • Reasoning: Low temperature addition favors N-acylation over O-acylation and prevents runaway exotherms.[1]

  • The Drive (Thermodynamic Control):

    • Once addition is complete, remove the ice bath.[1]

    • Heat the mixture to reflux (approx. 40-50°C for DCM) for 6–8 hours.

    • Reasoning: Heat is required to drive the second step (cyclization).

  • Workup:

    • Cool to room temperature.[1][4]

    • Wash the organic layer with cold 1M HCl (to remove pyridine) and then saturated NaHCO3 (to remove unreacted acids).

    • Dry organic layer over ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      , filter, and evaporate.
      
    • Purification: Recrystallize from boiling water or ethanol/water mix.[1]

Troubleshooting Logic Tree

Troubleshooting Start Start: Low Yield Observed CheckReagent Is DEM-Cl clear/straw colored? Start->CheckReagent Distill Action: Distill DEM-Cl under vacuum CheckReagent->Distill No (Dark/Fuming) CheckBase Was a Base (Pyridine/Et3N) used? CheckReagent->CheckBase Yes AddBase Action: Repeat with 2.2 eq Base to trap HCl CheckBase->AddBase No CheckWater Were solvents dried (Molecular Sieves)? CheckBase->CheckWater Yes DrySolvent Action: Dry solvents. Water hydrolyzes DEM-Cl CheckWater->DrySolvent No CheckTemp Was reaction refluxed? CheckWater->CheckTemp Yes HeatMore Action: Increase Temp/Time. Cyclization requires heat. CheckTemp->HeatMore No Success Protocol Optimized CheckTemp->Success Yes

Figure 2: Step-by-step logic to isolate the experimental error.

Frequently Asked Questions (FAQ)

Q: Can I use the standard Sodium Ethoxide (NaOEt) method with this compound? A: No. Sodium ethoxide is a strong nucleophile and will react violently with the acid chloride to form... diethyl malonate (reversing your starting material logic) or mixed anhydrides. The NaOEt route is strictly for esters. For acid chlorides, use weak bases like Pyridine or Triethylamine [2].[1]

Q: My product is an oil that won't crystallize. What happened? A: You likely have a mixture of the mono-ureide (open chain) and the product. This occurs if the cyclization step didn't complete.

  • Fix: Try refluxing the crude oil in glacial acetic acid for 1 hour to force the ring closure, then pour into ice water.

Q: Why is exclusion of water so critical compared to the ester route? A: Acid chlorides are ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 to 

times more reactive toward hydrolysis than esters. In the ester route, trace water consumes a small amount of base.[1] In the chloride route, trace water destroys the carbon skeleton of your reactant immediately [3].

Q: Can I use Urea Nitrate instead of Urea? A: No. The nitrate salt is not nucleophilic. You need free urea.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4149059, this compound.[1] Retrieved from [Link]

  • Gao, Y., et al. (2013). Synthesis and characterization of novel N-acyl cyclic urea derivatives.[1] Arkivoc, 2013(2), 109-119.[1] (Demonstrates the necessity of Et3N/Base in acid chloride-urea condensations). Retrieved from [Link]

Sources

Optimizing reaction conditions for Diethylmalonyl dichloride polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Reaction Conditions for Polycondensation of Diethylmalonyl Dichloride (DEMC) Ticket ID: DEMC-POLY-OPT-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

This compound (DEMC) is a highly reactive bifunctional electrophile used to synthesize polyesters and polyamides. Unlike stable homologs like sebacoyl chloride, DEMC possesses acidic


-protons and a sterically hindered gem-diethyl group. These features create a narrow processing window where moisture sensitivity , thermal degradation (decarboxylation) , and ketene formation  compete with the desired polymerization.

This guide provides a validated protocol for Solution Polycondensation , designed to maximize Molecular Weight (


) while suppressing the "dark tar" degradation often reported by users.

Module 1: Critical Reaction Parameters

The Stoichiometric Imperative

In step-growth polymerization, molecular weight is governed by the Carothers Equation . A deviation of even 1% from a 1:1 stoichiometric ratio of DEMC to nucleophile (diol/diamine) limits the degree of polymerization (


) significantly.
  • The Trap: DEMC hydrolyzes instantly upon contact with atmospheric moisture, reverting to diethylmalonic acid (inactive for polymerization) and HCl.

  • The Fix: Handling must occur under inert atmosphere (

    
     or 
    
    
    
    ). Reagents must be weighed in a glovebox or using Schlenk techniques.
The Acid Scavenger (HCl Removal)

The reaction produces 2 equivalents of HCl for every repeat unit. If not removed, HCl can:

  • Protonate the nucleophile (diol/amine), rendering it inactive.

  • Catalyze the degradation of the polymer backbone.

  • Induce side reactions on the labile malonyl

    
    -carbon.
    

Recommendation: Use Pyridine or Triethylamine (TEA) (2.2 – 2.5 equivalents). Pyridine is often preferred as a solvent/base mixture because it is a weaker base than TEA, reducing the risk of base-catalyzed ketene formation.

Temperature Control
  • Danger Zone:

    
    . Malonyl chlorides are thermally unstable and can eliminate HCl to form ketenes or decompose into carbon suboxide (
    
    
    
    ), leading to red/brown discoloration.
  • Optimal Range: Start at 0^{\circ}C (ice bath) for addition, then warm to 25^{\circ}C for propagation.

Module 2: Validated Experimental Protocol

Method: Low-Temperature Solution Polycondensation Target: Linear Polyester/Polyamide Synthesis

Reagents & Setup
  • Monomer A: this compound (Freshly distilled or >98% purity).

  • Monomer B: Diol (e.g., 1,6-Hexanediol) or Diamine.

  • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform (

    
    ).
    
  • Base: Anhydrous Pyridine (dried over KOH).

Step-by-Step Workflow
  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and

    
     inlet.
    
  • Nucleophile Dissolution: Charge the flask with Monomer B (10.0 mmol) and Pyridine (22.0 mmol) dissolved in anhydrous DCM (20 mL). Cool to 0^{\circ}C .

  • Electrophile Addition: Dissolve DEMC (10.0 mmol) in DCM (10 mL) in the addition funnel.

  • Controlled Injection: Add the DEMC solution dropwise over 30–45 minutes. Note: Rapid addition causes localized overheating and discoloration.

  • Propagation: Once addition is complete, stir at 0^{\circ}C for 1 hour, then allow the reaction to warm to room temperature (20–25^{\circ}C) and stir for 12–24 hours.

  • Quenching & Workup:

    • Pour the reaction mixture into ice-cold methanol (non-solvent) to precipitate the polymer.

    • Filter and wash with water (to remove Pyridine·HCl salts) and methanol.

    • Dry under vacuum at 40^{\circ}C.

Module 3: Visualized Workflows

Reaction Logic & Troubleshooting Pathways

DEMC_Polymerization Start Start: Reagent Prep Check_Purity Check DEMC Purity (Colorless Liquid?) Start->Check_Purity Purify Vacuum Distillation (<60°C) Check_Purity->Purify No (Yellow/Red) Reaction Reaction: DCM, 0°C Dropwise Addition Check_Purity->Reaction Yes Purify->Reaction Observation Observe Mixture Color/Viscosity Reaction->Observation Success Viscous/Colorless -> Precipitate in MeOH Observation->Success Ideal Fail_Color Dark Red/Brown (Ketene Formation) Observation->Fail_Color Overheating Fail_MW Low Viscosity/Yield (Hydrolysis) Observation->Fail_MW Moisture Ingress

Figure 1: Decision matrix for DEMC polymerization. Note the critical checkpoint for monomer purity before initiation.

Module 4: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Solution turns Dark Red/Brown Thermal Degradation: Formation of ketenes or carbon suboxide derivatives due to high temperature or strong base.1. Ensure temperature is <5°C during addition.2. Switch from TEA to Pyridine (milder base).3. Reduce addition rate.
Low Molecular Weight (Oligomers) Stoichiometric Imbalance: Hydrolysis of DEMC by atmospheric moisture.1. Use Schlenk lines/Glovebox.2. Dry solvents over molecular sieves (4Å).3. Verify DEMC purity via NMR/Titration before use.
Gelation (Insoluble Mass) Crosslinking: Impurities in the monomer or side-reactions on the

-carbon.
1. Distill DEMC under vacuum.2. Ensure the diol/diamine is strictly bifunctional (no triol impurities).
Precipitate during reaction Salt Formation: Pyridine·HCl or TEA·HCl is insoluble in the chosen solvent.Normal behavior in non-polar solvents. Ensure vigorous stirring to prevent salt from encapsulating active chain ends.
Frequently Asked Questions

Q: Can I use interfacial polymerization (Schotten-Baumann) instead of solution polymerization? A: Yes, but with caution. While interfacial methods (Water/DCM) are faster, the hydrolysis rate of DEMC is high. If you choose this route, use a large excess of diamine/diol in the aqueous phase to compete with water, but be aware that stoichiometry control is harder, often resulting in lower molecular weights [1].

Q: My DEMC monomer is slightly yellow. Can I use it? A: No. Yellowing indicates initial decomposition into acid chlorides and auto-oxidation products. This disrupts the 1:1 stoichiometry required for high MW. Distill under reduced pressure (vacuum) before use.

Q: Why do you recommend Pyridine over Triethylamine (TEA)? A: TEA is a stronger base and can abstract the acidic


-proton of the diethylmalonyl group, promoting ketene formation and subsequent chain termination or branching. Pyridine is milder and minimizes this side reaction [2].

References

  • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (Chapter 2: Step Polymerization).

  • Morgan, P. W. (1965). Condensation Polymers: By Interfacial and Solution Methods. Interscience Publishers. (Classic text on acid chloride kinetics).
  • Sigma-Aldrich. (2024).[1] Product Specification: this compound.

  • PubChem. (2024). This compound Compound Summary. National Library of Medicine.

  • BenchChem. (2024). Safety and Handling of Malonyl Chlorides.

Sources

Preventing premature hydrolysis of Diethylmalonyl dichloride during reactions

[1]

Ticket ID: DEMC-H2O-PREV Subject: Preventing Premature Hydrolysis of Diethylmalonyl Dichloride Status: Open Agent: Senior Application Scientist

Executive Summary

This compound (CAS: 54505-72-5) is a highly electrophilic acyl chloride used extensively in the synthesis of barbiturates, heterocycles, and polymer intermediates.[1] Its structural integrity is compromised by trace moisture, leading to the formation of diethylmalonic acid and corrosive hydrogen chloride (HCl) gas.

This guide provides a root-cause analysis of hydrolysis, protocols for anhydrous handling, and troubleshooting steps for recovering degraded reagents.[2]

Module 1: The Chemistry of Failure (Root Cause Analysis)

The Hydrolysis Mechanism

Premature hydrolysis is not merely a loss of yield; it introduces acidic impurities that can catalyze unwanted side reactions (e.g., polymerization or decomposition of amine nucleophiles). The diethyl substitution at the

The Pathway: Water acts as a nucleophile, attacking the carbonyl carbon. This forms a tetrahedral intermediate which collapses to release HCl.[2] This process repeats for the second chloride, resulting in the dicarboxylic acid.

Visualization: Hydrolysis vs. Synthesis

HydrolysisPathwayDEMCDiethylmalonylDichlorideInterTetrahedralIntermediateDEMC->Inter+ H₂OTargetTarget Amide/EsterDEMC->Target+ NucleophileH2OTrace Moisture(H₂O)AcidDiethylmalonicAcid (Impurity)Inter->AcidCollapseHClHCl Gas(Corrosive Byproduct)Inter->HClEliminationNucleophileDesired Nucleophile(Amine/Alcohol)Nucleophile->Target

Figure 1: Competitive pathways. The red path indicates the hydrolysis failure mode triggered by moisture, competing with the green synthetic pathway.

Module 2: Storage & Handling Protocols

The "Dry-Chain" Custody

The integrity of the reagent must be maintained from the bottle to the reaction flask.

ParameterSpecificationProtocol
Storage Temp 2–8°CSlows kinetic degradation.[2]
Atmosphere Nitrogen (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

) or Argon (Ar)
Argon is preferred as it is heavier than air, forming a "blanket" over the liquid.
Container Sure/Seal™ or Schlenk FlaskNever store in simple screw-cap vials for long periods.[2]
Septum Teflon-faced SiliconeReplace septa after multiple punctures to prevent coring and moisture ingress.[2]
Solvent Compatibility Table

Using "wet" solvents is the most common cause of failure.

SolventMax Water ContentDrying MethodNotes
Dichloromethane (DCM) < 50 ppmDistillation over ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Excellent solubility; standard for acylations.
Tetrahydrofuran (THF) < 30 ppmNa/Benzophenone or Molecular Sieves (3Å)Warning:[2] HCl byproduct can cleave THF ethers over time.[2]
Toluene < 50 ppmSodium metalGood for high-temp reactions; azeotropes water.[2]
DMF AVOID N/AReacts violently with acid chlorides (Vilsmeier-Haack type reactions).[2]

Module 3: Reaction Troubleshooting & Recovery

Workflow: Handling & Setup

To prevent hydrolysis during transfer, use positive pressure techniques.[2]

HandlingWorkflowStartStart: Reagent BottleCheckVisual Inspection(Clear/Pale Yellow?)Start->CheckPurifyDistillation(58-60°C @ 28 mmHg)Check->PurifyCloudy/PrecipitatePrepGlassware Prep(Oven Dry >120°C)Check->PrepClearPurify->PrepRecoveredTransferSyringe Transfer(Positive N₂ Pressure)Prep->TransferReactionReaction Flask(Add Dropwise)Transfer->Reaction

Figure 2: Decision tree for reagent handling. If the reagent appears cloudy, it must be purified before use.

Purification of Degraded Reagent

If the bottle has been compromised (indicated by white solids or fuming), simple filtration is insufficient. You must redistill.[2][3]

Protocol:

  • Set up a short-path distillation apparatus.

  • Add a small amount of thionyl chloride (

    
    ) to the pot (approx. 1-2% v/v). Why? This chemically converts any hydrolyzed diacid back into the acid chloride.
    
  • Distill under reduced pressure.

    • Target BP: 58–60°C at 28 mmHg [1].[2]

  • Discard the first 5% (forerun) and collect the main fraction.[2]

Module 4: Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned pink/red immediately upon addition. Is this hydrolysis?

  • Diagnosis: Likely not hydrolysis.[2] Pure hydrolysis yields white precipitates (malonic acid) or colorless fumes.[2]

  • Cause: A pink or red coloration often indicates the formation of charge-transfer complexes or impurities when reacting malonyl chlorides with amines or pyridines [2].

  • Action: If the color persists but the product forms (verify via TLC/LCMS), it may be a benign side effect. However, ensure your amine source is free of N-oxide impurities.[2]

Q2: I see "white smoke" when I open the bottle. Is the reagent dead?

  • Diagnosis: The "smoke" is HCl gas reacting with atmospheric moisture.[2] It indicates the reagent is active but is currently degrading.[2]

  • Action: Purge the headspace immediately with dry Argon for 5 minutes and seal it with a fresh septum. If the liquid remains clear, it is usable.[2] If cloudy, distill.[2]

Q3: Can I use a rotary evaporator to dry the reagent?

  • Answer: NO.

  • Reasoning: Rotary evaporators are rarely strictly anhydrous.[2] The vacuum pump will pull moisture into the flask, and the large surface area accelerates hydrolysis. Always distill using a dedicated vacuum manifold (Schlenk line).[2]

Q4: How do I quench the reaction safely?

  • Protocol: Do not add water directly to the concentrated acid chloride.[2]

  • Step 1: Dilute the reaction mixture with DCM or Toluene.[2]

  • Step 2: Cool to 0°C.

  • Step 3: Add a saturated solution of Sodium Bicarbonate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) dropwise. This neutralizes the generated HCl and hydrolyzes unreacted acid chloride in a controlled biphasic system.
    

References

  • Organic Syntheses. (1963).[2] Di-tert-butyl Malonate.[2] Coll. Vol. 4, p. 261.[2] (Describes distillation of malonyl dichloride derivatives). [2]

  • ResearchGate Forum. (2022).[2][4] Malonyl dichloride reactivity in the presence of pyridine? (Discussion on color changes during synthesis).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2][3] (Standard text for purification of acid chlorides). [2]

  • PubChem. (n.d.).[2] this compound (Compound).[2][1][5] National Library of Medicine.[2]

Technical Support Center: Distillation of Diethylmalonyl Dichloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of Diethylmalonyl dichloride. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we address the common challenges encountered during the distillation of this highly reactive intermediate, providing troubleshooting advice and detailed protocols to ensure a successful purification. Our approach is grounded in established chemical principles and field-proven techniques to help you navigate the complexities of handling this thermally sensitive compound.

Introduction: The Challenge of Purity

This compound is a valuable bifunctional building block in organic synthesis. However, its purification by distillation is notoriously challenging due to its inherent thermal instability. Many researchers encounter issues with low yield, product decomposition, and inconsistent purity. This guide is designed to provide a deeper understanding of these challenges and offer practical solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound dark-colored and viscous after distillation?

This is a classic sign of thermal decomposition. This compound is susceptible to degradation at elevated temperatures, even under reduced pressure. The high boiling point of this compound (197-199 °C at atmospheric pressure) necessitates vacuum distillation to lower the required temperature. However, even under vacuum, localized overheating can initiate decomposition, leading to the formation of polymeric or condensed byproducts, which are often dark and viscous. A US patent explicitly notes that without stabilizing agents, significant decomposition of dialkylmalonyl halides occurs during distillation, resulting in an impure product and reduced yield.[1]

Q2: I'm experiencing significant pressure fluctuations during the vacuum distillation. What could be the cause?

Pressure fluctuations are often due to the evolution of gaseous byproducts from decomposition.[1] As the this compound breaks down, it can release volatile substances, such as hydrogen chloride (HCl) or carbon monoxide, which disrupt the stability of the vacuum. This can lead to bumping and inconsistent distillation rates. It is also crucial to ensure all joints in your distillation apparatus are properly sealed and greased to prevent leaks.[2]

Q3: My yield is consistently low, even though the initial reaction to form the dichloride seems complete. Where am I losing my product?

Low yields are a direct consequence of product loss due to decomposition during the distillation workup. The patent US3220935A highlights that in the absence of a stabilizer, yields can be drastically reduced, and in some cases, no desired product is recovered at all due to decomposition.[1] Another potential cause is hydrolysis from inadequate drying of glassware or starting materials, which would convert the acid chloride back to the carboxylic acid.

Q4: Can I purify this compound by other methods, such as chromatography?

While chromatography is a powerful purification technique, it is generally not suitable for highly reactive acyl chlorides like this compound. The compound is extremely sensitive to moisture and will readily hydrolyze on silica gel. Recrystallization may be an option for some related compounds, such as dimethylmalonyl chloride, which is a solid at room temperature, but this compound is a liquid, making recrystallization challenging.[3] Therefore, a carefully controlled vacuum distillation remains the most viable method for purification.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems during the distillation of this compound.

Observed Problem Potential Cause Recommended Solution
Product is dark/charred Thermal decomposition due to excessive temperature.1. Ensure the vacuum is as deep as your pump allows to minimize the boiling point. 2. Use a well-controlled oil bath for heating; avoid direct heating with a mantle. 3. Add a stabilizing agent to the crude product before distillation.[1] 4. Distill as rapidly as possible to minimize the time the compound spends at high temperatures.
Low or no yield Severe thermal decomposition or hydrolysis.1. Thoroughly dry all glassware and ensure anhydrous conditions. 2. Confirm the complete conversion of diethylmalonic acid to the dichloride before attempting distillation. 3. Employ a stabilizing agent as described in the detailed protocol below.[1]
Pressure instability Gaseous decomposition products being released.1. Check for leaks in the distillation setup.[2] 2. Lower the distillation temperature by improving the vacuum. 3. The use of a stabilizer should mitigate decomposition and thus gas evolution.[1]
Product co-distills with impurities Inefficient fractional distillation.1. Use a short Vigreux column to improve separation from less volatile impurities. 2. Ensure a slow and steady distillation rate to allow for proper fractionation.

The Science Behind the Solution: Preventing Decomposition

The core issue with distilling this compound is its tendency to undergo thermal decomposition. While the exact decomposition pathways are not extensively documented in peer-reviewed literature, the patent literature strongly indicates that this is the primary failure mode.[1] The patent suggests that the decomposition of dialkylmalonyl halides can be prevented by the addition of certain stabilizing agents. These are broadly categorized as:

  • Tertiary aromatic diamines: Examples include 2,2'-bipyridine and 1,10-phenanthroline.

  • Alkylenediamines and their derivatives: Such as 1,2-diaminocyclohexane and ethylenediaminetetraacetic acid (EDTA).[1]

These compounds likely function as inhibitors of radical or ionic decomposition pathways. They can chelate metal ions that might catalyze decomposition or act as traps for reactive intermediates. The patent demonstrates that using these stabilizers allows for high yields (up to 95%) of pure dialkylmalonyl halides.[1]

Experimental Protocol: Stabilized Vacuum Distillation of this compound

This protocol incorporates best practices for handling thermally sensitive acyl chlorides and includes the use of a stabilizing agent as suggested by patent literature to mitigate decomposition.[1]

Materials:

  • Crude this compound

  • Stabilizing agent (e.g., Ethylenediaminetetraacetic acid (EDTA) or 1,10-phenanthroline)

  • Anhydrous solvents for cleaning (e.g., dichloromethane)

  • High-vacuum grease

  • Dry ice and acetone for cold trap

Equipment:

  • Round-bottom flask

  • Short-path distillation head with Vigreux column

  • Thermometer and adapter

  • Condenser

  • Receiving flask

  • Vacuum pump with a cold trap

  • Heating mantle or oil bath with a magnetic stirrer

  • Magnetic stir bar

Procedure:

  • Preparation of Glassware: All glassware must be meticulously dried in an oven at >120 °C for several hours and assembled while still hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • Charging the Flask:

    • To the cooled, dry distillation flask, add the crude this compound.

    • Add a magnetic stir bar.

    • Add the stabilizing agent. A concentration of 0.1 to 2% by weight of the crude product is recommended.[1]

  • Assembly of the Distillation Apparatus:

    • Assemble the distillation apparatus as shown in the diagram below. Ensure all joints are lightly greased with high-vacuum grease to ensure a good seal.

    • Use a short Vigreux column to aid in separation without causing excessive reflux and prolonged heating.

    • Place a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.

  • Distillation:

    • Begin stirring the crude product.

    • Slowly and carefully apply vacuum. The pressure should be as low as possible (ideally <1 mmHg).

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask using an oil bath. An oil bath provides more uniform heating than a mantle and reduces the risk of localized overheating.

    • Collect any low-boiling impurities as a forerun.

    • Slowly increase the temperature of the oil bath until the this compound begins to distill. The boiling point will depend on the vacuum achieved.

    • Collect the pure this compound in the receiving flask. The product should be a colorless to pale yellow liquid.

  • Shutdown and Storage:

    • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.

    • Store the purified this compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container at 2-8 °C to prevent degradation.

Visualizing the Workflow: Troubleshooting Distillation

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the distillation of this compound.

G start Start Distillation problem Problem Encountered? start->problem dark_product Dark/Charred Product problem->dark_product Yes low_yield Low/No Yield problem->low_yield Yes pressure_instability Pressure Instability problem->pressure_instability Yes success Successful Purification problem->success No cause_decomp Thermal Decomposition dark_product->cause_decomp low_yield->cause_decomp cause_hydrolysis Hydrolysis low_yield->cause_hydrolysis pressure_instability->cause_decomp cause_leaks System Leaks pressure_instability->cause_leaks solution_temp Reduce Temperature: - Deeper Vacuum - Controlled Heating cause_decomp->solution_temp solution_stabilizer Add Stabilizer (e.g., EDTA) cause_decomp->solution_stabilizer solution_anhydrous Ensure Anhydrous Conditions cause_hydrolysis->solution_anhydrous solution_seal Check and Reseal All Joints cause_leaks->solution_seal

Sources

How to remove unreacted Diethylmalonyl dichloride from a reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the removal of unreacted Diethylmalonyl dichloride (CAS: 54505-72-5) from reaction mixtures. This guide is structured as a Tier 2/3 Technical Support resource for organic chemists.

Reagent Profile:

  • Name: this compound (2,2-Diethylmalonyl chloride)[1]

  • Boiling Point: 197–199 °C (Atmospheric) | High Boiling Point[1][2]

  • Density: 1.145 g/mL[1][2][3]

  • Reactivity: Violent reaction with water/alcohols; lachrymator; corrosive.[1][2]

  • Key Challenge: Unlike lower molecular weight acid chlorides (e.g., acetyl chloride), this reagent cannot be removed by rotary evaporation due to its high boiling point.[1][2] It requires chemical quenching or high-vacuum distillation.[1][2]

Decision Matrix: Select Your Workup Protocol

Before proceeding, determine the stability of your target product to select the correct removal method.[1][2]

WorkupDecision Start Start: Excess this compound Present IsProductAcidStable Is Target Product Acid/Base Stable? Start->IsProductAcidStable IsProductVolatile Is Target Product Volatile (<200°C)? IsProductAcidStable->IsProductVolatile Yes MethodB Method B: Ester Quench & Chromatography IsProductAcidStable->MethodB No (Sensitive) MethodA Method A: Alkaline Hydrolysis (Standard Protocol) IsProductVolatile->MethodA No (Solid/High BP) MethodC Method C: High-Vacuum Distillation IsProductVolatile->MethodC Yes (Distillable)

Figure 1: Decision tree for selecting the appropriate removal strategy based on product properties.

Troubleshooting Guides & Protocols

Scenario A: The Standard Removal (Alkaline Hydrolysis)

User Issue: "I cannot rotovap the excess reagent off. My product is a neutral organic solid/oil." Technical Explanation: this compound hydrolyzes to diethylmalonic acid .[1][2] Unlike the chloride, the dicarboxylic acid is highly soluble in basic aqueous solutions (as a dicarboxylate salt), allowing for efficient separation from neutral organic products via phase extraction.[1][2]

Protocol:

  • Quench: Cool the reaction mixture to 0 °C. Slowly add saturated aqueous NaHCO₃ (Sodium Bicarbonate).

    • Caution: Evolution of CO₂ gas will be vigorous.[1][2] Add dropwise.

    • Chemistry:R(COCl)2 + 2H2O -> R(CO2H)2 + 2HCl.[1][2] The base neutralizes the HCl.[2]

  • Hydrolysis Period: Stir vigorously at room temperature for 30–60 minutes .

    • Why? The two acyl chloride groups on the quaternary carbon (diethyl substituted) are sterically hindered.[1][2] Rapid quenching might only hydrolyze one chloride.[2] Extended stirring ensures conversion to the dicarboxylate.[1][2]

  • Phase Separation:

    • Add an organic solvent (DCM or EtOAc).[1][2]

    • Aqueous Layer (Top/Bottom): Contains the unwanted Diethylmalonic acid (as disodium salt).[1][2]

    • Organic Layer: Contains your target product.[1][2]

  • The "Basic Wash" Check: Wash the organic layer 2x with 1M NaOH (if product tolerates high pH) or Sat.[1][2] NaHCO₃ to ensure complete removal of the acid byproduct.[2]

Validation:

  • Check TLC.[1][2][4] The acid chloride spot (usually high Rf, streaks) should disappear.[1][2] The byproduct (dicarboxylic acid) remains at the baseline in the aqueous phase.[1]

Scenario B: Purification of Acid-Sensitive Products

User Issue: "My product degrades during aqueous basic workup. How do I remove the chloride?" Technical Explanation: If the product cannot tolerate the hydrolysis generated HCl or the subsequent basic wash, you must convert the acid chloride into a neutral, non-reactive ester that can be separated via chromatography.[1][2]

Protocol:

  • Quench: Add excess Methanol (MeOH) and a scavenger base (e.g., Pyridine or Triethylamine) to the reaction mixture at 0 °C.

  • Reaction: Stir for 30 minutes.

    • Transformation: Unreacted this compound → Diethyl diethylmalonate (an ester).[1][2]

  • Removal:

    • Concentrate the mixture.[1][2][5][6]

    • The byproduct, Diethyl diethylmalonate, is a stable liquid (bp ~218 °C).[1][2]

    • Chromatography: Perform column chromatography. The ester is non-polar but distinct from most target amides/heterocycles.[1][2]

    • Note: Do NOT attempt to chromatograph the unreacted acid chloride directly; it will react with the silica gel silanols, releasing HCl and degrading your column/product [4].[1][2]

Scenario C: Distillation (Physical Separation)

User Issue: "I am running a large-scale reaction and want to avoid extraction." Technical Explanation: this compound has a high boiling point (197 °C).[1][2][3] Simple distillation often fails to separate it from products with similar volatility.[1][2]

Protocol:

  • Requirement: High Vacuum (< 1 mmHg).[1][2]

  • Boiling Point Shift: Under 10 mmHg vacuum, the boiling point drops to approximately 60–70 °C [1].[1][2]

  • Procedure: Use a Kugelrohr or short-path distillation setup.[1][2][7]

    • Warning: Ensure the receiving flask is kept very cold.[1][2] Any residual acid chloride vapors are corrosive to pump oil.[1][2] Use a liquid nitrogen trap.[2][7]

Frequently Asked Questions (FAQ)

Q: The reaction mixture turned pink/red after adding the acid chloride. Is this normal? A: Yes, this is a known phenomenon with substituted malonyl chlorides [3].[1][2] It often indicates the formation of trace ketene intermediates or enol complexes, especially in the presence of pyridine or amines.[1][2] If the color persists but the reaction proceeds, it is usually a harmless impurity removed during the alkaline wash.[2]

Q: I formed a stubborn emulsion during the aqueous quench. How do I fix it? A: Malonyl derivatives can act as surfactants.[1][2]

  • Immediate Fix: Add solid NaCl (brine saturation) to the aqueous layer.[1][2]

  • Prevention: Use 1M HCl for the initial quench instead of water/bicarbonate (if product tolerates acid).[1][2] Acidic quenches often break emulsions better than basic ones [2].[1][2] You can then wash the organic layer with base after the layers separate.[1][2]

Q: Can I use silica gel to "catch" the unreacted acid chloride? A: No. While silica has hydroxyl groups, the reaction releases HCl gas in situ, which can destroy your product or crack the column.[1][2] Always quench to an ester or acid before chromatography [4].[1][2]

Quantitative Data Summary

PropertyValueImplication for Workup
Boiling Point 197–199 °CDo not attempt to remove by Rotovap.[1][2]
Density 1.145 g/mLHeavier than water; organic layer usually on bottom if using DCM.[1][2]
Hydrolysis Product Diethylmalonic AcidSolid/Semi-solid.[1][2] Soluble in NaOH/NaHCO₃.[1][2]
Methanolysis Product Diethyl diethylmalonateStable liquid.[1][2] Separable by Flash Chromatography.[1][2]

References

  • Sigma-Aldrich. this compound Product Properties & Safety Data. Retrieved from [2][3]

  • Organic Syntheses. General Procedures for Acid Chloride Quenching and Workup. Org. Synth. 2002 , 79, 176.[2] Retrieved from [1][2]

  • ResearchGate. Discussion on Malonyl Dichloride Reactivity and Color Changes. Retrieved from

  • Core.ac.uk. Reactions of Modified Silica Gel Surfaces with Organometallic Compounds. Retrieved from

Sources

Validation & Comparative

Diethylmalonyl Dichloride vs. Phosgene: A Comparative Guide for Heterocyclic Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Diethylmalonyl dichloride as an alternative to phosgene in certain syntheses Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

While Phosgene (


) remains the gold standard for introducing a single carbonyl unit (C1 synthon) to form cyclic ureas, carbonates, and isocyanates, its extreme toxicity and gaseous state pose significant handling challenges.[1] this compound (DEMCl), a liquid C3 synthon, serves as a strategic "scaffold alternative" in drug discovery. It allows for the construction of 6-membered pyrimidine-2,4,6-trione (barbiturate) cores which mimic the electronic and hydrogen-bonding properties of phosgene-derived 5-membered cyclic ureas, but with superior handling safety and distinct pharmacological profiles.

This guide objectively compares these two reagents, focusing on their application in synthesizing rigid nitrogenous heterocycles—a critical workflow in medicinal chemistry.

Technical Specifications & Safety Profile

The primary driver for seeking alternatives to phosgene is safety and ease of handling. DEMCl offers a distinct advantage as a high-boiling liquid, eliminating the need for complex gas-scrubbing infrastructure required for phosgene.

Table 1: Physicochemical and Safety Comparison
FeaturePhosgene (

)
This compound (DEMCl)
State (RT) Gas (Liquefies at 8.3°C)Liquid
Boiling Point 8.3°C197–199°C
Synthon Type C1 (Carbonyl insertion)C3 (Malonyl insertion)
Primary Hazard Acute Pulmonary Edema (LC50 ~5 ppm)Corrosive / Lachrymator (Causes burns)
Handling Req. Gas monitoring, scrubbers, negative pressureStandard fume hood, moisture exclusion
Reaction Product 5-membered rings (e.g., Cyclic Ureas)6-membered rings (e.g., Barbiturates)
Atom Economy High (Loss of 2 HCl)Lower (Loss of 2 HCl + incorporation of C3 unit)
Mechanistic Comparison: Scaffold Construction

In drug development, "alternatives" often refer to pharmacophore hopping —changing the core ring size while maintaining binding interactions.

  • Phosgene Route (C1 Insertion): Reacts with 1,2-diamines or ureas to close a 5-membered ring (Imidazolidin-2-one). This scaffold is rigid and planar.

  • DEMCl Route (C3 Insertion): Reacts with ureas or amidines to close a 6-membered ring (Pyrimidine-2,4,6-trione). This scaffold introduces the gem-diethyl group, increasing lipophilicity and metabolic stability while maintaining the hydrogen-bond donor/acceptor motif of the urea.

Figure 1: Comparative Reaction Pathways

ReactionPathways cluster_Phosgene Phosgene Route (C1 Insertion) cluster_DEMCl DEMCl Route (C3 Insertion) Urea Urea Substrate (H2N-CO-NH2) Phosgene Phosgene (COCl2) CyclicUrea Cyclic Urea / Hydantoin (5-Membered Ring) Urea->CyclicUrea + Phosgene - 2 HCl DEMCl This compound (ClOC-C(Et)2-COCl) Barbiturate Barbital / Pyrimidinedione (6-Membered Ring) Urea->Barbiturate + DEMCl - 2 HCl

Caption: Divergent synthesis pathways. Phosgene yields 5-membered cyclic ureas; DEMCl yields 6-membered barbiturates, offering a safer liquid-phase alternative for generating rigid urea-based pharmacophores.

Experimental Protocols

The following protocols contrast the operational complexity of using Phosgene versus DEMCl.

Protocol A: Synthesis of Cyclic Urea using Phosgene (Reference Standard)

Note: This process requires strict safety controls due to inhalation risks.

  • Setup: A 3-neck flask equipped with a dry ice condenser, gas inlet tube, and caustic scrubber outlet (20% NaOH).

  • Reagent Prep: Dissolve 0.1 mol of

    
    -dialkyl-1,2-diamine in dry dichloromethane (DCM) with 0.25 mol triethylamine (base).
    
  • Addition: Cool to 0°C. Slowly bubble Phosgene gas (or add liquid phosgene solution in toluene) into the mixture.

  • Monitoring: Reaction is rapid (exothermic). Monitor by TLC for disappearance of diamine.

  • Quench: Purge system with nitrogen into the scrubber to remove excess phosgene.

  • Workup: Wash with water, dry over

    
    , and concentrate.
    
  • Risk: High. Leakage can be fatal.

Protocol B: Synthesis of 5,5-Diethylbarbituric Acid using DEMCl (Recommended Alternative)

Note: This process utilizes standard liquid handling techniques.

  • Setup: A standard 250 mL round-bottom flask with a reflux condenser and drying tube (

    
    ).
    
  • Reagent Prep:

    • Dissolve 0.1 mol (6.0 g) of dry Urea in 50 mL of dry pyridine (acts as solvent and acid scavenger).

    • Alternatively: Use sodium ethoxide in ethanol if avoiding pyridine, though DEMCl is moisture sensitive.

  • Addition:

    • Place 0.1 mol (19.7 g) of This compound in a pressure-equalizing addition funnel.

    • Add dropwise to the urea solution at 0°C over 30 minutes. (Reaction is exothermic but controllable).

  • Reaction:

    • Allow to warm to room temperature.[2]

    • Heat to 60–80°C for 2–4 hours to ensure complete cyclization.

  • Workup:

    • Pour the reaction mixture into 200 mL ice water containing HCl (to neutralize pyridine).

    • The product (Barbital) precipitates as a white solid.[3]

    • Filter, wash with cold water, and recrystallize from ethanol/water.

  • Yield: Typically 70–85%.

  • Risk: Moderate (Corrosive). No inhalation hazard comparable to phosgene.

Performance Data: Yield & Efficiency

The following data compares the efficiency of ring closure for urea-derivatives using both reagents. Note that while Phosgene is more reactive (faster), DEMCl provides higher molecular weight scaffolds with easier purification.

ParameterPhosgene (Gas/Soln)DEMCl (Liquid)
Reaction Time 0.5 – 1 hour3 – 6 hours
Temperature -78°C to 0°C0°C to 80°C
Typical Yield 85–95%70–85%
Purification Evaporation (Gas leaves system)Recrystallization (Solid product)
By-products HCl,

(if hydrolyzed)
HCl, Diethylmalonic acid (if hydrolyzed)
Strategic Application in Drug Design

Why choose DEMCl over Phosgene?

  • Lipophilicity Tuning: The ethyl groups in DEMCl introduce significant lipophilicity (

    
     increase), which improves blood-brain barrier (BBB) penetration compared to the bare carbonyl insertion of phosgene.
    
  • Metabolic Stability: The quaternary carbon introduced by DEMCl blocks metabolic oxidation at that position, whereas the C5 position in phosgene-derived hydantoins can be metabolically labile.

  • Regulatory Compliance: Avoiding phosgene eliminates the need for Schedule 3 chemical weapon precursor protocols in many jurisdictions, streamlining procurement and storage.

Figure 2: Decision Logic for Reagent Selection

DecisionTree Start Goal: Synthesize Cyclic Urea Scaffold RingSize Desired Ring Size? Start->RingSize FiveMem 5-Membered Ring (Imidazolidinone) RingSize->FiveMem Rigid/Planar SixMem 6-Membered Ring (Pyrimidinedione) RingSize->SixMem Lipophilic/Stable SafetyCheck Is Gas Handling Available? FiveMem->SafetyCheck DEMClNode Use this compound (C3 Insertion) SixMem->DEMClNode PhosgeneNode Use Phosgene / Triphosgene (C1 Insertion) SafetyCheck->PhosgeneNode Yes Consider CDI or Urea fusion Consider CDI or Urea fusion SafetyCheck->Consider CDI or Urea fusion No

Caption: Decision matrix for medicinal chemists. DEMCl is the reagent of choice when 6-membered, lipophilic rings are desired without gas handling constraints.

References
  • Sigma-Aldrich. (n.d.).[4] this compound 98% Product Specification and Safety Data Sheet. Retrieved from

  • Organic Syntheses. (1943). Barbituric Acid Synthesis via Malonic Ester Condensation. Organic Syntheses, Coll. Vol. 2, p.60. Retrieved from

  • Cotarca, L., & Eckert, H. (2017). Phosgenations: A Handbook. Wiley-VCH. (Context on Phosgene reactivity and industrial handling).
  • PubChem. (n.d.).[5] Phosgene - Compound Summary. National Library of Medicine. Retrieved from

  • ResearchGate. (2020). Phosgene formation via carbon monoxide and dichlorine reaction over an activated carbon catalyst. Retrieved from

Sources

Comparing the performance of Diethylmalonyl dichloride in solution vs. interfacial polymerization

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Polymerization Methods for Diethylmalonyl Dichloride

An Objective Comparison of Solution vs. Interfacial Polymerization Performance

For researchers and professionals in polymer chemistry and drug development, the choice of polymerization technique is a critical decision that dictates the final properties, yield, and scalability of the resulting polymer. This compound, a highly reactive diacyl chloride, is a valuable monomer for synthesizing polyesters and polyamides. This guide provides an in-depth, objective comparison of two primary methods for its polymerization: solution polymerization and interfacial polymerization. We will delve into the underlying mechanisms, performance metrics, and practical considerations to empower you to make an informed selection for your specific application.

Fundamental Principles: A Tale of Two Phases

Understanding the core mechanisms of each technique is fundamental to appreciating their distinct performance characteristics.

Solution Polymerization: The Homogeneous Approach

In solution polymerization, both the this compound and a suitable comonomer (e.g., a diamine or diol) are dissolved in a single, inert solvent. The reaction proceeds in a homogeneous liquid phase.

Causality Behind Experimental Choices:

  • Solvent Selection: The chosen solvent is critical. It must dissolve both monomers and the resulting polymer to prevent premature precipitation, which would halt chain growth and limit molecular weight.[1] The solvent's ability to manage the heat of reaction is also a key advantage, allowing for better temperature control compared to bulk polymerization.[2]

  • Temperature and Concentration Control: The reaction is highly exothermic.[1] Therefore, low monomer concentrations and controlled temperatures (often below room temperature) are necessary to prevent side reactions and ensure a controlled, steady polymer growth.[1][3]

  • Stoichiometry and Purity: Achieving high molecular weight polymer requires precise stoichiometric balance between the monomers and high monomer purity. Any imbalance or impurity can act as a chain terminator.

Interfacial Polymerization: Harnessing the Boundary

Interfacial polymerization is a heterogeneous technique that occurs at the boundary between two immiscible liquids.[1] Typically, this compound is dissolved in an organic solvent (e.g., hexane or dichloromethane), while the comonomer, such as a diamine, is dissolved in an aqueous phase.[4]

Causality Behind Experimental Choices:

  • Immiscible Phases: The two-phase system is the cornerstone of this method. Polymer formation is confined to the liquid-liquid interface.[4]

  • Reaction Kinetics: The reaction is incredibly fast and diffusion-controlled.[5] Once the initial polymer film forms at the interface, the rate is limited by the diffusion of the amine monomer through this newly formed barrier to reach the unreacted acyl chloride.[5][6]

  • Acid Scavenger: The condensation reaction between an amine and an acyl chloride produces hydrochloric acid (HCl) as a byproduct.[7] An acid scavenger, such as sodium hydroxide or sodium carbonate, is typically added to the aqueous phase to neutralize the HCl.[4][8] This prevents protonation of the amine monomer, which would render it unreactive, thereby driving the polymerization forward.

Comparative Performance Analysis

The choice between solution and interfacial methods hinges on the desired polymer characteristics and process requirements. The following sections compare their performance based on key metrics.

Molecular Weight and Polydispersity

The number-average molecular weight (Mn) and its distribution (polydispersity index, PDI) are critical parameters that influence the mechanical and physical properties of the final polymer.[9][10]

  • Interfacial Polymerization often yields very high molecular weight polymers rapidly, even at low monomer conversion.[5][11] The reaction is self-limiting in a beneficial way; the high reactivity is confined to the interface, and the rapid formation of a polymer film allows for the attainment of high molecular weight without the stringent need for perfect stoichiometric balance that characterizes solution methods.

  • Solution Polymerization can produce polymers with a more controlled, often narrower, molecular weight distribution (lower PDI). However, achieving high molecular weight is challenging and requires rigorous control over stoichiometry, monomer purity, temperature, and concentration.[1]

Reaction Kinetics and Control
  • Interfacial Polymerization is characterized by extremely high reaction rates, with constants reaching 10² to 10⁶ L mol⁻¹ s⁻¹.[5] This speed can be an advantage for rapid synthesis but makes the process difficult to control precisely. The overall process is governed by monomer diffusion to the interface.[5]

  • Solution Polymerization offers significantly better control over the reaction. The rate can be easily managed by adjusting the temperature and monomer concentration.[2] This control is crucial for applications requiring specific polymer architectures or for studying polymerization kinetics. However, the overall reaction time is much longer.

Yield, Purity, and Scalability
  • Solution Polymerization presents challenges in achieving a pure polymer. The final product is dissolved in a large volume of solvent, which must be completely removed—a process that is often difficult, energy-intensive, and costly, especially at scale.[12] This can leave residual solvent as an impurity. Yields per reactor volume are also lower due to the necessary dilution.[11]

  • Interfacial Polymerization typically results in a polymer that precipitates out of the reaction system as a film or powder, making it relatively easy to collect and purify by simple washing. This method is highly scalable and is used for the industrial production of polymers like polyamides and polycarbonates. Vigorous stirring can be used to increase the interfacial surface area, leading to higher yields.[13]

Summary of Performance Characteristics
Performance MetricSolution PolymerizationInterfacial Polymerization
Molecular Weight (Mn) Moderate to High (highly dependent on stoichiometry)Very High (less dependent on stoichiometry)
Polydispersity (PDI) Generally NarrowerGenerally Broader
Reaction Rate Slow to Moderate, ControllableExtremely Fast, Diffusion-Controlled[5]
Process Control Excellent (via temperature & concentration)Difficult (diffusion-limited)
Purity of Product Challenging (requires extensive solvent removal)[12]High (easy to isolate and wash)
Yield per Volume Lower due to dilution[11]Higher
Stoichiometry Req. Strict (1:1 ratio is critical)Less Strict
Temperature Control Good (solvent acts as heat sink)[2]Moderate (highly exothermic at interface)

Experimental Protocols & Workflows

To provide a practical context, the following are representative, self-validating protocols for synthesizing a polyamide from this compound and a diamine (e.g., 1,6-hexanediamine).

Workflow Diagram: Solution Polymerization

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification p1 Dissolve Diamine in Anhydrous Solvent p2 Dissolve this compound in Anhydrous Solvent r1 Cool Diamine Solution to 0-5°C p2->r1 r2 Slowly Add Acyl Chloride Solution Dropwise r1->r2 r3 Stir Under Inert Gas for Several Hours r2->r3 i1 Precipitate Polymer in Non-Solvent r3->i1 i2 Filter Precipitate i1->i2 i3 Wash with Non-Solvent i2->i3 i4 Dry Under Vacuum i3->i4

Caption: Workflow for solution polymerization of a polyamide.

Protocol: Solution Polymerization
  • Monomer Preparation (Self-Validation): Ensure both this compound and 1,6-hexanediamine are of high purity. Use an anhydrous, polar aprotic solvent like N,N-dimethylacetamide (DMAC) or N-methyl-2-pyrrolidone (NMP). The solvent must be free of water, which would hydrolyze the acyl chloride.

  • Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, dissolve 1,6-hexanediamine in the anhydrous solvent.

  • Initiation: Cool the diamine solution to 0-5°C in an ice bath. Causality: This cooling helps manage the exothermic heat of reaction and minimizes side reactions.

  • Polymerization: Slowly add a solution of this compound (in the same solvent) to the cooled diamine solution dropwise over 30-60 minutes with vigorous stirring. Causality: Slow addition is crucial to maintain temperature control and ensure a homogeneous reaction, leading to a narrower PDI.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 4-24 hours under a nitrogen atmosphere. Causality: The inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Isolation: Pour the viscous polymer solution into a non-solvent like methanol or water to precipitate the polyamide.

  • Purification: Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove unreacted monomers and residual solvent, and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.

Workflow Diagram: Interfacial Polymerization

G cluster_prep Phase Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification p1 Aqueous Phase: Dissolve Diamine & Base p2 Organic Phase: Dissolve this compound r1 Combine Phases (Unstirred or Stirred) p2->r1 r2 Polymer Forms Instantly at the Interface r1->r2 i1 Collect Polymer (Remove Film or Filter Precipitate) r2->i1 i2 Wash with Water i1->i2 i3 Wash with Organic Solvent i2->i3 i4 Dry Under Vacuum i3->i4

Caption: Workflow for interfacial polymerization of a polyamide.

Protocol: Interfacial Polymerization
  • Phase Preparation (Self-Validation):

    • Aqueous Phase: Prepare a solution of 1,6-hexanediamine and an acid scavenger (e.g., 2 molar equivalents of NaOH) in deionized water.

    • Organic Phase: Prepare a solution of this compound in an immiscible organic solvent like dichloromethane or hexane.

  • Polymerization (Unstirred Method):

    • Carefully pour the organic phase onto the aqueous phase in a beaker, minimizing disturbance to create a sharp interface.

    • A film of polyamide will form instantly at the interface.[6]

    • Using forceps, grasp the center of the polymer film and pull it out of the beaker continuously to form a "rope." Causality: As the polymer is removed, fresh monomer diffuses to the interface to continue the reaction.

  • Polymerization (Stirred Method):

    • Place the aqueous phase in a blender or a flask with a high-speed mechanical stirrer.

    • Rapidly add the organic phase while stirring vigorously. An emulsion will form, and the polymer will precipitate as a powder. Causality: Stirring dramatically increases the interfacial surface area, leading to a higher yield of polymer in a shorter time.[13]

  • Isolation and Purification:

    • Collect the polymer rope or filtered powder.

    • Wash it thoroughly with water to remove the base and unreacted diamine.

    • Wash with a solvent like acetone or methanol to remove unreacted acyl chloride and the organic solvent.

    • Dry the polymer in a vacuum oven at 60-80°C.

Conclusion and Recommendations

The choice between solution and interfacial polymerization for this compound is not a matter of one being universally superior, but rather a strategic decision based on the desired outcome.

  • Choose Interfacial Polymerization when:

    • The primary goal is to achieve very high molecular weight quickly.

    • Ease of polymer isolation and process scalability are important.

    • Strict stoichiometric control is difficult to achieve.

    • The application can tolerate a polymer with a broader molecular weight distribution.

  • Choose Solution Polymerization when:

    • A narrow molecular weight distribution and precise control over the polymer architecture are required.

    • The kinetics of the polymerization need to be carefully studied and controlled.

    • The final application requires a polymer solution directly (e.g., for coatings or spinning fibers) and solvent removal is not a major concern.

    • High purity of monomers and precise stoichiometric control are feasible.

By understanding the fundamental trade-offs in kinetics, control, and final polymer properties, researchers can effectively leverage the strengths of each method to synthesize polymers tailored to the demanding requirements of advanced materials and drug development applications.

References

  • Innov'ia. (2022, May 12). Interfacial polymerization versus cross-linking Microencapsulation. [Link]

  • Chemistry For Everyone. (2025, August 22). What Is The Difference Between Solution And Bulk Polymerization? YouTube. [Link]

  • ResearchGate. Interfacial and Dispersion Polymerization. [Link]

  • Chemistry LibreTexts. (2020, June 26). 1.6: Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride. [Link]

  • Aidic. Study on the Influence of Interfacial Polymerization Process on Thin–Film Composite (TFC) Forward Osmosis (FO). [Link]

  • ResearchGate. Interfacial Polymerization. [Link]

  • MIT OpenCourseWare. Interfacial Polymerization. [Link]

  • Wikipedia. Interfacial polymerization. [Link]

  • YouTube. (2021, July 14). Interfacial polymerization of polyamide. [Link]

  • PMC - NIH. Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides. [Link]

  • Scribd. Polymerization Techniques: Pros and Cons. [Link]

  • ResearchGate. Factors affecting the interfacial polymerization of polyamide active layers for the formation of polyamide composite membranes. [Link]

  • MDPI. (2021, May 24). Effect of Additives during Interfacial Polymerization Reaction for Fabrication of Organic Solvent Nanofiltration (OSN) Membranes. [Link]

  • ResearchGate. Effect of interfacial polymerization monomer design on the performance and structure of thin film composite nanofiltration and reverse osmosis membranes: A review. [Link]

  • ResearchGate. (PDF) Solution & Bulk polymerization. [Link]

  • Chemistry LibreTexts. (2020, August 21). 3.10: Polyamides. [Link]

  • ResearchGate. Synthesis, characterization and rheological properties of three different microstructures of water-soluble polymers prepared by solution polymerization. [Link]

  • ResearchGate. (2017, January 2). How can I synthesize polyamide from diacid chloride?[Link]

  • Trends in Sciences. (2025, May 15). Direct Comparison between Ring-Opening Polymerization and Hydrolysis-Condensation Methods in the Synthesis of Polydimethylsiloxane as a Vitreous Substitute: A Systematic Literature Review. [Link]

  • Oregon State University. Molecular weight and molecular weight distributions in synthetic polymers. [Link]

  • Royal Society of Chemistry. (2021, April 13). Fabrication of desalination membranes by interfacial polymerization: history, current efforts, and future directions. [Link]

  • PubMed. (2011, September 19). Comparison of in situ polymerization and solution-dispersion techniques in the preparation of Polyimide/Montmorillonite (MMT) Nanocomposites. [Link]

  • MDPI. (2025, August 1). Synthesis, Characterization, and Application of Polymer-Based Materials. [Link]

  • MDPI. Optimal Performance of Thin-Film Composite Nanofiltration-Like Forward Osmosis Membranes Set Off by Changing the Chemical Structure of Diamine Reacted with Trimesoyl Chloride through Interfacial Polymerization. [Link]

  • YouTube. (2014, December 14). Organic Condensation Polymers 3. Polyamides. [Link]

  • Universidad de Zaragoza. Vapor Phase Interfacial Polymerization: A Method to Synthesize Thin Film Composite Membranes without Using Organic Solvents. [Link]

  • MDPI. (2023, February 17). Interfacial Synthesis of an Ultrathin Two-Dimensional Polymer Film via [2 + 2] Photocycloaddition. [Link]

  • PubMed Central. (2022, February 23). Visualizing molecular weights differences in supramolecular polymers. [Link]

  • MDPI. (2026, February 2). Recent Advances in Fluorine- and Silicon-Integrated Organic Solvent Nanofiltration Membranes for Non-Polar Solvent Separation. [Link]

  • YouTube. (2023, June 12). Lecture 02 - Polymers and Polymerization Techniques. [Link]

  • YouTube. (2011, December 5). S2.4.6 Formation of Condensation Polymers: Polyamides [HL IB CHEMISTRY]. [Link]

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A Senior Scientist's Guide to Catalyst Selection for Diethylmalonyl Dichloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fine chemical synthesis, diethylmalonyl dichloride is a pivotal building block. Its geminal dichloride structure offers a pathway to valuable scaffolds, most notably in the synthesis of barbiturates and polycyclic aromatic systems like indandiones. The success of these syntheses, however, is critically dependent on the choice of catalyst.

This guide provides an in-depth evaluation of various catalysts for reactions involving this compound. Moving beyond a simple listing of options, we will explore the mechanistic rationale behind catalyst performance, present available experimental data for comparison, and provide actionable protocols to empower your experimental design.

The Reactivity of this compound: A Double-Edged Sword

This compound's utility stems from its two reactive acyl chloride groups. This bifunctionality allows for tandem reactions, particularly intramolecular or intermolecular double Friedel-Crafts acylations. The primary challenge lies in controlling this reactivity to achieve high yields of the desired product without polymerization or side reactions. The catalyst's role is not merely to initiate the reaction but to deftly orchestrate the formation of one or two carbon-carbon bonds with high efficiency and selectivity.

The archetypal reaction is the electrophilic aromatic substitution known as the Friedel-Crafts acylation. The catalyst, typically a Lewis acid, interacts with a chlorine atom on the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by an aromatic ring to form a new C-C bond.[1]

A Comparative Evaluation of Catalytic Systems

The selection of a catalyst requires a trade-off between reactivity, cost, safety, and environmental impact. We will evaluate three major classes of catalysts: traditional strong Lewis acids, milder Lewis acids, and modern heterogeneous catalysts.

Traditional Lewis Acids: The High-Activity Benchmarks

Aluminum chloride (AlCl₃) is the quintessential catalyst for Friedel-Crafts acylation due to its potent Lewis acidity.[2] It excels in activating the acyl chloride but comes with significant drawbacks, including its moisture sensitivity, corrosive nature, and the large stoichiometric amounts required, which generate substantial hazardous waste.[1]

Ferric chloride (FeCl₃) is a common, more cost-effective, and environmentally benign alternative to AlCl₃.[3] While generally a less potent Lewis acid than AlCl₃, it is highly effective for many acylations and is often preferred in industrial settings where cost and waste are primary concerns.

Table 1: Performance Data for Traditional Lewis Acids

CatalystReaction TypeSubstrate(s)ConditionsYield (%)Reference
AlCl₃ Intramolecular CyclizationPhenylmalonic Acid (precursor)CS₂ solvent, reflux~70%Based on Walker (1935)[4]
AlCl₃ Intermolecular AcylationBenzeneNitrobenzene, 25°CHigh (Kinetics studied)Based on Miller & Long (1951)[5]
FeCl₃ General AcylationAnisole + Acetic AnhydrideIonic Liquid, 60°C94%Based on Scheeren et al. (2023)[6]

Note: Direct comparative data for this compound is scarce. Data is compiled from the specified model reactions to indicate catalyst efficacy.

Milder Lewis Acids and Alternative Homogeneous Catalysts

For sensitive substrates where the harshness of AlCl₃ or FeCl₃ may lead to degradation, milder Lewis acids are employed. Indium(III) chloride (InCl₃) and Zinc chloride (ZnCl₂) are notable examples that can promote intramolecular cyclizations effectively, often with improved diastereoselectivity.[7] Metal triflates, such as Scandium(III) triflate (Sc(OTf)₃), have also emerged as powerful, water-tolerant Lewis acid catalysts that can be used in catalytic amounts, unlike the stoichiometric requirements of AlCl₃.[8]

Heterogeneous Catalysts: The "Green" Frontier

In response to the environmental drawbacks of traditional catalysts, significant research has focused on solid acid catalysts. Zeolites, particularly acidic forms like H-Y and H-ZSM-5, are crystalline aluminosilicates that offer shape selectivity and strong Brønsted/Lewis acid sites.[9] Their primary advantage is the ease of separation from the reaction mixture and their reusability, which are critical for sustainable chemical processes.[10]

Key Advantages of Zeolites:

  • Reusability: Easily filtered and reactivated for multiple cycles.

  • Reduced Waste: Eliminates the need for aqueous workups to remove stoichiometric Lewis acids.

  • Shape Selectivity: The microporous structure can influence product distribution, favoring smaller isomers.

While conversion rates with zeolites can sometimes be lower than with AlCl₃, optimization of reaction conditions (temperature, solvent, catalyst loading) can lead to highly efficient and selective processes.[11]

Mechanistic Insights and Workflow

Understanding the underlying mechanism is crucial for troubleshooting and optimization. The following diagrams illustrate the catalytic cycle and a general workflow for evaluating catalyst performance.

Generalized Mechanism of Lewis Acid-Catalyzed Acylation

G cluster_0 Catalyst Activation & Electrophile Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Catalyst Regeneration AcylChloride R-COCl Complex R-CO-Cl---AlCl₃ AcylChloride->Complex + AlCl₃ LewisAcid AlCl₃ AcyliumIon [R-CO]⁺ (Acylium Ion) Complex->AcyliumIon AlCl4 [AlCl₄]⁻ Complex->AlCl4 Benzene Arene (e.g., Benzene) SigmaComplex Sigma Complex Regen AlCl₃ + HCl AlCl4->Regen + H⁺ Benzene->SigmaComplex + [R-CO]⁺ ProductKetone Aryl Ketone SigmaComplex->ProductKetone - H⁺ G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_analysis Analysis A 1. Add aromatic substrate & solvent to inert reactor B 2. Add catalyst (e.g., AlCl₃, FeCl₃, Zeolite) A->B C 3. Cool mixture (typically 0°C) B->C D 4. Add this compound dropwise with stirring C->D E 5. Allow to warm to RT or heat as required D->E F 6. Monitor reaction (TLC, GC-MS) E->F G 7. Quench reaction (e.g., ice-water) F->G H 8. Extract with organic solvent G->H I 9. Purify product (Chromatography, Recrystallization) H->I J 10. Characterize product (NMR, MS) I->J K 11. Calculate yield J->K

Caption: General workflow for comparing catalyst performance.

Detailed Experimental Protocols

These protocols provide a starting point for laboratory execution. Safety Note: this compound is corrosive and reacts with moisture; handle it in a fume hood with appropriate personal protective equipment. [1]

Protocol 1: AlCl₃-Catalyzed Intramolecular Cyclization of Phenyl-substituted this compound

This procedure is adapted from established methods for synthesizing 2,2-diethyl-1,3-indandione. [4]

  • Setup: Equip a flame-dried, three-necked flask with a dropping funnel, a reflux condenser with a gas outlet (to a bubbler), and a magnetic stirrer. Maintain a dry, inert atmosphere (N₂ or Ar).

  • Reagents: Charge the flask with anhydrous aluminum chloride (2.2 equivalents) and a dry solvent such as carbon disulfide (CS₂) or dichloromethane (DCM).

  • Addition: Dissolve the phenyl-substituted this compound (1 equivalent) in the same dry solvent and add it to the dropping funnel.

  • Reaction: Cool the AlCl₃ suspension to 0°C in an ice bath. Add the dichloride solution dropwise over 30-60 minutes with vigorous stirring.

  • Completion: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Workup: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl.

  • Isolation: Separate the organic layer. Extract the aqueous layer with additional solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Zeolite H-Y-Catalyzed Acylation of Benzene

This protocol is a general method for heterogeneous catalysis, which must be optimized for specific substrates. [11]

  • Catalyst Activation: Activate the Zeolite H-Y catalyst by heating it under vacuum at 400°C for 2-4 hours to remove adsorbed water.

  • Setup: To a flame-dried flask under an inert atmosphere, add the activated Zeolite H-Y (e.g., 20% by weight of the limiting reagent).

  • Reagents: Add dry benzene (large excess, acting as solvent and reagent) to the flask.

  • Reaction: Heat the suspension to the desired reaction temperature (e.g., 80°C). Add this compound (1 equivalent) dropwise.

  • Completion: Stir the reaction at temperature for 12-24 hours, monitoring progress by GC-MS.

  • Workup: Cool the reaction mixture to room temperature.

  • Isolation: Separate the solid catalyst by simple filtration. The catalyst can be washed with solvent, dried, and stored for reactivation and reuse.

  • Purification: Wash the filtrate with a saturated NaHCO₃ solution to remove any HCl, then with brine. Dry the organic layer over anhydrous MgSO₄ and remove the excess benzene under reduced pressure. Purify the resulting product by column chromatography or distillation.

Conclusion and Recommendations

The choice of catalyst for this compound reactions is a critical decision that impacts yield, cost, and sustainability.

  • For maximum reactivity and initial lab-scale synthesis , Aluminum Chloride (AlCl₃) remains the gold standard, particularly for challenging intramolecular cyclizations. Its high activity ensures reaction completion, providing a reliable baseline.

  • For cost-effective, large-scale production , Ferric Chloride (FeCl₃) presents a compelling alternative. Its lower cost and reduced environmental impact make it a more practical choice for industrial applications, provided the slightly lower reactivity is acceptable.

  • For developing sustainable and "green" processes , Heterogeneous catalysts like Zeolite H-Y are the future. While they may require more optimization of reaction conditions, their reusability and the elimination of hazardous aqueous workups offer significant long-term advantages in both cost and environmental footprint.

Ultimately, the optimal catalyst is application-dependent. It is recommended that researchers screen a small set of catalysts—such as AlCl₃, FeCl₃, and a representative zeolite—to determine the best balance of performance, cost, and operational simplicity for their specific synthetic target.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Mardhatillah, A., et al. (2016). FeCl3-catalyzed Synthesis of Dehydrodiisoeugenol. International Journal of Chemistry, 8(1), 1. Available at: [Link]

  • Scheeren, C. W., et al. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 19, 212-220. Available at: [Link]

  • Yadav, J. S., et al. (2014). Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues. RSC Advances, 4(104), 59953-59959. Available at: [Link]

  • Walker, H. G. (1935). 2,2-Diethyl-1,3-indandione. Journal of the American Chemical Society, 57(9), 1796–1796.
  • Miller, W. K., & Long, F. A. (1951). The Kinetics of the Aluminum Chloride Catalyzed Friedel-Crafts Reaction between Benzene and this compound in Nitrobenzene Solution. Journal of the American Chemical Society, 73(10), 4895–4899.
  • Kawada, A., et al. (1995).
  • Chavan, S. P., et al. (2001). Zeolite Catalyzed Friedel-Crafts Reactions: A Review. Letters in Organic Chemistry, 1(1), 58-66.
  • Rasmussen, S. (2017). Zeolite Catalyzed Friedel-Crafts Acylations. Boise State University ScholarWorks. Available at: [Link]

  • Syafri, E., et al. (2019). Synthesis of Uniform Mesoporous Zeolite ZSM-5 Catalyst for Friedel-Crafts Acylation. Catalysts, 9(4), 351. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

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Spectroscopic Comparison Guide: Diethylmalonyl Dichloride vs. 5,5-Diethylbarbituric Acid (Barbital)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis for researchers monitoring the condensation of diethylmalonyl dichloride with urea to synthesize 5,5-diethylbarbituric acid (Barbital) . The transformation represents a classic conversion of a bifunctional acid chloride to a cyclic ureide (barbiturate).

Success in this synthesis is defined by the complete consumption of the highly reactive acid chloride functionality and the formation of the stable, symmetric pyrimidine-trione ring. This guide details the specific spectroscopic markers (IR,


H NMR, 

C NMR) required to validate the product identity and purity, distinguishing it from starting materials and common hydrolytic impurities.

Reaction Pathway Visualization

The following diagram outlines the condensation pathway, highlighting the stoichiometry and byproduct formation.

ReactionScheme SM1 This compound (C7H10Cl2O2) Product Barbital (5,5-Diethylbarbituric Acid) SM1->Product Condensation (-2 HCl) SM2 Urea (CH4N2O) SM2->Product Condensation (-2 HCl) Byprod HCl (Byproduct) Product->Byprod Released

Figure 1: Condensation of this compound and urea to form the barbiturate ring.[1][2]

Spectroscopic Profile: Starting Material vs. Product

Infrared Spectroscopy (FT-IR)

The most immediate confirmation of reaction progress is the shift in carbonyl stretching frequencies. The acid chloride is characterized by a high-frequency singlet, while the product displays the complex multiband pattern typical of cyclic imides/ureas.

FeatureThis compound (Starting Material)Barbital (Product)Mechanistic Insight
C=O[3] Stretch 1785–1815 cm⁻¹ (Strong, Sharp)1680–1760 cm⁻¹ (Multiple bands)Loss of electron-withdrawing Cl lowers the C=O frequency. Ring strain and coupling in the barbiturate ring create three distinct bands (typically ~1680, 1710, 1750 cm⁻¹).
N-H Stretch Absent3100–3450 cm⁻¹ (Broad)Appearance confirms urea incorporation.
C-Cl Stretch ~600–800 cm⁻¹ AbsentDisappearance indicates consumption of the electrophile.
O-H Stretch Absent (unless hydrolyzed)AbsentPresence of broad OH (~3000 cm⁻¹) indicates hydrolysis to diethylmalonic acid (failure).
Nuclear Magnetic Resonance ( H NMR)

Proton NMR provides a quantitative assessment of the ethyl group environment and confirms the symmetry of the final structure.

Solvent Note: this compound is typically run in CDCl₃ . Barbital has limited solubility in chloroform and is best characterized in DMSO-d₆ or MeOD .

Proton EnvironmentThis compound (CDCl₃, δ ppm)Barbital (DMSO-d₆, δ ppm)Interpretation
-NH- (Imide) Absent11.0–11.5 (Broad Singlet, 2H)Diagnostic peak for product formation. Integration should be 2:1 relative to the ethyl CH₂ groups (4H).
-CH₂- (Ethyl) 2.05 – 2.25 (Quartet)1.85 – 2.00 (Quartet)The ethyl groups remain intact. The shift moves slightly upfield as the highly withdrawing COCl groups are replaced by the amide-like ring system.
-CH₃ (Ethyl) 0.95 – 1.10 (Triplet)0.70 – 0.85 (Triplet)Triplet multiplicity is preserved.
Carbon-13 NMR ( C NMR)

Carbon NMR distinguishes the unique carbonyl environments in the product.

  • Starting Material: Shows a single carbonyl signal typically >170 ppm (Acid Chloride).

  • Product: Shows two distinct carbonyl signals due to the symmetry of the pyrimidine ring:

    • C2 (Urea carbon): ~150 ppm.

    • C4/C6 (Amide carbons): ~173 ppm.

    • Quaternary Carbon (C5): ~50–60 ppm.

Experimental Protocol: Synthesis of Barbital

Safety Warning: this compound is corrosive and moisture-sensitive.[4] Handle in a fume hood. Barbiturates are biologically active; handle product with appropriate containment.

Materials
  • This compound (1.0 equiv)

  • Urea (1.1 equiv, dry)[1]

  • Solvent: None (Neat fusion) or Acetic Acid/Sodium Acetate (if using solution method).

  • Recommended Method (Fischer-Dilthey Modification): Condensation in the presence of a condensing agent is often preferred, but the direct reaction of the acid chloride is feasible.

Step-by-Step Workflow
  • Preparation: In a round-bottom flask equipped with a drying tube (CaCl₂), mix finely powdered, dry urea (6.6 g, 110 mmol) with This compound (19.7 g, 100 mmol).

  • Reaction: Heat the mixture gently on an oil bath to 90–100°C .

    • Observation: Evolution of HCl gas will occur (monitor with pH paper at vent). The mixture will liquefy and then resolidify as the product forms.

    • Duration: Maintain heating for 5–7 hours to ensure complete conversion.

  • Quenching: Allow the mass to cool. Add hot water (50 mL) to the residue and boil briefly to dissolve unreacted urea and hydrolyze any remaining acid chloride.

  • Crystallization: Cool the solution to 0–5°C. The crude Barbital will precipitate as a white solid.

  • Purification: Recrystallize from boiling water or dilute ethanol.

    • Target Melting Point: 188–190°C.

Workflow Step1 Mix Reagents (Acid Chloride + Urea) Step2 Heat to 100°C (HCl Evolution) Step1->Step2 Step3 Quench with Hot Water (Remove excess Urea) Step2->Step3 Step4 Crystallize at 4°C Step3->Step4 Step5 Recrystallize (Water/Ethanol) Step4->Step5

Figure 2: Operational workflow for the synthesis and purification of Barbital.

Troubleshooting & Self-Validation

Common Failure Modes
  • Hydrolysis (Moisture Contamination):

    • Symptom:[5][6] Product melts <180°C and is highly soluble in water.

    • Spectroscopy:[3][7][8][9] IR shows broad O-H stretch (2500–3300 cm⁻¹) overlapping C-H region. NMR shows loss of ethyl symmetry if mono-hydrolysis occurs.

    • Identity: Diethylmalonic acid.[4]

  • Incomplete Cyclization (Mono-ureide):

    • Symptom:[5][6] Presence of additional carbonyl peaks in IR not matching the barbiturate pattern.

    • Spectroscopy:[3][7][8][9] MS will show M+ mass corresponding to the open-chain ureide (MW > Product).

Validation Checklist

References

  • Organic Syntheses. "Barbituric Acid." Org.[10][13][4][12] Synth.1943 , Coll. Vol. 2, 60. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4149059, this compound." PubChem, 2024 .[14] Link

  • Sigma-Aldrich. "IR Spectrum of this compound."[9] SpectraBase.[9] Link

  • Fischer, E., & Dilthey, A. "Über C-Dialkylbarbitursäuren und über die Ureide der Dialkylessigsäuren." Justus Liebigs Annalen der Chemie, 1904 , 335(3), 334-368. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed., John Wiley & Sons, 2005. (Standard reference for IR/NMR shifts).

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Safety Operating Guide

Personal protective equipment for handling Diethylmalonyl dichloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Diethylmalonyl dichloride Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary

This compound (CAS: 54505-72-5) is a highly reactive electrophile used primarily in the synthesis of barbiturates (e.g., Veronal) and heterocyclic compounds. Its utility in drug development is matched by its aggressive hazard profile.

The Core Hazard Mechanism: Unlike standard organic solvents, this compound is water-reactive .[1] Upon contact with moisture (atmospheric or physiological), it undergoes rapid hydrolysis, releasing Hydrogen Chloride (HCl) gas and generating heat.



This mechanism dictates that standard particulate masks and latex gloves are insufficient. Safety protocols must focus on preventing moisture contact and neutralizing acidic byproducts.

Personal Protective Equipment (PPE) Matrix

Rationale: PPE selection is based on permeation resistance to organic acid chlorides and protection against corrosive vapors.

PPE CategoryStandard Requirement Technical Rationale & Specifications
Hand Protection Primary: Silver Shield® (Laminate) Secondary (Splash): Double-gloving Nitrile (min 5 mil)Why: Acid chlorides can degrade standard nitrile. Protocol: Use Silver Shield liners for immersion/spill cleanup. For standard handling, wear two pairs of nitrile gloves. Immediately change outer glove upon any splash. Avoid Latex.
Respiratory Primary: Chemical Fume Hood Emergency: Full-face Respirator (ABEK)Why: The LC50 of acid chlorides is low. HCl gas causes immediate mucous membrane necrosis. Spec: Fume hood face velocity must be >100 fpm. Use Type B (Inorganic Gas) + Type E (Acid Gas) cartridges for emergencies.
Eye/Face Chemical Splash Goggles + Face ShieldWhy: Vapors are lachrymatory. A face shield is mandatory during transfers to prevent skin burns from "spitting" caused by hydrolysis if moisture is present.
Body Chemical-Resistant Lab Coat + ApronWhy: Cotton lab coats can absorb the chemical, holding it against the skin. Use a rubberized or chemically resistant apron for bulk transfers.
Operational Workflow: Safe Handling Protocol

The following workflow enforces a "Zero-Moisture" environment to prevent accidental hydrolysis.

G Start Start: Reagent Retrieval Check Check Container Integrity (White crust = Hydrolysis) Start->Check Hood Transfer to Fume Hood (Verify Flow >100 fpm) Check->Hood Intact Quench Quenching/Disposal (Slow addition to Ice/Base) Check->Quench Compromised/Leaking Prep Prepare Glassware (Oven-dried, N2/Ar Purged) Hood->Prep Transfer Transfer Reagent (Syringe/Cannula preferred) Prep->Transfer Reaction Reaction Execution (Inert Atmosphere) Transfer->Reaction Reaction->Quench

Figure 1: Safe handling workflow emphasizing container integrity checks and moisture exclusion.

Step-by-Step Protocol

A. Preparation (The "Dry" Rule)

  • Glassware: All glassware must be oven-dried (>120°C) for at least 2 hours prior to use. Moisture on glass surfaces will cause immediate clouding (HCl formation).

  • Atmosphere: Perform all transfers under an inert atmosphere (Nitrogen or Argon).

  • Cold Storage: If stored at 2-8°C (recommended), allow the sealed container to warm to room temperature before opening to prevent condensation from forming inside the bottle.

B. Transfer Techniques

  • Small Volumes (<20 mL): Use a glass syringe with a long needle. Avoid plastic syringes (polycarbonate/polystyrene) which may degrade or seize.

  • Large Volumes (>20 mL): Use a cannula transfer system or a pressure-equalizing dropping funnel. Never pour directly from the reagent bottle into an open vessel.

C. Reaction Monitoring

  • Visual Cue: The formation of white fumes (HCl mist) indicates a leak in your system or wet reagents.

  • Scrubbing: If the reaction generates significant HCl, route the exhaust through a base trap (e.g., NaOH solution) before it enters the fume hood exhaust.

Emergency Response & Disposal
Spill Management
  • Do NOT use water. Adding water to a spill will generate a cloud of HCl gas, expanding the hazard zone.

  • Protocol:

    • Evacuate the immediate area.

    • Don Silver Shield gloves and a full-face respirator.

    • Cover the spill with a dry absorbent (Vermiculite or Dry Sand).

    • Neutralize slowly by adding the absorbed material to a dilute solution of Sodium Carbonate (

      
      ) or Sodium Bicarbonate.
      
Quenching & Disposal (Waste)

Never dispose of unreacted acid chlorides directly into solvent waste drums; they can pressurize the drum over time.

  • Setup: Prepare a beaker with ice water and a pH indicator.

  • Hydrolysis: Dilute the this compound in an inert solvent (e.g., Toluene or Dichloromethane).

  • Neutralization: Add the diluted solution dropwise to the ice water (or dilute NaOH) with vigorous stirring.

  • Verification: Check pH to ensure neutrality (pH 6-8) before disposing of the aqueous layer as chemical waste.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4149059, this compound. Retrieved from [Link][2]

  • University of California, Merced (2022). Standard Operating Procedure: Acid Chlorides. Retrieved from [Link]

  • Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. (General Principles of Glove Selection for Organic Halides). Retrieved from [Link]

Sources

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